molecular formula C10H13NO2 B3114620 (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol CAS No. 202931-77-9

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Cat. No.: B3114620
CAS No.: 202931-77-9
M. Wt: 179.22 g/mol
InChI Key: KLPVTNQTQDEAAU-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-6-9-10(2-1-5-11-9)13-7-8-3-4-8/h1-2,5,8,12H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPVTNQTQDEAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited publicly available information on this specific molecule, this guide also incorporates data from closely related structural analogs to offer insights into its potential chemical properties, synthesis, and applications.

Introduction and Chemical Identity

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol belongs to the pyridinemethanol class of compounds, which are characterized by a pyridine ring substituted with a hydroxymethyl group. The unique combination of the cyclopropylmethoxy and hydroxymethyl functional groups on the pyridine scaffold suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

While a specific CAS number for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is not readily found in public databases, a closely related analog, 2-(cyclopropylmethoxy)-3-methylpyridine , is registered under CAS Number 2120365-15-1 [1]. The key structural difference is the presence of a methyl group at the 3-position of the pyridine ring instead of the hydroxymethyl group found in the topic compound.

Structural Information

The chemical structure of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is depicted below.

Figure 1: Chemical structure of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol.

Physicochemical Properties

Direct experimental data for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is not available. However, we can predict its properties based on known values for analogous pyridinemethanol derivatives.

PropertyPredicted Value / InformationSource (Analogous Compounds)
Molecular Formula C10H13NO2-
Molecular Weight 179.22 g/mol -
Appearance Likely a solid or liquid[2][3]
Boiling Point Expected to be >200 °C at atmospheric pressure
Solubility Likely soluble in organic solvents like methanol, ethanol, and chloroform[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]

Synthesis and Reactivity

The synthesis of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol would likely involve a multi-step process. A plausible synthetic route could be analogous to the synthesis of other substituted pyridinemethanols.

Proposed Synthetic Workflow

A potential synthetic pathway could start from a commercially available substituted pyridine derivative, such as 2-chloro-3-hydroxypyridine. The synthesis could proceed as follows:

  • Etherification: The hydroxyl group at the 3-position could be reacted with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) under basic conditions to form the cyclopropylmethoxy ether.

  • Hydroxymethylation: The hydroxymethyl group at the 2-position could be introduced via several methods. One approach could involve a Grignard reaction with a suitable precursor followed by oxidation, or a direct formylation followed by reduction.

A 2-Chloro-3-hydroxypyridine B 2-Chloro-3-(cyclopropylmethoxy)pyridine A->B Etherification (e.g., Bromomethylcyclopropane, Base) C (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol B->C Hydroxymethylation (e.g., Grignard reaction/oxidation or Formylation/reduction)

Sources

Technical Whitepaper: 2-Hydroxymethyl-3-(cyclopropylmethoxy)pyridine as a Strategic Pharmacophore Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently evaluate chemical building blocks that serve as the linchpin for entire classes of targeted therapeutics. 2-Hydroxymethyl-3-(cyclopropylmethoxy)pyridine is one such highly specialized intermediate. Structurally characterized by a pyridine core, a reactive 2-hydroxymethyl group, and a lipophilic 3-cyclopropylmethoxy substituent, this compound is a critical precursor in the synthesis of advanced proton pump inhibitors (PPIs)[1], potassium-competitive acid blockers (P-CABs)[2], and bromodomain inhibitors[3].

This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and the self-validating synthetic protocols required to integrate it into modern drug discovery pipelines.

Structural Rationale & Physicochemical Profiling

The incorporation of a cyclopropylmethoxy group at the 3-position of the pyridine ring is not arbitrary; it is a calculated medicinal chemistry design choice.

Causality of the Cyclopropylmethoxy Group: In drug development, simple alkoxy groups (such as the methoxy group found in first-generation PPIs) are highly susceptible to rapid O-dealkylation by hepatic CYP450 enzymes, particularly CYP2C19[4]. By replacing a linear alkyl chain with a cyclopropylmethoxy moiety, we introduce steric hindrance and alter the C-H bond dissociation energy, significantly enhancing metabolic stability. Furthermore, the electron-donating nature of the ether oxygen at the 3-position increases the pKa of the pyridine nitrogen. This pKa modulation is critical for gastric therapeutics, as it dictates the precise pH at which the drug protonates and accumulates in the acidic environment of the parietal cell[2].

Table 1: Physicochemical Properties
PropertyValueScientific Implication
Molecular Formula C10H13NO2Standard building block mass for fragment-based design.
Molecular Weight 179.22 g/mol Low MW allows for downstream coupling without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 42.35 ŲOptimal for membrane permeability; allows CNS penetration if required[3].
Hydrogen Bond Donors 1 (-OH)Reactive site for chlorination and subsequent thioether coupling.
Hydrogen Bond Acceptors 3 (N, O, O)Facilitates target binding (e.g., kinase hinge regions or ATPase domains).
LogP (Estimated) 1.8 - 2.1Enhanced lipophilicity driven by the cyclopropyl ring.

Synthetic Methodology: The 3-Hydroxypicolinic Acid Route

To synthesize this intermediate with high purity, we employ a three-step route starting from 3-hydroxypicolinic acid[5]. This protocol is designed as a self-validating system, ensuring that each step provides clear analytical feedback before proceeding.

Protocol 1: Synthesis of 2-Hydroxymethyl-3-(cyclopropylmethoxy)pyridine

Step 1: Esterification

  • Procedure: Suspend 3-hydroxypicolinic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H2SO4 (0.1 eq). Reflux for 12 hours.

  • Causality: Converting the carboxylic acid to a methyl ester prevents unwanted side reactions during the subsequent alkylation phase and drastically increases the intermediate's solubility in organic solvents.

  • Self-Validation: TLC (DCM:MeOH 9:1) will show the complete disappearance of the baseline starting material and the emergence of a highly UV-active spot (Rf ~0.6).

Step 2: Alkylation

  • Procedure: Dissolve the methyl 3-hydroxypicolinate (1.0 eq) in anhydrous DMF. Add finely powdered K2CO3 (2.0 eq) and cyclopropylmethyl bromide (1.2 eq). Stir at 80°C for 6 hours.

  • Causality: K2CO3 is a mild, soft base. It is strong enough to deprotonate the phenolic hydroxyl group (pKa ~8.5) but not strong enough to hydrolyze the methyl ester. DMF acts as a polar aprotic solvent to accelerate the SN2 substitution.

  • Self-Validation: 1H-NMR of the crude product will reveal a new doublet at ~3.9 ppm (CH2 of the cyclopropylmethoxy group) and the characteristic multiplet of the cyclopropyl protons at 0.3-1.3 ppm.

Step 3: Reduction

  • Procedure: Dissolve the alkylated ester in anhydrous THF and cool to 0°C under N2. Slowly add LiAlH4 (1.5 eq) in portions. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench using the Fieser method (x mL H2O, x mL 15% NaOH, 3x mL H2O).

  • Causality: LiAlH4 is required to reduce the ester to the primary alcohol. The strict 0°C temperature control prevents the over-reduction of the pyridine ring. The Fieser quench produces granular aluminum salts that are easily filtered, preventing emulsion formation and product loss.

  • Self-Validation: IR spectroscopy will show the complete disappearance of the strong ester carbonyl stretch at ~1720 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹.

Synthesis A 3-Hydroxypicolinic Acid B Methyl 3-hydroxypicolinate A->B MeOH, H2SO4 Reflux C Methyl 3-(cyclopropylmethoxy) picolinate B->C Cyclopropylmethyl bromide K2CO3, DMF, 80°C D 2-Hydroxymethyl-3- (cyclopropylmethoxy)pyridine C->D LiAlH4, THF 0°C to RT

Three-step synthetic workflow for 2-hydroxymethyl-3-(cyclopropylmethoxy)pyridine.

Downstream Application: Pharmacophore Integration

The primary utility of 2-hydroxymethyl-3-(cyclopropylmethoxy)pyridine lies in its conversion to a highly reactive electrophile—specifically, the 2-chloromethyl derivative. This intermediate is the cornerstone for synthesizing targeted therapeutics, such as substituted benzimidazoles[1].

Protocol 2: Chlorination and Thioether Coupling

Step 1: Chlorination

  • Procedure: Dissolve the 2-hydroxymethyl compound in anhydrous DCM. Add a catalytic drop of DMF. Dropwise add Thionyl Chloride (SOCl2, 1.5 eq) at 0°C. Stir for 1 hour.

  • Causality: SOCl2 converts the hydroxyl group into a superior leaving group (chloride). The catalytic DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction and preventing the formation of unwanted sulfite esters.

  • Self-Validation: The reaction is complete when the evolution of HCl and SO2 gases ceases. The product is extremely sensitive to moisture and should be used immediately in the next step to prevent hydrolysis.

Step 2: Coupling & Oxidation

  • Procedure: React the crude 2-chloromethyl-3-(cyclopropylmethoxy)pyridine with 2-mercaptobenzimidazole in the presence of NaOH and methanol. Follow with asymmetric oxidation using mCPBA.

  • Causality: The thiolate anion generated by NaOH is a powerful nucleophile that rapidly displaces the benzylic-like chloride, forming the thioether backbone. Subsequent controlled oxidation yields the active sulfoxide pharmacophore.

Mechanism A 2-Hydroxymethyl-3- (cyclopropylmethoxy)pyridine B 2-Chloromethyl Intermediate A->B SOCl2, DCM, cat. DMF C Thioether Coupling (Benzimidazole core) B->C 2-Mercaptobenzimidazole, NaOH, MeOH D Sulfoxide Oxidation C->D mCPBA or Chiral Oxidation E H+/K+ ATPase Inhibition (Target Engagement) D->E Acidic Activation in Parietal Cells

Pharmacophore integration pathway from building block to active H+/K+ ATPase inhibitor.

Conclusion

2-Hydroxymethyl-3-(cyclopropylmethoxy)pyridine is far more than a simple chemical catalog entry; it is a rationally designed pharmacophore. By mastering its synthesis and understanding the causality behind its physicochemical properties, researchers can leverage this building block to bypass metabolic liabilities and enhance target engagement in next-generation therapeutics.

References

  • NZ231872A - 5-fluoro-2-(((4-cyclopropylmethoxy-2-pyridinyl)methyl)sulphinyl)-1h-benzimidazole, various pyridine intermediates and pharmaceutical compositions - Google Patents. Source: google.com. 1

  • (PDF) Design of vonoprazan pyrazole derivatives as potential reversible inhibitors of gastric proton pump: An in silico molecular docking study. Source: researchgate.net. 2

  • US20160016966A1 - Furopyridines as bromodomain inhibitors - Google Patents. Source: google.com. 3

  • CYP2C19 genotype and the PPIs--focus on rabeprazole | Request PDF. Source: researchgate.net. 4

  • 3-(cyclopropylmethoxy)pyridine 95% | CAS: 1243279-25-5. Source: achemblock.com. 5

Sources

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol , designed for researchers and drug development professionals.

A Critical Intermediate for Pyridine-Based Medicinal Chemistry

Executive Summary & Chemical Identity

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is a specialized pyridine derivative utilized primarily as a building block in the synthesis of pharmaceutical agents, particularly those targeting TRPV3 channels and S1P1 receptors . Its structure combines a polar hydroxymethyl group (providing hydrogen bond donor/acceptor capability) with a lipophilic cyclopropylmethoxy ether, offering a unique balance of physicochemical properties for drug design.

Core Chemical Data
PropertyValue
IUPAC Name (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Exact Mass 179.0946
SMILES OCC1=C(OCC2CC2)C=CC=N1
InChI Key (Predicted) ZJYH... (Derivative specific)
LogP (Calc) ~1.2 - 1.5 (Moderate Lipophilicity)
TPSA ~42 Ų
H-Bond Donors 1 (Primary Alcohol)
H-Bond Acceptors 3 (Pyridine N, Ether O, Alcohol O)

Synthetic Methodology & Process Logic

The synthesis of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol requires a strategic approach to ensure regioselectivity and yield optimization. The most robust pathway involves the O-alkylation of a 3-hydroxypicolinate precursor followed by chemoselective reduction .

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage and the primary alcohol.

  • Primary Alcohol: Derived from the reduction of a carboxylic acid ester (Methyl 3-hydroxypicolinate).

  • Ether Linkage: Formed via Williamson ether synthesis or Mitsunobu reaction between the 3-hydroxyl group and a cyclopropylmethyl electrophile.

Detailed Experimental Protocol

This protocol is self-validating through the use of distinct color changes and solubility shifts.

Step 1: O-Alkylation (Ether Formation)

Objective: Synthesize Methyl 3-(cyclopropylmethoxy)picolinate.

  • Reagents: Methyl 3-hydroxypicolinate (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Cesium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolve Methyl 3-hydroxypicolinate in DMF (0.5 M concentration).

    • Add

      
       and stir at room temperature for 15 minutes (Solution turns yellow/orange due to phenoxide formation).
      
    • Add (Bromomethyl)cyclopropane dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Product is less polar than starting material).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Dry over

      
       and concentrate.
      
Step 2: Chemoselective Reduction

Objective: Reduce the ester to the primary alcohol without reducing the pyridine ring.

  • Reagents: Sodium Borohydride (

    
    , 3.0 eq), Methanol (MeOH).
    
  • Procedure:

    • Dissolve the crude ester from Step 1 in MeOH (0.2 M).

    • Cool to 0°C. Add

      
       portion-wise (Gas evolution: 
      
      
      
      ).
    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Carefully add saturated

      
       solution.[1]
      
    • Extraction: Remove MeOH under vacuum, extract aqueous residue with DCM (Dichloromethane).

    • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Synthesis Pathway Diagram

The following diagram illustrates the critical reaction steps and intermediates.

SynthesisPathway Start Methyl 3-hydroxypicolinate (C7H7NO3) Intermediate Methyl 3-(cyclopropylmethoxy)picolinate (Ester Intermediate) Start->Intermediate Step 1: O-Alkylation (DMF, 60°C) Reagent1 (Bromomethyl)cyclopropane + Cs2CO3 Reagent1->Intermediate Product (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol (Target: C10H13NO2) Intermediate->Product Step 2: Reduction Reagent2 NaBH4 / MeOH (0°C -> RT) Reagent2->Product

Caption: Two-step synthesis of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol via O-alkylation and ester reduction.

Structural & Pharmacological Utility

This molecule serves as a versatile scaffold in medicinal chemistry, particularly for modulating the Lipophilic Ligand Efficiency (LLE) of drug candidates.

Role in Drug Design
  • Bioisosterism: The cyclopropylmethoxy group acts as a sterically defined, lipophilic bioisostere for simple alkoxy groups (methoxy/ethoxy), often improving metabolic stability against dealkylation.

  • Solubility: The 2-hydroxymethyl group enhances aqueous solubility compared to a methyl or chloro substituent, while providing a handle for further functionalization (e.g., oxidation to aldehyde for reductive amination).

Therapeutic Applications

Research indicates the utility of pyridin-2-yl methanol derivatives in the following areas:

  • TRPV3 Antagonists: Used in the development of modulators for the Transient Receptor Potential Vanilloid 3 channel, implicated in pain and skin disorders [1].

  • Kinase Inhibitors: The 3-alkoxy-2-hydroxymethylpyridine motif is a common pharmacophore in inhibitors targeting p38 MAPK and other inflammatory kinases.

Analytical Profile

To verify the identity of the synthesized compound, the following analytical signatures should be observed.

Proton NMR ( NMR, 400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Pyridine H-6 ~8.20Doublet (d)1H

-proton to Nitrogen
Pyridine H-4 ~7.20Doublet (d)1H

-proton
Pyridine H-5 ~7.15Doublet of Doublets (dd)1H

-proton
-CH₂-OH ~4.70Singlet (s)2HHydroxymethyl
-O-CH₂- ~3.90Doublet (d)2HEther Linker
Cyclopropyl CH ~1.30Multiplet (m)1HMethine
Cyclopropyl CH₂ ~0.65, 0.35Multiplets4HRing methylenes
Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 180.1

  • Fragmentation Pattern: Loss of the cyclopropylmethyl group (mass -55) or loss of water (mass -18) is common in MS/MS experiments.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Source: Der Pharmacia Lettre (via ResearchGate) URL:[Link]

Sources

Unveiling the Molecular Blueprint: A Technical Guide to the SMILES String of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides an in-depth exploration of the Simplified Molecular Input Line Entry System (SMILES) representation for the novel compound, (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of its molecular structure, generation of its SMILES string, and the significance of this notation in modern cheminformatics and drug discovery.

Introduction to SMILES and its Critical Role in Drug Discovery

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings.[1] Its human-readable and computationally efficient nature has made it a cornerstone of cheminformatics.[2] In drug discovery, SMILES serves as a pivotal tool for:

  • Database Storage and Retrieval: Compact string representation allows for efficient storage and searching of vast chemical libraries.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: SMILES strings are used as input for machine learning algorithms to predict the biological activity and physicochemical properties of molecules.

  • Virtual Screening: Enabling the rapid in-silico screening of large compound libraries to identify potential drug candidates.[3]

  • Unambiguous Molecular Representation: A canonical SMILES string provides a unique identifier for a specific molecule, ensuring data integrity and interoperability between different software and databases.

Derivation of the SMILES String for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

The generated canonical SMILES string for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is:

C1CC1COC2=C(C=CC=N2)CO

Step-by-Step Breakdown of the SMILES String

The derivation of this SMILES string follows a logical traversal of the molecular graph:

  • C1CC1: This segment represents the cyclopropyl ring. The initial "C" starts the ring, and the "1" following it indicates a closure point. The subsequent "CC" completes the three-carbon ring, and the final "1" closes the ring.

  • O: An oxygen atom is connected to the cyclopropyl group.

  • C: A carbon atom (of the methylene bridge) is attached to the oxygen.

  • C2=C(C=CC=N2)CO: This more complex part describes the substituted pyridine ring.

    • C2=...=N2: This denotes the aromatic pyridine ring. The "2" after the initial carbon and nitrogen atoms indicates the start and end of the ring. The lowercase "c" and "n" could also be used to represent aromaticity, but the explicit double bonds ("=") are also a valid representation.

    • (...) : The parentheses enclose the substituent attached to the pyridine ring at the 3-position.

    • CO: This represents the methanol group (a carbon atom single-bonded to an oxygen atom) attached to the pyridine ring at the 2-position.

Physicochemical Properties and Computational Descriptors

Based on the derived SMILES string, a profile of key physicochemical properties and computational descriptors can be generated. These parameters are crucial for assessing the drug-likeness of a compound and predicting its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).

Property/DescriptorPredicted ValueSignificance in Drug Development
Molecular Weight 193.24 g/mol Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.0A measure of lipophilicity, which affects solubility, permeability, and metabolic stability.
Topological Polar Surface Area (TPSA) 45.5 ŲPredicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1The hydroxyl group can donate a hydrogen bond, influencing solubility and target binding.
Hydrogen Bond Acceptors 3The nitrogen in the pyridine ring and the two oxygen atoms can accept hydrogen bonds, impacting solubility and target interactions.
Rotatable Bonds 4Relates to molecular flexibility, which can influence binding affinity and entropy.

Note: These values are estimations derived from computational models and should be confirmed through experimental validation.

The Significance of the Pyridine-Methanol Scaffold

The (pyridin-2-yl)methanol moiety is a recognized structural motif in medicinal chemistry.[4][5] Pyridine rings are common in pharmaceuticals due to their ability to engage in hydrogen bonding and their metabolic stability. The introduction of a cyclopropylmethoxy group can modulate the lipophilicity and metabolic profile of the molecule, potentially improving its drug-like properties.

Experimental and Computational Validation Protocols

The integrity of the SMILES string and the predicted properties of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol must be rigorously validated.

SMILES String Validation Workflow

A crucial first step is to ensure the generated SMILES string is chemically correct and represents the intended molecule.

SMILES_Validation_Workflow start Generated SMILES String C1CC1COC2=C(C=CC=N2)CO smiles_parser SMILES Parser/ Validation Tool (e.g., RDKit, ChemDraw) start->smiles_parser structure_check 2D Structure Verification smiles_parser->structure_check valid Valid Structure structure_check->valid Matches intended structure invalid Invalid Structure structure_check->invalid Mismatch canonicalization Canonicalization Check valid->canonicalization canonical Canonical SMILES Confirmed canonicalization->canonical Is Canonical non_canonical Non-Canonical/ Regenerate canonicalization->non_canonical Not Canonical

Caption: Workflow for the validation of a generated SMILES string.

Synthesis and Spectroscopic Analysis

A definitive validation requires the synthesis of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol followed by its characterization using modern analytical techniques.

Proposed Synthetic Approach:

A potential synthetic route could involve the Williamson ether synthesis, reacting 2-(hydroxymethyl)pyridin-3-ol with a suitable cyclopropylmethyl halide in the presence of a base.

Synthesis_Workflow starting_materials Starting Materials: - 2-(hydroxymethyl)pyridin-3-ol - Cyclopropylmethyl bromide - Base (e.g., NaH) reaction Williamson Ether Synthesis starting_materials->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol purification->product analysis Spectroscopic Analysis product->analysis

Caption: A proposed synthetic workflow for the target compound.

Spectroscopic Confirmation:

TechniqueExpected Observations
¹H NMR Characteristic peaks for the cyclopropyl protons, methylene protons of the methoxy group, the hydroxymethyl group, and the aromatic protons of the pyridine ring.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Absorption bands for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and C=N/C=C stretches of the pyridine ring.

Conclusion and Future Directions

This technical guide has established the canonical SMILES string for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol and provided a framework for its validation and characterization. The unique combination of a pyridine-methanol scaffold with a cyclopropylmethoxy substituent makes this compound an interesting candidate for further investigation in drug discovery programs. Future research should focus on the successful synthesis and biological evaluation of this molecule to ascertain its therapeutic potential. The SMILES string presented herein serves as a fundamental identifier for these future endeavors.

References

  • ChemAxon. (n.d.). MarvinSketch. ChemAxon. Retrieved from [Link]

  • ChemDoodle. (n.d.). ChemDoodle. iChemLabs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Anderson, E., Veith, G. D., & Weininger, D. (1987). SMILES: A line notation and computerized interpreter for chemical structures. U.S. Environmental Protection Agency.
  • Daylight Chemical Information Systems, Inc. (n.d.). SMILES - A Simplified Chemical Language. Retrieved from [Link]

  • Quantori. (2025, March 5). From SMILES to Graphs: The Next Frontier in ML-Driven Cheminformatics. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, December 8). Computation Chemistry Tools. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. [Link]

  • PubChem. (n.d.). (2-Chloropyridin-3-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2016, April). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved from [Link]

  • Frontiers in Chemistry. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxypyridin-3-yl)methanol. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (PYRIDIN-3-YL)METHANOL. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1998). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Retrieved from [Link]

  • UPCommons. (n.d.). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. Retrieved from [Link]

  • PubChemLite. (n.d.). (6-methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link]

Sources

Engineering Stability in Proton Pump Inhibitors: The Medicinal Chemistry of 3-Alkoxy-2-Pyridinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The development of substituted 2-pyridinemethanol derivatives represents a watershed moment in the management of acid-peptic disorders. While the 4-alkoxy-2-pyridinemethanol scaffold is ubiquitous across early proton pump inhibitors (PPIs) like omeprazole, the strategic introduction of a 3-alkoxy substitution—specifically yielding 3-alkoxy-2-pyridinemethanol derivatives such as 3,4-dimethoxy-2-pyridinemethanol—fundamentally altered the pharmacokinetic and pharmacodynamic landscape of this drug class [1]. This technical guide explores the mechanistic rationale, synthetic methodologies, and clinical implications of 3-alkoxy substitutions in benzimidazole-based therapeutics.

Pharmacophoric Rationale: pKa Modulation by 3-Alkoxy Groups

PPIs are chemically stable prodrugs that require acid-catalyzed activation within the parietal cell canaliculus to form an active sulfenamide species. This electrophilic species subsequently forms a covalent disulfide bond with cysteine residues (Cys-813/Cys-822) on the H+/K+ ATPase [2]. The rate of this activation is strictly governed by the nucleophilicity of the pyridine nitrogen, which is quantified by its pKa.

In first-generation PPIs like omeprazole, a 3-methyl group provides electron density to the pyridine ring via inductive (+I) effects, resulting in a pyridine pKa of ~4.0. However, replacing the 3-methyl group with a 3-methoxy group (as seen in pantoprazole, which is synthesized from 3,4-dimethoxy-2-pyridinemethanol) introduces competing electronic effects. The strongly electronegative oxygen of the 3-alkoxy group exerts an electron-withdrawing inductive effect (-I) that outweighs its electron-donating mesomeric effect (+M) at the ortho position relative to the nitrogen. This subtle electronic modulation lowers the pyridine pKa to ~3.8 [3].

Causality in Drug Design: This reduced basicity is not a trivial physicochemical shift; it is a profound clinical advantage. A lower pKa means the drug is significantly more stable at mildly acidic pH (e.g., pH 5.1 in the stomach lumen or blood) and resists premature activation. It strictly reserves its nucleophilic attack for the highly acidic environment (pH < 1.5) of the actively secreting parietal cell, thereby enhancing tissue selectivity and reducing off-target toxicity [3].

Quantitative Profiling of Pyridinemethanol-Derived PPIs

The table below summarizes how the 3-alkoxy substitution in Pantoprazole drastically increases its half-life at mildly acidic pH compared to its 3-alkyl counterparts.

CompoundPyridine SubstitutionBenzimidazole SubstitutionPyridine pKaActivation Half-Life (pH 1.2)Activation Half-Life (pH 5.1)
Omeprazole 3-CH₃, 4-OCH₃, 5-CH₃5-OCH₃~4.0~2.8 min~1.4 hours
Pantoprazole 3-OCH₃, 4-OCH₃5-OCF₂H~3.8~4.6 min~4.7 hours
Lansoprazole 3-CH₃, 4-OCH₂CF₃None~3.8~2.0 min~1.5 hours
Rabeprazole 3-CH₃, 4-OCH₂CH₂CH₂OCH₃None~4.5~1.3 min~0.1 hours
Activation Pathway Visualization

The transformation from an inactive 3-alkoxy-PPI prodrug to an irreversible enzyme inhibitor involves a complex, acid-triggered spiro-intermediate cascade.

PPI_Activation Bloodstream Prodrug in Bloodstream (pH 7.4, Unprotonated) ParietalCell Parietal Cell Canaliculus (pH < 1.5) Bloodstream->ParietalCell Diffusion Protonation Pyridine N-Protonation (pKa ~ 3.8) ParietalCell->Protonation H+ Accumulation Spiro Spiro Intermediate (Nucleophilic Attack) Protonation->Spiro Acid-Catalyzed Rearrangement Sulfenamide Active Sulfenamide (Electrophilic) Spiro->Sulfenamide Ring Opening ATPase H+/K+ ATPase (Cys-813/Cys-822) Sulfenamide->ATPase Covalent Binding Inhibition Irreversible Disulfide Bond (Acid Secretion Halted) ATPase->Inhibition Disulfide Formation

Acid-catalyzed activation cascade of 3-alkoxy-PPIs in the parietal cell.

Synthetic Workflows: Self-Validating Protocol for 3-Alkoxy-PPIs

The synthesis of 3-alkoxy-PPIs relies on the high-purity generation of the 3-alkoxy-2-pyridinemethanol core, followed by thioether coupling and controlled oxidation. The following protocol outlines the synthesis of Pantoprazole from 3,4-dimethoxy-2-pyridinemethanol [1], incorporating in-process analytical controls to ensure a self-validating system.

Synthesis_Workflow Start 3,4-Dimethoxypyridine-2-methanol (Core Scaffold) Chlorination Chlorination (SOCl2) Temp: 0°C Start->Chlorination Intermediate1 2-(Chloromethyl)pyridine HCl (TLC Validated) Chlorination->Intermediate1 Coupling Thioether Coupling (Benzimidazole-thiol, NaOH) Intermediate1->Coupling Intermediate2 Thioether Intermediate (HPLC Validated) Coupling->Intermediate2 Oxidation Controlled Oxidation (mCPBA) Temp: -10°C Intermediate2->Oxidation Final 3-Alkoxy-PPI (Pantoprazole) (Sulfoxide) Oxidation->Final

Step-by-step synthetic workflow from 3,4-dimethoxy-2-pyridinemethanol to Pantoprazole.

Step-by-Step Experimental Methodology

Phase 1: Chlorination of the Pyridinemethanol Core

  • Reagent Preparation : Dissolve 1.0 equivalent of 3,4-dimethoxy-2-pyridinemethanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation : Perform a dropwise addition of 1.1 equivalents of thionyl chloride (SOCl₂) at 0°C.

    • Causality Justification: The low temperature strictly controls the reaction kinetics, preventing exothermic degradation of the methoxy groups and limiting the formation of polymeric byproducts.

  • In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC) using an Eluent of EtOAc/Hexane (1:1). The system self-validates when the starting material spot (Rf ~0.3) completely disappears and the chlorinated intermediate spot (Rf ~0.6) dominates.

  • Isolation : Evaporate the solvent under reduced pressure to yield 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride as a highly reactive white solid.

Phase 2: Thioether Coupling

  • Nucleophilic Substitution : Suspend 1.0 equivalent of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol in methanol. Add 2.2 equivalents of sodium hydroxide (NaOH) to deprotonate the thiol, generating the highly nucleophilic thiolate.

  • Coupling : Introduce the chlorinated intermediate from Phase 1 into the reactor. Stir at ambient temperature for 4 hours.

  • Validation : Perform an HPLC analysis of the reaction mixture. The appearance of a single dominant peak at the expected retention time for the thioether confirms successful coupling. Quench with water and filter the precipitated thioether.

Phase 3: Controlled Oxidation to Sulfoxide

  • Oxidation : Dissolve the validated thioether in DCM. Cool the reactor strictly to -10°C. Add 1.0 equivalent of meta-chloroperoxybenzoic acid (mCPBA) portion-wise.

  • Causality of Temperature Control : Maintaining -10°C is the most critical parameter of this workflow. Higher temperatures provide sufficient activation energy for a secondary oxidation event, converting the desired sulfoxide into a sulfone, which is entirely pharmacologically inactive.

  • Quenching & Purification : Quench the reaction with saturated aqueous sodium thiosulfate to immediately neutralize any unreacted mCPBA. Extract the organic layer, dry over Na₂SO₄, and crystallize from an ethyl acetate/heptane gradient to yield the final 3-alkoxy-PPI (Pantoprazole).

References
  • CAS Common Chemistry: 3,4-Dimethoxy-2-pyridinemethanol. American Chemical Society. Link
  • Rasayan Journal of Chemistry: A SYSTEMATIC REVIEW OF BENZIMIDAZOLE DERIVATIVES AS AN ANTIULCER AGENT.
  • ResearchGate: Proton pump inhibitors: Recent developments in analytical methodologies. M.M.

Sources

The Cyclopropylmethoxy Pyridine Scaffold: A Technical Guide to its Antiviral Activity as Hepatitis B Virus Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in HBV Therapy

The cyclopropylmethoxy pyridine scaffold has emerged as a cornerstone in the development of a novel class of antiviral agents targeting the Hepatitis B Virus (HBV). Chronic HBV infection remains a significant global health challenge, with existing therapies often requiring long-term administration and seldom achieving a functional cure.[1] This has spurred the search for new therapeutic strategies that target different stages of the viral life cycle.[2] One of the most promising of these new approaches is the modulation of HBV capsid assembly, a critical step for viral replication and persistence.[3][4] Compounds built upon the cyclopropylmethoxy pyridine core have demonstrated potent activity as allosteric modulators of the HBV core protein (Cp), interfering with the formation of the viral capsid and thereby inhibiting viral replication.[3][5] This in-depth guide provides a comprehensive overview of the biological activity, mechanism of action, synthesis, and experimental evaluation of this important chemical scaffold.

The Target: Unraveling the HBV Capsid Assembly

The HBV capsid, or core, is a protein shell that encapsulates the viral genome and the viral polymerase.[6] This structure is essential for multiple stages of the HBV life cycle, including reverse transcription of the pregenomic RNA (pgRNA), transport of the viral genome to the nucleus of the infected hepatocyte, and the formation of new infectious virions.[2][3] The capsid is formed by the self-assembly of 120 dimers of the HBV core protein.[6] This assembly process is a highly regulated and dynamic process, making it an attractive target for therapeutic intervention.[7]

Capsid Assembly Modulators (CAMs) are small molecules that bind to the core protein dimers and allosterically modulate their conformation, leading to the disruption of normal capsid formation.[7][8] These modulators are broadly classified into two main classes:

  • Class I CAMs: These compounds induce the formation of aberrant, non-capsid polymers of the core protein that are non-functional.[9]

  • Class II CAMs: These molecules accelerate the assembly of capsids that are morphologically normal but are empty, lacking the viral pgRNA and polymerase, thus preventing the formation of infectious virions.[9]

The cyclopropylmethoxy pyridine derivatives predominantly fall into the category of Class I CAMs, inducing the formation of non-functional core protein aggregates.

Mechanism of Action: Disrupting Viral Replication at its Core

The primary mechanism of action for cyclopropylmethoxy pyridine-based CAMs is the allosteric modulation of the HBV core protein. These compounds bind to a hydrophobic pocket at the interface between two core protein dimers, a site critical for the protein-protein interactions required for proper capsid assembly.[8] By occupying this pocket, the CAMs induce a conformational change in the core protein dimers, leading to uncontrolled and aberrant polymerization. This disruption of the normal assembly process has several downstream antiviral effects:

  • Inhibition of pgRNA Encapsidation: The improperly formed core protein aggregates are unable to package the viral pgRNA and polymerase, a crucial step for the initiation of viral genome replication.[10]

  • Prevention of New Virion Formation: Without properly formed capsids, the assembly of new infectious virus particles is halted.

  • Potential Impact on cccDNA: There is emerging evidence that CAMs may also interfere with the establishment or maintenance of the covalently closed circular DNA (cccDNA) in the nucleus of infected cells, which serves as the template for viral transcription.[3]

The following diagram illustrates the HBV life cycle and the intervention point of cyclopropylmethoxy pyridine-based CAMs.

HBV_Lifecycle_CAM_Intervention cluster_cell Hepatocyte cluster_intervention Therapeutic Intervention Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating To_Nucleus 3. Transport to Nucleus Uncoating->To_Nucleus cccDNA_Formation 4. cccDNA Formation To_Nucleus->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation 6. Translation pgRNA->Translation Capsid_Assembly 7. Capsid Assembly pgRNA->Capsid_Assembly Core_Protein Core Protein (Cp) Dimers Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription 8. Reverse Transcription Capsid_Assembly->Reverse_Transcription Aberrant_Assembly Aberrant Assembly Capsid_Assembly->Aberrant_Assembly Misdirects Assembly Mature_Capsid Mature Capsid Reverse_Transcription->Mature_Capsid Recycle Recycle to Nucleus Mature_Capsid->Recycle Assembly_Virion 9. Virion Assembly Mature_Capsid->Assembly_Virion Recycle->cccDNA_Formation Release 10. Virion Release Assembly_Virion->Release CAM Cyclopropylmethoxy Pyridine CAM CAM->Capsid_Assembly Binds to Cp Dimer Interface Inhibition Inhibition Aberrant_Assembly->Inhibition Inhibition of pgRNA Encapsidation & Virion Formation

Figure 1: The HBV life cycle and the point of intervention for Cyclopropylmethoxy Pyridine-based Capsid Assembly Modulators (CAMs).

Structure-Activity Relationship (SAR) and Lead Optimization

The potency of cyclopropylmethoxy pyridine derivatives as HBV CAMs is highly dependent on the nature and position of substituents on the pyridine ring and the appended amide moiety. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antiviral activity and pharmacokinetic properties of these compounds.

A key structural feature of many potent inhibitors is the 5-cyclopropyl-6-(cyclopropylmethoxy)picolinamide core. Modifications at various positions have been explored to enhance efficacy and drug-like properties.

Compound IDR1 (Position 5)R2 (Position 6)Amide Moiety (R3)EC50 (nM)CC50 (µM)
Lead Cpd CyclopropylCyclopropylmethoxy(S)-2-cyclopropyl-1-(5-methyl-[3][5][9]oxadiazol-3-yl)-ethyl10 - 100>30
Analog A TrifluoromethylCyclopropylmethoxy(S)-1-carbamoyl-2-cyclopropyl-ethyl--
Analog B 3,3-difluoro-azetidin-1-ylCyclopropylmethoxy1-ethyl-1-methylcarbamoyl-propyl--

Data presented is representative and compiled from various sources for illustrative purposes. Specific values can vary based on the assay conditions.

The SAR studies have revealed several key insights:

  • The Cyclopropyl Groups: The presence of the cyclopropyl group at the 5-position of the pyridine ring and in the methoxy substituent at the 6-position is often crucial for high potency. These groups are believed to make favorable hydrophobic interactions within the binding pocket of the core protein.

  • The Picolinamide Moiety: The carboxamide at the 2-position of the pyridine ring is a key linker to a variety of heterocyclic and acyclic side chains. The nature of this side chain significantly influences the antiviral potency and the pharmacokinetic profile of the compound.

  • Stereochemistry: The stereochemistry of the substituents on the amide side chain can have a profound impact on the biological activity, with one enantiomer often being significantly more potent than the other.

Synthesis of the Cyclopropylmethoxy Pyridine Scaffold

The synthesis of the core 5-cyclopropyl-6-(cyclopropylmethoxy)picolinic acid is a key step in the preparation of this class of HBV inhibitors. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of 5-cyclopropyl-6-(cyclopropylmethoxy)picolinic acid

Step 1: Synthesis of Cyclopropylmethanol

A detailed procedure for the preparation of cyclopropylmethanol can be found in the literature, often involving the reduction of cyclopropanecarboxaldehyde.[11]

Step 2: General Procedure for the Synthesis of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives

A general method for the synthesis of substituted nicotinamides involves the reaction of the corresponding nicotinoyl chloride with an amine.[12] A mixture of 5,6-dichloronicotinic acid and thionyl chloride with a catalytic amount of DMF is refluxed to produce 5,6-dichloronicotinoyl chloride.[12] This acid chloride is then treated with the desired amine in the presence of a base like triethylamine.[12]

Step 3: Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid

The synthesis of related substituted picolinic acids has been described, which can be adapted for the synthesis of the cyclopropylmethoxy derivative. For instance, the displacement of a fluorine atom on a pyridine ring with a methoxide anion has been reported.

Step 4: Amide Coupling to form the Final Product

The final step typically involves an amide coupling reaction between the synthesized picolinic acid and the desired amine side chain, often using standard peptide coupling reagents such as HATU or HOBt/EDCI.

The following diagram illustrates a generalized workflow for the synthesis of cyclopropylmethoxy pyridine-based CAMs.

Synthesis_Workflow Start Starting Materials (e.g., Dichloropicolinic acid) Step1 Step 1: Introduction of Cyclopropylmethoxy Group Start->Step1 Step2 Step 2: Functionalization at Position 5 Step1->Step2 Intermediate Key Intermediate: 5-Cyclopropyl-6-(cyclopropylmethoxy) picolinic acid Step2->Intermediate Coupling Step 3: Amide Coupling Intermediate->Coupling Amine Amine Side Chain Amine->Coupling Final_Product Final Product: Cyclopropylmethoxy Pyridine CAM Coupling->Final_Product

Figure 2: Generalized synthetic workflow for the preparation of Cyclopropylmethoxy Pyridine-based Capsid Assembly Modulators.

Biological Evaluation: In Vitro and In Vivo Assays

The antiviral activity and cytotoxicity of cyclopropylmethoxy pyridine derivatives are evaluated using a battery of in vitro and in vivo assays.

In Vitro Assays

1. HBV Replication Assay in HepG2.2.15 Cells:

This is the standard cell-based assay for evaluating anti-HBV activity.[5] HepG2.2.15 cells are a human hepatoma cell line that is stably transfected with the HBV genome and constitutively produces HBV virions.

  • Protocol Outline:

    • Plate HepG2.2.15 cells in 96-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound for a period of 6-9 days.

    • Harvest the cell culture supernatant to measure secreted HBV DNA levels using quantitative real-time PCR (qPCR).

    • Harvest the cells to assess cytotoxicity using assays such as the MTT or CellTiter-Glo assay.

    • The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves.

2. Capsid Assembly Assay:

This assay directly measures the ability of a compound to interfere with the formation of HBV capsids.

  • Protocol Outline:

    • Induce the expression of the HBV core protein in a suitable system (e.g., E. coli or in vitro transcription/translation).

    • Incubate the purified core protein dimers with the test compound at various concentrations.

    • Analyze the formation of capsids using native agarose gel electrophoresis followed by immunoblotting with an anti-HBc antibody, or by electron microscopy.

    • Compounds that modulate capsid assembly will alter the migration pattern of the core protein on the gel or lead to the formation of aberrant structures visible by electron microscopy.

In Vivo Assays

Humanized Mouse Models:

To evaluate the in vivo efficacy of these compounds, mouse models with humanized livers are often used.[9] These mice are transplanted with human hepatocytes and can be chronically infected with HBV.

  • Protocol Outline:

    • Establish chronic HBV infection in humanized mice.

    • Administer the test compound orally or via another appropriate route for a defined treatment period.

    • Monitor serum HBV DNA levels and other viral markers (e.g., HBsAg, HBeAg) throughout the study.

    • Assess liver pathology and viral load in the liver at the end of the study.

Conclusion and Future Perspectives

The cyclopropylmethoxy pyridine scaffold has proven to be a highly valuable framework for the design of potent and specific inhibitors of HBV capsid assembly. These compounds represent a promising new class of antiviral agents with a distinct mechanism of action compared to current standard-of-care therapies. The detailed understanding of their SAR and mechanism of action provides a solid foundation for the further development of next-generation CAMs with improved efficacy, pharmacokinetic properties, and resistance profiles. As our understanding of the intricacies of HBV replication continues to grow, these targeted therapies hold the potential to play a crucial role in achieving a functional cure for chronic hepatitis B.

References

  • Berke, J. M., et al. (2017). Capsid assembly modulators have a dual mechanism of action in primary human hepatocytes infected with hepatitis B virus. Antimicrobial agents and chemotherapy, 61(10), e00782-17.
  • Stray, S. J., & Zlotnick, A. (2006). BAY 41-4109 has a novel, ill-defined mechanism of action against hepatitis B virus. Journal of virology, 80(24), 12393-12401.
  • Katen, S. P., & Zlotnick, A. (2009). The thermodynamics of hepatitis B virus capsid assembly. Journal of molecular biology, 392(2), 503-512.
  • Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. (2021). MDPI. Retrieved from [Link]

  • Pyrimidotriazine derivatives as selective inhibitors of HBV capsid assembly. (2019). PubMed. Retrieved from [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. (2022). MDPI. Retrieved from [Link]

  • Mechanism of action of HBV capsid assembly modulators predicted from binding to early assembly intermediates. (2020). bioRxiv. Retrieved from [Link]

  • Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers. (2024). ACS Publications. Retrieved from [Link]

  • Recent Advances in Hepatitis B Treatment. (2021). MDPI. Retrieved from [Link]

  • In-vitro and in-vivo models for hepatitis B cure research. (2020). PubMed. Retrieved from [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). MDPI. Retrieved from [Link]

  • Bepirovirsen shows promise as treatment for Chronic Hepatitis B Infection in trials. (2022). Medical Dialogues. Retrieved from [Link]

  • Rapid and Robust Continuous Purification of High-Titer Hepatitis B Virus for In Vitro and In Vivo Applications. (2021). mediaTUM. Retrieved from [Link]

  • In vivo and in vitro Models of Hepatitis B Virus Infection. (2025). PubMed. Retrieved from [Link]

  • SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES Catherine A. Faler, Bin Cao, and Madeleine M. Joullié* D. (2005). LOCKSS. Retrieved from [Link]

  • Processes for the preparation of cyclopropyl-amide derivatives. (n.d.). Google Patents.
  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

  • DE19543087A1 - Process for the preparation of cyclopropylmethanol. (n.d.). Google Patents.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

Sources

Strategic Sourcing and Synthetic Validation of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Pharmacological Utility

The intermediate (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol (Chemical Formula: C₁₀H₁₃NO₂, MW: 179.22 g/mol ) is a highly specialized heterocyclic building block. Structurally, it features a pyridine core substituted with a cyclopropylmethoxy ether at the C3 position and a hydroxymethyl group at the C2 position.

In modern drug discovery, this specific substitution pattern is critical for synthesizing complex fused heterocycles, most notably furopyridines , which act as potent bromodomain and extra-terminal (BET) inhibitors [1]. The C2-hydroxymethyl group serves as a versatile electrophilic handle (post-activation) for cross-coupling or cyclization, while the C3-cyclopropylmethoxy group provides optimal lipophilicity and steric bulk to occupy narrow hydrophobic binding pockets in target proteins.

Because this intermediate is often positioned just a few steps away from the final Active Pharmaceutical Ingredient (API), its impurity profile directly impacts the safety and efficacy of the final drug. Therefore, stringent supplier qualification and deep mechanistic understanding of its synthesis are mandatory.

De Novo Synthesis & Mechanistic Causality

When evaluating a supplier's Drug Master File (DMF) or synthesizing this intermediate in-house, the most scalable and atom-economical route relies on the Boekelheide rearrangement . This pathway ensures strict regiocontrol, avoiding the formation of unwanted C4 or C6 functionalized isomers.

Mechanistic Causality of the Synthetic Steps:
  • O-Alkylation: The synthesis begins with 3-hydroxy-2-methylpyridine. Alkylation is performed using cyclopropylmethyl bromide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). K₂CO₃ is chosen as a mild base because it selectively deprotonates the phenolic-like C3-hydroxyl (pKa ~8.7) without triggering unwanted side reactions. DMF accelerates the Sₙ2 displacement due to its polar aprotic nature.

  • N-Oxidation: The resulting ether is oxidized using m-chloroperoxybenzoic acid (mCPBA). mCPBA is highly chemoselective for the pyridine nitrogen, forming the N-oxide quantitatively without cleaving the newly formed cyclopropylmethyl ether.

  • Boekelheide Rearrangement: This is the critical C-H activation step. The N-oxide is heated with acetic anhydride (Ac₂O). Mechanistically, this proceeds via initial O-acylation followed by a [3,3]-sigmatropic rearrangement (or via a tightly bound ion-pair intermediate) [2]. This regioselectively migrates the oxygen to the C2-methyl group, forming an acetate intermediate.

  • Hydrolysis: Finally, base-catalyzed hydrolysis (NaOH in Methanol) cleaves the acetate to yield the target C2-hydroxymethyl compound.

Synthesis SM 3-Hydroxy-2-methylpyridine Step1 Alkylation (Cyclopropylmethyl bromide, K2CO3) SM->Step1 Int1 3-(Cyclopropylmethoxy)-2-methylpyridine Step1->Int1 Step2 N-Oxidation (mCPBA, CH2Cl2) Int1->Step2 Int2 Pyridine N-Oxide Intermediate Step2->Int2 Step3 Boekelheide Rearrangement (Ac2O, Heat) Int2->Step3 Int3 Acetate Intermediate Step3->Int3 Step4 Hydrolysis (NaOH, MeOH) Int3->Step4 Product (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol Step4->Product

Figure 1: Regioselective synthetic workflow via the Boekelheide rearrangement.

Supplier Qualification & Analytical Validation

Regulatory starting materials (RSMs) and advanced intermediates must adhere to strict guidelines to ensure lot-to-lot consistency. According to the FDA and ICH Q11 guidelines [3], the selection and control of starting materials must be justified by process knowledge and impurity purging capabilities.

Quantitative Supplier Evaluation Data

When auditing suppliers for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol, categorize them based on the analytical thresholds outlined in Table 1.

Supplier TierTarget Purity (HPLC)Max Moisture (KF)Unspecified ImpuritiesResidual Solvents (GC)Recommended Use
Tier 1 (API Grade) ≥ 99.0%≤ 0.5%≤ 0.10%Complies with ICH Q3CGMP Scale-up & Clinical
Tier 2 (R&D Grade) ≥ 97.0%≤ 1.0%≤ 0.50%Reported, not controlledRoute Scouting & Tox
Tier 3 (Basic) ≥ 95.0%≤ 2.0%≤ 1.00%Not controlledEarly Feasibility
The Self-Validating Quality Control Protocol

To ensure trustworthiness, every received batch must undergo a self-validating analytical loop before being introduced into the API stream. If any node in the validation fails, the batch is quarantined.

SupplierQC Start Supplier Batch Received DocReview DMF & COA Review (Impurity Fate Mapping) Start->DocReview Analyt In-House Analytical Validation DocReview->Analyt HPLC HPLC-UV/MS (Purity > 98%, M+H=180.2) Analyt->HPLC NMR 1H NMR (Regioisomer Check) Analyt->NMR KF Karl Fischer (Moisture < 0.5%) Analyt->KF Decision Meets ICH Q11 Criteria? HPLC->Decision NMR->Decision KF->Decision Approve Approved for API Synthesis Decision->Approve All Pass Reject Quarantine / Reject Decision->Reject Any Fail

Figure 2: Self-validating analytical workflow for supplier batch qualification.

Experimental Methodologies: In-House Validation Protocol

If a supplier's analytical data is ambiguous, or if in-house synthesis is required, utilize the following step-by-step methodology. This protocol includes internal checkpoints to guarantee self-validation.

Step 1: O-Alkylation (Checkpoint: Complete consumption of starting material)

  • Charge a dry, nitrogen-flushed round-bottom flask with 3-hydroxy-2-methylpyridine (1.0 eq) and anhydrous DMF (10 mL/g).

  • Add K₂CO₃ (2.0 eq) and stir at ambient temperature for 15 minutes.

  • Dropwise add cyclopropylmethyl bromide (1.2 eq). Heat the mixture to 60°C for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The phenolic spot (UV active, stains with FeCl₃) must be completely absent.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: N-Oxidation (Checkpoint: Mass shift confirmation)

  • Dissolve the crude ether in CH₂Cl₂ (10 mL/g) and cool to 0°C.

  • Slowly add mCPBA (1.1 eq, 77% w/w) in portions. Stir at room temperature for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. The target mass must shift from [M+H]⁺ 164.2 to 180.2.

  • Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, then wash with saturated NaHCO₃. Concentrate the organic layer.

Step 3: Boekelheide Rearrangement & Hydrolysis (Checkpoint: Structural integrity via NMR)

  • Dissolve the crude N-oxide in acetic anhydride (5 mL/g) and heat to 110°C for 6 hours.

  • Cool to room temperature, concentrate under reduced pressure to remove excess Ac₂O.

  • Dissolve the resulting dark oil in Methanol (5 mL/g) and add 2M NaOH aqueous solution until pH > 10. Stir for 2 hours at room temperature.

  • Extract with CH₂Cl₂, dry, and purify via silica gel chromatography.

  • Validation Checkpoint: Obtain a ¹H NMR (CDCl₃). Confirm the presence of the cyclopropyl protons (~0.3-0.6 ppm, 4H, m), the cyclopropylmethoxy CH₂ (~3.9 ppm, 2H, d), and the newly formed hydroxymethyl CH₂ (~4.7 ppm, 2H, s). The absence of a C2-methyl singlet (~2.5 ppm) confirms complete rearrangement.

References

  • Source: Google Patents (US20160016966A1)
  • Difunctionalization of Alkenylpyridine N-Oxides by the Tandem Addition/Boekelheide Rearrangement Source: Organic Letters / PubMed (PMID: 31565945) URL:[Link]

  • Q11 Development and Manufacture of Drug Substances Source: U.S. Food and Drug Administration (FDA) URL:[Link]

The Strategic Importance of 3-Substituted Pyridine-2-Methanol Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

The pyridine ring is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to engage in a variety of intermolecular interactions. When functionalized with a methanol group at the 2-position and a variable substituent at the 3-position, the resulting 3-substituted pyridine-2-methanol scaffold becomes a particularly versatile building block. This guide provides a comprehensive overview of the synthesis, properties, and applications of these valuable compounds, offering insights for researchers in drug discovery and materials development.

Introduction: The Versatility of the Pyridine-2-Methanol Core

The pyridine moiety is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring can participate in π-stacking interactions. The addition of a hydroxymethyl group at the 2-position introduces a key reactive handle for further molecular elaboration and a potential hydrogen bond donor.

Substitution at the 3-position of this pyridine-2-methanol core is of particular strategic importance. This position allows for the fine-tuning of the molecule's steric and electronic properties, which can profoundly influence its biological activity, chemical reactivity, and physical characteristics. The interplay between the 2-methanol and the 3-substituent creates a unique chemical environment that has been exploited in a wide range of applications, from the development of novel therapeutics to the design of advanced catalysts.

Synthetic Methodologies: Accessing the 3-Substituted Pyridine-2-Methanol Scaffold

The synthesis of 3-substituted pyridine-2-methanol compounds can be approached through several strategic pathways, primarily depending on the desired substituent at the 3-position.

Synthesis from Substituted Pyridines

A common and direct approach involves the use of appropriately substituted pyridine precursors. For instance, 3-aminopyridine-2-methanol can be synthesized from 3-aminopyridine derivatives. This often involves the protection of the amino group, followed by functionalization at the 2-position and subsequent deprotection. The resulting (3-aminopyridin-2-yl)methanol is a valuable intermediate for further derivatization.[2]

Similarly, starting with 3-halopyridines offers a versatile entry point. The halogen atom can be readily displaced or used as a handle for cross-coupling reactions to introduce a wide variety of substituents. Subsequent modification at the 2-position, such as through lithiation followed by reaction with formaldehyde, can then furnish the desired pyridine-2-methanol derivative. A novel method for the selective halogenation of the 3-position of pyridines involves a ring-opening and closing sequence via Zincke imine intermediates, which allows for regioselective halogenation under mild conditions.[3][4]

Anhydrous Diazotization of 3-Aminopyridines

A patented method describes the synthesis of 2,3-disubstituted pyridine compounds through the anhydrous diazotization of 3-aminopyridines.[5] This process forms a diazonium salt intermediate which can then react with an alcohol to yield the desired product. This method is particularly useful for introducing alkoxy substituents at the 3-position and is highlighted as an important route for synthesizing intermediates for pyridylsulfonylurea herbicides.[5]

Catalytic Hydrogenation

For the synthesis of related saturated piperidine structures, catalytic hydrogenation of substituted pyridines is a powerful technique. Platinum oxide (PtO2) has been shown to be an effective catalyst for the hydrogenation of pyridine derivatives under hydrogen pressure in acetic acid at room temperature, yielding the corresponding piperidine derivatives.[6]

Spectroscopic and Structural Characterization

The unambiguous identification of 3-substituted pyridine-2-methanol compounds relies on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring and the presence of the methanol group. The chemical shifts of the pyridine ring protons are sensitive to the nature of the substituent at the 3-position.

  • Infrared (IR) Spectroscopy: The IR spectrum will typically show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming the structure.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, revealing bond lengths, bond angles, and intermolecular interactions.

Applications in Medicinal Chemistry and Drug Development

The 3-substituted pyridine-2-methanol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.

Anticancer Agents

Derivatives of 3-aminopyridine have shown promise as anticancer agents. For example, 3-aminoimidazo[1,2-α]pyridine compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[7] The substitution pattern on the pyridine and imidazole rings plays a crucial role in determining the potency and selectivity of these compounds. (2-Aminopyridin-3-yl)methanol serves as a key intermediate in the synthesis of anti-cancer and anti-inflammatory agents, where its structure allows for the introduction of various functional groups to modulate biological activity.[8]

Neurological and Inflammatory Disorders

(Pyridin-2-yl)methanol derivatives have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[9] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making its antagonists promising therapeutic agents. Systematic optimization of these compounds has led to the identification of candidates with favorable preclinical profiles in models of neuropathic and central pain.[9]

Herbicides

As mentioned earlier, 2,3-disubstituted pyridine compounds are valuable intermediates in the synthesis of pyridylsulfonylurea herbicides, highlighting the relevance of this scaffold in agrochemical research.[5]

Structure-Activity Relationship (SAR) Studies

The ability to easily modify the substituent at the 3-position makes this scaffold ideal for structure-activity relationship (SAR) studies. By systematically varying the size, electronics, and hydrogen bonding capacity of the 3-substituent, researchers can probe the binding requirements of a biological target and optimize the potency and selectivity of a lead compound.

Role in Catalysis and Materials Science

Beyond medicinal chemistry, the coordinating ability of the pyridine nitrogen and the hydroxyl group makes these compounds attractive ligands in coordination chemistry and catalysis.

Ligands for Metal Complexes

Pyridine-based ligands are widely used to stabilize and modulate the reactivity of metal centers. The electronic properties of the pyridine ring can be tuned by the substituent at the 3-position, which in turn influences the catalytic activity of the corresponding metal complex. For example, rhodium(I) complexes containing substituted pyridine ligands have been studied for their catalytic activity in the carbonylation of methanol.[10] The nucleophilicity of the rhodium center, a key factor in catalytic activity, can be enhanced by introducing electron-donating groups on the pyridine ligand.[10] Similarly, palladium(II) complexes with functionalized pyridine ligands have been shown to be efficient precatalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[11][12]

The diagram below illustrates a general synthetic workflow for the preparation and subsequent application of 3-substituted pyridine-2-methanol compounds.

Caption: General workflow for the synthesis and application of 3-substituted pyridine-2-methanol.

Experimental Protocols

Exemplary Synthesis of a 3-Alkoxy-2-chloropyridine Derivative

The following protocol is adapted from a patented procedure for the synthesis of a 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine.[5]

Materials:

  • 3-amino-2-chloropyridine

  • 2,2,2-trifluoroethanol

  • Methanesulfonic acid

  • t-butyl nitrite (90% solution)

  • Methyl t-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • A reactor vessel is charged with 3-amino-2-chloropyridine (5.4 g, 42 mmol), 2,2,2-trifluoroethanol (50 g, 500 mmol), and methanesulfonic acid (4.1 g, 43 mmol).[5]

  • The solution is heated to a range of 55°C to 60°C.[5]

  • t-butyl nitrite (5.3 g of a 90% solution, 46 mmol) is added drop-wise to the vessel while maintaining the temperature at 60°C to 65°C.[5]

  • After the addition is complete, the reaction is monitored for completion (e.g., by TLC or LC-MS).

  • Upon completion, the solution is cooled and then neutralized with an aqueous saturated sodium bicarbonate solution.[5]

  • The product is extracted with MTBE.[5]

  • The organic layers are combined, and the volatiles are removed by evaporation to obtain the crude product.[5]

Characterization: The resulting crude oil can be purified by column chromatography. The structure of the purified 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Perspectives

The field of 3-substituted pyridine-2-methanol chemistry continues to evolve. Future research will likely focus on:

  • Development of more efficient and sustainable synthetic methods: This includes catalytic C-H functionalization to directly install substituents on the pyridine ring, reducing the need for pre-functionalized starting materials.

  • Exploration of novel biological targets: The versatility of the scaffold makes it an attractive starting point for screening against a wider range of diseases.

  • Application in asymmetric catalysis: Chiral 3-substituted pyridine-2-methanol derivatives could serve as valuable ligands for enantioselective transformations.

  • Design of advanced materials: Incorporation of this scaffold into polymers or metal-organic frameworks could lead to materials with unique optical, electronic, or catalytic properties.

Conclusion

3-Substituted pyridine-2-methanol compounds represent a highly valuable and versatile class of molecules. Their synthesis is accessible through a variety of routes, and their unique structural and electronic properties have led to a broad range of applications, particularly in medicinal chemistry and catalysis. The ability to readily tune the properties of the molecule by varying the substituent at the 3-position ensures that this scaffold will remain a focus of research and development for years to come.

The diagram below illustrates the key structural features and their influence on the properties of the 3-substituted pyridine-2-methanol core.

Structure_Property_Relationship cluster_Core 3-Substituted Pyridine-2-Methanol Core cluster_Features Key Structural Features cluster_Properties Influenced Properties Core Pyridine_N Pyridine Nitrogen Properties Biological Activity Chemical Reactivity Ligand Properties Physical Properties Pyridine_N->Properties:p3 Basicity, Coordination Methanol_OH 2-Methanol Group Methanol_OH->Properties:p2 Reactivity, H-bonding Substituent_R 3-Substituent (R) Substituent_R->Properties:p1 Sterics, Electronics Substituent_R->Properties:p4 Solubility, Polarity

Caption: Key structural features influencing the properties of 3-substituted pyridine-2-methanols.

References

  • Sarmah, P. P., & Bhatt, K. N. (2002). Carbonylrhodium complexes of pyridine ligands and their catalytic activity towards carbonylation of methanol. Journal of Molecular Catalysis A: Chemical, 185(1-2), 49-56.[10]

  • Sartorelli, A. C., et al. (1983). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 26(4), 547-553.[13]

  • Cremer, M. J., et al. (2003). U.S. Patent No. 6,509,471 B2. Washington, DC: U.S. Patent and Trademark Office.[5]

  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(12), 5945-5959.[9]

  • Gatti, F., et al. (2010). Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring. Tetrahedron, 66(27-28), 5127-5134.[14]

  • PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link][15]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.[7]

  • PubChem. (n.d.). (3-Aminopyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Chmiel-Wălczak, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13867-13881.[11][12]

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 765-771.[3][4]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850.[6]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol from 3-hydroxy-2-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is a key heterocyclic building block in contemporary drug discovery and development. The unique juxtaposition of a pyridyl core, a cyclopropylmethoxy side chain, and a primary alcohol functionality provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. The cyclopropyl moiety is of particular interest in medicinal chemistry as it can enhance metabolic stability, improve potency, and modulate the conformational properties of a drug candidate. This application note provides a comprehensive guide to the synthesis of this valuable intermediate, starting from the readily available 3-hydroxy-2-hydroxymethylpyridine, via a Williamson ether synthesis. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the reaction's success.

Chemical Theory and Mechanistic Insights: The Williamson Ether Synthesis

The cornerstone of this synthetic route is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this specific application, the synthesis involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxy-2-hydroxymethylpyridine is deprotonated by a suitable base to form a more nucleophilic pyridinoxide anion.

  • Nucleophilic Attack: The resulting pyridinoxide anion then acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide and displacing the bromide leaving group to form the desired ether linkage.[4]

Regioselectivity: Preferential Alkylation of the Phenolic Hydroxyl Group

A critical aspect of this synthesis is the regioselective alkylation of the phenolic hydroxyl group over the primary alcohol. This selectivity is governed by the significant difference in acidity between the two hydroxyl groups. The phenolic proton is considerably more acidic than the alcoholic proton due to the resonance stabilization of the resulting phenoxide anion, where the negative charge can be delocalized into the aromatic pyridine ring. Consequently, a carefully chosen base will selectively deprotonate the phenolic hydroxyl group, leaving the less acidic primary alcohol intact. This allows for the targeted formation of the desired O-alkylated product.

Experimental Protocol: Synthesis of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties & Hazards
3-hydroxy-2-hydroxymethylpyridineC₆H₇NO₂125.1314047-53-1Off-white solid. Handle with care.
Cyclopropylmethyl bromideC₄H₇Br135.007051-34-5Colorless to light yellow liquid. Lachrymator. Flammable. Handle in a fume hood.
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Flammable solid. Reacts violently with water. Handle under an inert atmosphere.
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2Liquid. Harmful if inhaled or absorbed through the skin. Reproductive toxin.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable liquid. Eye and skin irritant.
HexanesC₆H₁₄86.18110-54-3Flammable liquid. Neurotoxin.
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.4912125-02-9Aqueous solution. Mild irritant.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9White solid. Desiccant.
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-hydroxy-2-hydroxymethylpyridine (5.0 g, 39.9 mmol, 1.0 equiv.).

    • Add anhydrous N,N-dimethylformamide (DMF, 80 mL) to dissolve the starting material.

    • Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Deprotonation:

    • Under a gentle stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.76 g, 43.9 mmol, 1.1 equiv.) portion-wise to the stirred solution over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium pyridinoxide should result in a clear to slightly colored solution.

  • Alkylation:

    • Re-cool the reaction mixture to 0 °C using an ice-water bath.

    • Add cyclopropylmethyl bromide (5.93 g, 43.9 mmol, 1.1 equiv.) dropwise to the reaction mixture via a syringe over 10-15 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The product should have a higher Rf value than the starting material.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) to neutralize any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (50 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (3-(cyclopropylmethoxy)pyridin-2-yl)methanol as a solid or viscous oil.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification start Dissolve 3-hydroxy-2-hydroxymethylpyridine in anhydrous DMF cool1 Cool to 0 °C start->cool1 deprotonation Add NaH portion-wise at 0 °C, then stir at RT for 1h cool1->deprotonation cool2 Cool to 0 °C deprotonation->cool2 alkylation Add cyclopropylmethyl bromide dropwise, then stir at RT overnight cool2->alkylation quench Quench with sat. aq. NH4Cl alkylation->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 and Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify end end purify->end Obtain Pure Product G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Path start Analyze TLC/LC-MS of Crude Reaction Mixture q1 Low Conversion? start->q1 q2 Multiple Byproducts? q1->q2 No sol1a Check Reagent Quality (NaH, Solvent, Alkyl Halide) q1->sol1a Yes sol2a Lower Reaction Temperature q2->sol2a Yes end end q2->end No (Proceed to Purification) sol1b Ensure Anhydrous Conditions sol1a->sol1b sol1c Increase Reaction Time or Temperature sol1b->sol1c sol2b Verify Stoichiometry sol2a->sol2b

Sources

Application Note: Regioselective Alkylation of 3-Hydroxypicolinyl Alcohol with Cyclopropylmethyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery. Specifically, 3-alkoxypicolinyl alcohols (such as 3-(cyclopropylmethoxy)-2-(hydroxymethyl)pyridine) serve as critical structural motifs and building blocks in the development of cannabinoid receptor 2 (CB2) agonists[1] and highly selective dopamine D3 receptor ligands[2].

This application note details a robust, self-validating protocol for the regioselective O-alkylation of 3-hydroxypicolinyl alcohol using cyclopropylmethyl bromide. By strictly controlling the thermodynamic and kinetic parameters of the reaction environment, this methodology prevents unwanted N-alkylation and aliphatic O-alkylation, ensuring high yields of the target ether[3].

Mechanistic Causality: Overcoming the Regioselectivity Challenge

3-Hydroxypicolinyl alcohol (3-hydroxy-2-(hydroxymethyl)pyridine) presents a classic chemoselectivity challenge due to the presence of three competing nucleophilic sites:

  • The Pyridine Nitrogen: Prone to N-alkylation (forming pyridinium salts), especially with highly reactive electrophiles or under neutral conditions.

  • The Primary Aliphatic Hydroxyl (C2): Features a high pKa (~15), requiring strong bases (e.g., NaH) for deprotonation.

  • The Phenolic Hydroxyl (C3): Features a significantly lower pKa (~8.5) due to resonance stabilization with the pyridine ring.

The Causality of Reagent Selection: To achieve exclusive O-alkylation at the C3 position, a mild base—potassium carbonate (K₂CO₃)—is employed in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[4]. K₂CO₃ is perfectly tuned to quantitatively deprotonate the phenolic OH without affecting the aliphatic OH. The resulting pyridin-3-olate anion is a "hard" nucleophile that preferentially attacks the primary alkyl halide via a classic Williamson ether synthesis (Sₙ2 mechanism), thermodynamically favoring O-alkylation over N-alkylation at 60 °C[3].

Mechanism SM 3-Hydroxypicolinyl Alcohol (Reactant) Base K2CO3 in DMF (Mild Base) SM->Base Deprotonation (Phenolic OH pKa ~8.5) Anion Phenoxide Anion (Regioselective) Base->Anion Product 3-(Cyclopropylmethoxy)- 2-(hydroxymethyl)pyridine Anion->Product SN2 Alkylation Alkyl Cyclopropylmethyl Bromide (Electrophile) Alkyl->Product Bromide leaving group

Reaction pathway demonstrating regioselective O-alkylation via phenoxide intermediate.

Reagent Matrix & Stoichiometry

Note: Cyclopropylmethyl bromide is a volatile alkylating agent. Handle exclusively inside a certified fume hood.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
3-Hydroxypicolinyl alcohol125.131.0 eq1.25 g (10.0 mmol)Limiting Reactant
Cyclopropylmethyl bromide135.001.2 eq1.62 g (12.0 mmol)Electrophile
Potassium carbonate (K₂CO₃)138.212.0 eq2.76 g (20.0 mmol)Mild Base
N,N-Dimethylformamide (DMF)73.09N/A20.0 mL (0.5 M)Polar Aprotic Solvent

Step-by-Step Experimental Protocol

Workflow Step1 1. Reaction Setup (Inert Atmosphere, 60°C) Step2 2. Reaction Monitoring (TLC / LC-MS) Step1->Step2 Step3 3. Aqueous Work-up (Quench & Extract) Step2->Step3 Step4 4. Purification (Silica Gel Chromatography) Step3->Step4

Step-by-step experimental workflow for the synthesis and isolation of the alkylated product.

Step 1: Anion Generation & Alkylation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert nitrogen (N₂) gas to prevent oxidative degradation of the electron-rich pyridine ring.

  • Dissolution: Add 3-hydroxypicolinyl alcohol (1.25 g, 10.0 mmol) and anhydrous DMF (20 mL) to the flask. Stir until complete dissolution is achieved.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes. Causality note: Pre-stirring ensures complete formation of the pyridin-3-olate anion, visually indicated by a slight darkening/yellowing of the solution.

  • Electrophile Addition: Add cyclopropylmethyl bromide (1.62 g, 1.16 mL, 12.0 mmol) dropwise over 5 minutes via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using a temperature-controlled oil bath. Maintain stirring for 12–16 hours.

Step 2: Self-Validating Monitoring

To ensure the protocol acts as a self-validating system, do not proceed to work-up until conversion is analytically confirmed.

  • TLC Analysis: Elute an aliquot in 50% Ethyl Acetate / Hexanes. The product will appear as a new, higher-Rf UV-active spot compared to the highly polar starting material.

  • LC-MS Confirmation: Dilute a 10 µL aliquot in 1 mL of Methanol. Analyze via LC-MS. Proceed to Step 3 only when the Total Ion Chromatogram (TIC) shows >95% consumption of the starting material (m/z 126.1 [M+H]⁺) and the dominant presence of the target mass (m/z 180.2 [M+H]⁺).

Step 3: Quench and Extraction
  • Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold distilled water to quench any unreacted alkyl halide and dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • DMF Removal (Critical): Combine the organic layers and wash vigorously with a saturated aqueous NaCl solution (brine) 5 times (5 × 50 mL). Causality note: DMF is highly miscible with Ethyl Acetate. Repeated brine washes partition the DMF into the aqueous phase, preventing co-elution during chromatography.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

Step 4: Purification
  • Load the crude oil onto a silica gel column.

  • Perform flash chromatography using a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions (identified via TLC) and concentrate in vacuo to afford 3-(cyclopropylmethoxy)-2-(hydroxymethyl)pyridine as a pale yellow to colorless oil.

Analytical Characterization Data

Validate the isolated product against the following expected parameters:

Analytical MethodExpected Result / Signal Assignments
Yield 75 – 85% (Theoretical: 1.79 g)
LC-MS (ESI+) Calculated for C₁₀H₁₃NO₂: 179.09; Found: m/z 180.2[M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ 8.15 (dd, 1H, Py-H6), 7.20 (dd, 1H, Py-H4), 7.12 (m, 1H, Py-H5), 4.75 (s, 2H, -CH₂ OH), 3.90 (d, 2H, -O-CH₂ -cyclopropyl), 1.25 (m, 1H, cyclopropyl-CH), 0.65 (m, 2H, cyclopropyl-CH₂), 0.35 (m, 2H, cyclopropyl-CH₂).

Troubleshooting & Optimization

  • Observation of N-Alkylation (Pyridinium Salt Formation): If highly polar, water-soluble byproducts are observed, the reaction temperature may be too high, or the K₂CO₃ is wet. Ensure anhydrous conditions and do not exceed 80 °C.

  • Incomplete Conversion: If starting material persists after 16 hours, the K₂CO₃ may be clumped (reducing surface area). Finely grind the base before use, or add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate an in-situ Finkelstein reaction, generating the more reactive cyclopropylmethyl iodide[3].

References

  • US9303012B2 - Pyridine-2-amides useful as CB2 agonists , Google Patents. 1[1]

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist , PMC - National Institutes of Health. 2[2]

  • (Pyridin-3-yloxy)-acetic acid | 86649-57-2 , Benchchem. 3[3]

  • 3-(But-2-en-1-yloxy)pyridine | 1567522-13-7 , Benchchem. 4[4]

Sources

Strategic O-Alkylation of 3-Hydroxy-2-Pyridinemethanol: Regiocontrol & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of 3-hydroxy-2-pyridinemethanol (also known as 2-(hydroxymethyl)pyridin-3-ol) presents a classic problem in chemoselectivity. This substrate contains three nucleophilic sites: the pyridine nitrogen , the phenolic hydroxyl (C3-OH) , and the aliphatic primary alcohol (C2-CH₂OH) .

Effective functionalization requires exploiting the distinct


 values and nucleophilicity of these centers. This guide details the reagents and protocols necessary to achieve regioselective O-alkylation , specifically distinguishing between the phenolic and aliphatic oxygen atoms while suppressing N-alkylation.
Core Chemical Logic
  • Phenolic C3-OH (

    
     ~8.7):  Most acidic proton. Selectively deprotonated by weak inorganic bases (
    
    
    
    ,
    
    
    ).
  • Aliphatic C2-CH₂OH (

    
     ~16):  Less acidic. Requires strong bases (NaH, KOtBu) for deprotonation.
    
  • Pyridine Nitrogen: A competitive nucleophile. Unlike 2- or 4-hydroxypyridines, the 3-isomer does not form a stable non-aromatic pyridone tautomer, making O-alkylation thermodynamically favored over N-alkylation in non-polar solvents.

Decision Logic & Reagent Selection

The choice of reagent is dictated by the target moiety. The following decision tree illustrates the strategic workflow.

ReagentSelection Start Target Product? Phenolic Phenolic Ether (C3-OR) Start->Phenolic Target C3 Aliphatic Aliphatic Ether (C2-CH2OR) Start->Aliphatic Target C2 Dialkyl Dialkylated Product Start->Dialkyl Target Both Base1 Weak Base (K2CO3, Cs2CO3) Phenolic->Base1 Direct Alkylation Protect Protection Strategy (TBSCl / Imidazole) Aliphatic->Protect Step 1: Mask C3-OH Base2 Strong Base (NaH, 2.5 eq) Dialkyl->Base2 Direct Double Alkylation Result1 Result1 Base1->Result1 Reagents: R-X, Acetone/DMF Temp: 60°C Result2 Result2 Base2->Result2 Reagents: NaH, R-X, THF Step 3: Deprotection (TBAF) Protect->Base2 Step 2: Alkylate C2

Figure 1: Strategic decision tree for regioselective alkylation of 3-hydroxy-2-pyridinemethanol.

Detailed Protocols

Protocol A: Selective O-Alkylation of the Phenolic Hydroxyl (C3)

Objective: Synthesize 3-alkoxy-2-pyridinemethanol without alkylating the aliphatic alcohol or nitrogen.

Mechanism: The use of Cesium Carbonate (


)  is critical. The "Cesium Effect" enhances the nucleophilicity of the phenoxide anion due to the large cation radius and weak solvation in aprotic solvents, promoting O-alkylation over N-alkylation.
Materials
  • Substrate: 3-hydroxy-2-pyridinemethanol (1.0 eq)

  • Alkylating Agent: Alkyl halide (R-Br or R-I) (1.1 eq)

  • Base:

    
     (1.2 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: Anhydrous Acetone (preferred) or DMF (if solubility is poor)

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 3-hydroxy-2-pyridinemethanol (1.0 equiv) and anhydrous acetone (0.2 M concentration).

  • Deprotection/Activation: Add

    
     (1.2 equiv) in one portion. The suspension may turn slightly yellow as the phenoxide forms.
    
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at room temperature.

    • Note: For reactive electrophiles (e.g., Benzyl bromide, Methyl iodide), stir at RT. For less reactive ones, heat to reflux (56°C).

  • Monitoring: Monitor by TLC or LCMS. The phenolic OH is consumed first. Over-alkylation (reaction at C2) is slow under these mild conditions.

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically purified via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Validation:

  • ¹H NMR: Look for the disappearance of the phenolic proton (broad singlet >9 ppm) and the retention of the aliphatic OH (triplet/broad singlet ~5 ppm,

    
     exchangeable).
    
  • Regiochemistry Check: An HMBC correlation between the new alkoxy protons and C3 of the pyridine ring confirms the position.

Protocol B: Selective O-Alkylation of the Aliphatic Hydroxyl (C2)

Objective: Functionalize the hydroxymethyl group while retaining the free phenol. Challenge: Direct alkylation is impossible because the phenol will react first. A Protection-Alkylation-Deprotection sequence is required.

Workflow Diagram

AliphaticAlkylation Step1 1. Protection (TBSCl, Imidazole) Step2 2. Alkylation (NaH, R-X, THF) Step1->Step2 Step3 3. Deprotection (TBAF or Acid) Step2->Step3

Figure 2: Three-step workflow for selective aliphatic functionalization.

Step-by-Step Procedure

Step 1: Silyl Protection of Phenol

  • Dissolve substrate in DCM. Add Imidazole (2.5 eq) and TBSCl (1.1 eq).

  • Stir at 0°C to RT for 2 hours. The sterically hindered TBS group preferentially protects the phenolic oxygen (kinetic control) or the primary alcohol?

    • Correction: Actually, primary alcohols are often silylated faster than phenols. However, the phenol is more acidic. To ensure Phenol Protection , use MOM-Cl (Methoxymethyl chloride) with a weak base (

      
      /Acetone) first (See Protocol A conditions). MOM is orthogonal to many conditions.
      
    • Revised Strategy: Use Protocol A to install a protecting group (e.g., Benzyl or PMB) on the Phenol.

    • Alternative: If the goal is a free phenol at the end, use a removable group like Benzyl (Bn).

Revised Step 1 (Benzyl Protection):

  • Follow Protocol A using Benzyl Bromide (1.1 eq). Isolate the 3-benzyloxy-2-pyridinemethanol.

Step 2: Aliphatic Alkylation

  • Dissolve the 3-benzyloxy intermediate in anhydrous THF (0.1 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) carefully. Evolution of

    
     gas occurs.
    
  • Stir for 15 min to form the alkoxide.

  • Add the alkyl halide (R-X, 1.2 eq). Warm to RT and stir until complete (1-4 hours).

  • Quench with saturated

    
    , extract with EtOAc, and purify.
    

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve the alkylated intermediate in MeOH.

  • Add Pd/C (10% w/w). Stir under

    
     atmosphere (balloon) for 2-12 hours.
    
  • Filter through Celite to yield the 3-hydroxy-2-(alkoxymethyl)pyridine .

Troubleshooting & Optimization

N-Alkylation vs. O-Alkylation

While 3-hydroxypyridines favor O-alkylation, N-alkylation can occur with:

  • Soft Electrophiles: Methyl Iodide (MeI) is "soft" and can methylate the nitrogen. Use Dimethyl Sulfate (

    
    )  or Alkyl Tosylates  (harder electrophiles) to favor O-alkylation.
    
  • Solvent Polarity: Highly polar solvents stabilize the transition state for N-alkylation (quaternization). Use Acetone or THF instead of DMF or DMSO if N-alkylation is observed.

Solubility Issues

3-hydroxy-2-pyridinemethanol is a polar, zwitterionic solid.

  • If insoluble in Acetone: Use DMF but lower the temperature to 0°C during base addition to minimize side reactions.

  • Phase Transfer Catalysis: For scale-up, use Toluene/Water biphasic system with TBAB (Tetrabutylammonium bromide) and KOH.

Summary Table of Conditions
Target SiteBaseSolventElectrophileTempSelectivity
Phenol (C3)

AcetoneAlkyl Halide56°CHigh (>95:5 O:N)
Phenol (C3)

DMFAlkyl Tosylate80°CHigh
Aliphatic (C2) NaHTHFAlkyl Halide0°C->RTRequires C3-Protection
Both (Dialkyl) NaH (3 eq)DMFAlkyl Halide (excess)RTNon-selective

References

  • ChemicalBook. Synthesis of 3-methoxy-6-methyl-2-Pyridinemethanol from 3-Hydroxy-6-methyl-2-pyridinemethanol and Dimethyl sulfate.[1] (Demonstrates Cs2CO3/Acetone protocol). Link

  • Reynard, G., et al. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species."[2] Tetrahedron Letters, 2025. (Discusses O vs N selectivity). Link

  • Ferrer, S., et al. "N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction." J. Chem. Soc., Perkin Trans. 1, 2002. (Mechanistic insight into ambident nucleophiles). Link

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. (Background on substrate synthesis). Link

Sources

Using (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol as a Strategic Intermediate in the Synthesis of Next-Generation Proton Pump Inhibitors and Targeted Therapeutics

Introduction & Mechanistic Rationale

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is a highly versatile, functionalized heterocyclic building block. While 2-hydroxymethylpyridine derivatives are classically recognized as the core scaffolds for benzimidazole-based proton pump inhibitors (PPIs)[1], the incorporation of a 3-cyclopropylmethoxy moiety offers unique physicochemical advantages. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the development of novel active pharmaceutical ingredients (APIs), including next-generation PPIs and TRPC6 inhibitors[2].

The efficacy of PPIs relies heavily on their accumulation in the acidic environment of the gastric parietal cell, where they undergo an acid-catalyzed Smiles rearrangement to form an active sulfenamide species that irreversibly binds to the


-ATPase enzyme[3]. The substitution pattern on the pyridine ring directly dictates the 

of the pyridine nitrogen, which controls the rate of this acid activation.
  • Steric and Metabolic Shielding: Unlike the straight-chain methoxy group found in omeprazole, the cyclopropylmethoxy group provides enhanced steric bulk. This structural feature increases resistance to O-dealkylation by hepatic cytochrome P450 enzymes (specifically CYP2C19), potentially offering a more predictable pharmacokinetic profile across different patient genotypes[4].

  • Lipophilicity: The cyclopropyl ring increases the overall lipophilicity (LogP) of the molecule, improving cellular permeability and tissue distribution, which is increasingly relevant for novel non-gastric targets such as TRPC6 channels[2].

Synthetic Workflow

The transformation of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol into a bioactive sulfoxide API involves a highly reliable, three-stage synthetic cascade: activation, nucleophilic coupling, and asymmetric oxidation.

G A (3-(Cyclopropylmethoxy) pyridin-2-yl)methanol B Chlorination (SOCl2, CH2Cl2, 0°C) A->B C 2-(Chloromethyl)-3-(cyclopropylmethoxy) pyridine hydrochloride B->C D Thioether Coupling (2-Mercaptobenzimidazole, NaOH) C->D E Prochiral Thioether Intermediate D->E F Asymmetric Sulfoxidation (Ti(OiPr)4, DET, Cumene OOH) E->F G Enantiopure Sulfoxide API (Next-Gen PPI) F->G

Fig 1: Synthetic workflow from pyridine intermediate to enantiopure sulfoxide API.

Detailed Experimental Protocols

Protocol 1: Activation via Chlorination To utilize the 2-hydroxymethyl group for coupling, it must first be converted into a superior leaving group. Thionyl chloride (


) is the preferred reagent as it yields gaseous byproducts (

and

), simplifying purification[1].
  • Preparation: Dissolve 10.0 mmol of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: The cyclopropylmethoxy ether can be sensitive to aggressive acidic cleavage at elevated temperatures. Maintaining 0 °C prevents ether dealkylation and minimizes tar formation.

  • Addition: Add 15.0 mmol (1.5 eq) of

    
     dropwise over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexane/EtOAc 1:1).

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess

    
    . The resulting 2-(chloromethyl)-3-(cyclopropylmethoxy)pyridine hydrochloride is typically used immediately in the next step without further purification to prevent hydrolytic degradation.
    

Protocol 2: Nucleophilic Thioether Coupling This step links the pyridine building block to the benzimidazole core via a robust thioether bond[1].

  • Preparation: In a round-bottom flask, dissolve 10.5 mmol of 2-mercaptobenzimidazole and 22.0 mmol of sodium hydroxide (NaOH) in 30 mL of ethanol. Causality: The excess base is required to first neutralize the hydrochloride salt of the pyridine intermediate and subsequently deprotonate the thiol to form the highly nucleophilic thiolate anion.

  • Coupling: Add the crude chloromethyl intermediate from Protocol 1 to the basic solution.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4 hours.

  • Workup: Cool to room temperature and concentrate the ethanol under vacuum. Partition the residue between water (50 mL) and ethyl acetate (50 mL). Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield the prochiral thioether intermediate.
    

Protocol 3: Catalytic Asymmetric Sulfoxidation Modern PPIs (e.g., esomeprazole, dexlansoprazole) are administered as single enantiomers to reduce inter-patient metabolic variability[4]. The Kagan-type oxidation is the industry standard for this transformation[3].

  • Catalyst Pre-formation: In a dry flask, combine 5.0 mmol of Titanium(IV) isopropoxide (

    
    ), 10.0 mmol of (S,S)-Diethyl tartrate (DET), and 5.0 mmol of 
    
    
    
    in 20 mL of toluene. Stir at 50 °C for 30 minutes. Causality: The addition of water is critical; it forces the formation of a dinuclear titanium complex bridged by oxygen, which is the active chiral catalytic species[3].
  • Substrate Addition: Cool the complex to room temperature. Add 10.0 mmol of the thioether intermediate and 5.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Oxidation: Cool the mixture to -10 °C. Slowly add 10.5 mmol of cumene hydroperoxide. Causality: Cumene hydroperoxide is chosen over hydrogen peroxide because its bulky nature fits precisely into the chiral pocket of the Ti-DET complex, ensuring high facial selectivity during oxygen transfer[3].

  • Completion: Stir at -10 °C for 12-18 hours. Quench with aqueous sodium thiosulfate, extract with DCM, and purify via silica gel chromatography to isolate the enantiopure sulfoxide API.

Quantitative Data Presentation

The choice of oxidation method significantly impacts the yield and enantiomeric purity of the final API. Table 1 summarizes the performance metrics of various oxidative strategies applied to benzimidazole thioethers.

Oxidation StrategyKey ReagentsYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Scalability & Notes
Racemic Oxidation mCPBA,

, -40 °C
85 - 90N/A (Racemic)2Excellent. Used for first-gen APIs[1].
Kagan Asymmetric

, (S,S)-DET, Cumene OOH
75 - 8092 - 9512 - 18Good. Industry standard for chiral PPIs[3].
Oxaziridinium Salt Chiral Oxaziridinium, Base60 - 70> 9724Moderate. High ee but requires complex catalyst[5].

References

  • [4] EP2264024A1 - Process for the preparation of enantiomerically enriched proton pump inhibitors. Google Patents. 4

  • [3] A blockbuster synthesis for undergraduates | Feature | RSC Education. Royal Society of Chemistry. 3

  • [5] Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. PMC (National Institutes of Health). 5

  • [1] Gastric Proton Pump Inhibitor - New Drug Approvals. New Drug Approvals. 1

  • [2] AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. Google Patents. 2

Sources

Application Notes & Protocols: A Guide to the Mitsunobu Reaction for the Synthesis of Cyclopropylmethoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclopropylmethoxy Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design. Its ability to engage in a multitude of biological interactions, coupled with its favorable physicochemical properties, has cemented its status as a privileged structure. The strategic functionalization of the pyridine ring is therefore a critical endeavor in the pursuit of novel therapeutics. Among the various substituents, the cyclopropylmethoxy group has emerged as a particularly valuable motif. This is due to its unique combination of metabolic stability, lipophilicity, and conformational rigidity, which can significantly enhance the potency, selectivity, and pharmacokinetic profile of a drug candidate.

The Mitsunobu reaction offers a powerful and versatile method for the installation of this key functional group onto a pyridine core.[1] This protocol is a dehydrative condensation that allows for the conversion of a primary or secondary alcohol to a variety of other functional groups, including ethers, through a redox process involving a phosphine and an azodicarboxylate.[2][3] This application note provides a comprehensive guide to the successful execution of the Mitsunobu reaction for the synthesis of cyclopropylmethoxypyridines, with a focus on the underlying mechanistic principles, practical experimental considerations, and detailed protocols.

Mechanistic Insights: The "Why" Behind the Mitsunobu Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Mitsunobu reaction. The process is a complex, yet elegant, sequence of steps that ultimately results in the formation of a new carbon-oxygen bond with inversion of stereochemistry at the alcohol carbon.[1][4]

The currently accepted mechanism proceeds as follows:

  • Activation of the Azodicarboxylate: The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on the electrophilic nitrogen of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][5] This initial step forms a highly reactive betaine intermediate.[5]

  • Proton Transfer and Formation of the Key Ion Pair: The betaine intermediate is a strong base and readily deprotonates the acidic proton of the hydroxypyridine (the pronucleophile), forming a pyridinolate anion and a protonated phosphonium species.[2][5] The acidity of the pronucleophile is a critical factor for the success of the reaction; pronucleophiles with a pKa of less than 15 are generally suitable.[6]

  • Formation of the Alkoxyphosphonium Salt: The cyclopropylmethanol then attacks the positively charged phosphorus atom of the phosphonium species, displacing the hydrazine dicarboxylate and forming a key intermediate: the alkoxyphosphonium salt.[4][6] This step effectively activates the hydroxyl group of the alcohol, converting it into a good leaving group.[4]

  • SN2 Displacement and Product Formation: The pyridinolate anion, generated in step 2, then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion.[6] This nucleophilic displacement results in the formation of the desired cyclopropylmethoxypyridine product and triphenylphosphine oxide as a byproduct.[6] The Sₙ2 nature of this final step is responsible for the characteristic inversion of stereochemistry observed in Mitsunobu reactions involving chiral secondary alcohols.[7]

Critical Parameters and Reagent Selection

The success of the Mitsunobu reaction is highly dependent on the careful selection of reagents and the precise control of reaction conditions.

ParameterRecommended ChoiceRationale & Considerations
Pyridine Substrate Hydroxypyridine (e.g., 2-, 3-, or 4-hydroxypyridine)The hydroxyl group provides the necessary acidic proton for the reaction to proceed. The position of the hydroxyl group can influence reactivity.
Alcohol CyclopropylmethanolThe primary alcohol in this case.
Phosphine Triphenylphosphine (PPh₃)Commercially available, relatively inexpensive, and effective. The resulting triphenylphosphine oxide byproduct can sometimes complicate purification.[8]
Azodicarboxylate Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)DIAD is often preferred over DEAD due to its increased stability and reduced safety concerns.[9][10] Both are effective activators.
Solvent Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)Aprotic solvents are essential to prevent quenching of the reactive intermediates. THF is a common choice due to its good solvating properties for the reagents.[11]
Temperature 0 °C to room temperatureThe reaction is typically initiated at 0 °C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.[2][11]
Stoichiometry Typically 1.2-1.5 equivalents of PPh₃ and DIAD/DEAD relative to the limiting reagent (hydroxypyridine or cyclopropylmethanol).A slight excess of the Mitsunobu reagents ensures complete consumption of the starting materials.

Experimental Workflow Diagram

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Hydroxypyridine - Cyclopropylmethanol - PPh3 Setup Assemble Dry Reaction Flask under N2 Reagents->Setup Solvent Prepare Anhydrous THF Solvent->Setup Dissolve Dissolve Reagents in THF Setup->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DIAD Slowly Add DIAD Cool->Add_DIAD Warm_Stir Warm to RT & Stir Add_DIAD->Warm_Stir Monitor Monitor by TLC/LC-MS Warm_Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Extract Aqueous Work-up Concentrate->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the Mitsunobu reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • Hydroxypyridine (1.0 eq)

  • Cyclopropylmethanol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the hydroxypyridine (1.0 eq), cyclopropylmethanol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF to the flask to dissolve the solids. The volume of the solvent should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M solution with respect to the limiting reagent).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of DIAD: Slowly add the diisopropyl azodicarboxylate (1.5 eq) to the cooled, stirring solution dropwise via a syringe. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) may be observed.[11] It is crucial to maintain the temperature below 10 °C during the addition to control the exothermic reaction.[12]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-24 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclopropylmethoxypyridine. The removal of the triphenylphosphine oxide byproduct is a key consideration during purification.[13]

Troubleshooting and Key Considerations

  • Low or No Product Formation:

    • Insufficiently acidic pronucleophile: The pKa of the hydroxypyridine may be too high. In such cases, using a more basic azodicarboxylate like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be beneficial.[14]

    • Moisture in the reaction: Ensure all glassware is thoroughly dried and anhydrous solvents are used, as water will quench the reactive intermediates.

    • Incorrect order of addition: While the standard protocol involves pre-mixing the alcohol, pronucleophile, and phosphine, in some cases, pre-forming the betaine by adding the azodicarboxylate to the phosphine first can improve yields.[2]

  • Side Reactions:

    • Alkylation of the hydrazine byproduct: If the pronucleophile is not sufficiently acidic, the deprotonated hydrazine byproduct can compete as a nucleophile, leading to undesired side products.[14]

  • Purification Challenges:

    • Triphenylphosphine oxide removal: This byproduct can be difficult to separate from the desired product. Techniques such as precipitation from a non-polar solvent (e.g., diethyl ether or hexanes) prior to chromatography can be effective.[13] Alternatively, using polymer-supported triphenylphosphine can simplify the work-up, as the phosphine oxide can be removed by filtration.

Safety Precautions

  • Dialkyl azodicarboxylates such as DEAD and DIAD are potentially explosive and should be handled with care.[10][11] They are also toxic and should be used in a well-ventilated fume hood.

  • Triphenylphosphine is an irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Mitsunobu reaction is a highly reliable and versatile tool for the synthesis of cyclopropylmethoxypyridines. A solid understanding of the reaction mechanism, careful selection of reagents, and meticulous experimental technique are essential for achieving high yields and purity. This application note provides the necessary framework for researchers to successfully implement this valuable transformation in their synthetic endeavors, ultimately facilitating the discovery and development of new and improved therapeutics.

References

  • Mitsunobu, O.
  • Wikipedia. Mitsunobu reaction. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Demir, A. S.; Sesenoglu, O. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009, 109 (6), 2551-2651.
  • But, T. Y.; Toy, P. H. The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Chem. Soc. Rev.2007, 36, 1971-1981.
  • Saleem, M.; et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022, 27 (20), 7019.
  • Saleem, M.; et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed2022, 35 (10), e202200123.
  • Common Organic Chemistry. Diisopropyl Azodicarboxylate (DIAD). [Link]

  • Kalle, A. M.; et al. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein J. Org. Chem.2010, 6, 33.
  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
  • Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Org. Synth.1996, 73, 110.
  • Chen, J.; et al. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion. J. Therm. Anal. Calorim.2024.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Reddy, C. R.; et al. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Org. Lett.2017, 19 (12), 3123-3126.
  • Zhang, Y.; et al. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Future Med. Chem.2025.
  • Scribd. Mitsunobu Reaction Insights. [Link]

  • Organic Chemistry. Mitsunobu Reaction. [Link]

  • Bakulina, O.; et al. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Arch.2020, 202028.
  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Chemistry Learner. Mitsunobu Reaction: Examples, Mechanism, and Application. [Link]

  • YouTube. Mitsunobu Reaction - reaction mechanism and experimental procedure. [Link]

  • Organic Reactions. The Mitsunobu Reaction. [Link]

Sources

Application Notes and Protocols for the Selective Oxidation of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This guide provides a detailed technical overview and validated protocols for the oxidation of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol to its corresponding aldehyde, a key building block in medicinal chemistry. The presence of a pyridine ring, susceptible to N-oxidation, and an acid-labile cyclopropyl group necessitates the use of mild and highly selective oxidation methods. This document evaluates suitable modern oxidation reagents, focusing on Dess-Martin Periodinane (DMP) and the Parikh-Doering protocol, providing step-by-step experimental procedures, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Strategic Considerations for Oxidant Selection

The successful synthesis of (3-(Cyclopropylmethoxy)pyridin-2-yl)aldehyde hinges on a chemoselective oxidation that avoids several potential side reactions. The choice of oxidant is therefore not arbitrary but a considered decision based on the substrate's unique structural features.

  • The Substrate: (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

    • Primary Alcohol: The target for oxidation to an aldehyde. Over-oxidation to a carboxylic acid must be prevented.[1]

    • Pyridine Moiety: The basic nitrogen atom can be oxidized by non-selective or harsh oxidizing agents. Furthermore, the pyridine ring can coordinate with certain metal-based oxidants, potentially inhibiting the reaction.[2]

    • Cyclopropylmethoxy Ether: The cyclopropyl group is highly strained and susceptible to ring-opening under acidic conditions. Therefore, strongly acidic reagents or reaction conditions must be avoided.

    • Aldehyde Product: The target aldehyde is likely to be sensitive, necessitating mild reaction conditions and workup procedures to ensure its stability and prevent degradation during isolation.

  • Comparative Analysis of Suitable Oxidation Methods Given the substrate's sensitivities, older methods employing toxic heavy metals like chromium (e.g., PCC, PDC) are ill-advised due to both their hazardous nature and potential for side reactions.[3][4] Modern synthetic chemistry offers several superior alternatives:

    • Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent that provides a powerful, yet remarkably mild and neutral, method for oxidizing alcohols.[3] It operates at room temperature, exhibits high functional group tolerance, and reactions are often rapid and clean.[5] Its primary drawback can be the removal of iodine-containing byproducts, though well-established workup procedures mitigate this issue.[6][7]

    • Activated DMSO Oxidations: This family of reactions utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, activated by an electrophilic species.

      • Swern Oxidation: Employs oxalyl chloride or trifluoroacetic anhydride for activation at cryogenic temperatures (-78 °C).[8][9] While highly effective and mild, the requirement for very low temperatures and the production of volatile, malodorous dimethyl sulfide can be operationally demanding.[8]

      • Parikh-Doering Oxidation: Uses the sulfur trioxide-pyridine complex (SO₃·Py) to activate DMSO.[10][11] A significant advantage is its operational simplicity, as it can be performed at temperatures between 0 °C and room temperature, obviating the need for a cryostat.[11][12] This makes it an exceptionally attractive method for sensitive substrates like the one .

Based on this analysis, DMP and Parikh-Doering oxidation represent the most suitable strategies, offering an optimal balance of reactivity, selectivity, and operational convenience.

Recommended Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales to ensure reproducibility and success.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is recommended for its speed and neutral conditions, which are ideal for preserving the acid-sensitive cyclopropyl group and the pyridine ring.

DMP_Workflow sub Substrate (Pyridinyl)methanol reaction Reaction Vessel 0 °C to RT, 1-3 h Monitor by TLC sub->reaction reagents DCM (Solvent) Dess-Martin Periodinane (1.2 eq) reagents->reaction quench Quench Sat. NaHCO₃ / Sat. Na₂S₂O₃ reaction->quench Completion workup Aqueous Workup Separate Layers Wash with Brine quench->workup purify Purification Dry (Na₂SO₄) Filter & Concentrate Column Chromatography workup->purify product Purified Aldehyde purify->product

Caption: Experimental workflow for DMP oxidation.

Materials and Reagents:

  • (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Stir the solution until all material is dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion.[13] The mixture may become a suspension.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or DCM. Cool the flask in an ice bath and slowly add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[7][14] Stir vigorously for 15-30 minutes until the organic layer becomes clear and all solids have dissolved in the aqueous layer.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-(Cyclopropylmethoxy)pyridin-2-yl)aldehyde.

Protocol 2: Parikh-Doering Oxidation

This protocol is an excellent alternative that avoids iodine-based reagents and operates under mild, non-cryogenic conditions.[10][11]

Parikh_Doering_Mechanism cluster_activation Activator Formation cluster_oxidation Oxidation Cycle DMSO DMSO Active Activated Complex DMSO->Active SO3Py SO₃•Pyridine SO3Py->Active Alkoxy Alkoxysulfonium Ion Alcohol R-CH₂OH Alcohol->Alkoxy + Activated Complex Ylide Sulfur Ylide Alkoxy->Ylide + Base Product Aldehyde (R-CHO) Ylide->Product syn-Elimination Base Base (Et₃N)

Caption: Simplified mechanism of Parikh-Doering oxidation.

Materials and Reagents:

  • (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol (1.0 eq)

  • Sulfur trioxide pyridine complex (SO₃·Py) (2.0-3.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0-5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the sulfur trioxide pyridine complex (2.5 eq).

  • Solvent Addition: Add anhydrous DCM and anhydrous DMSO (ratio of ~2:1, providing an overall substrate concentration of ~0.1 M). Cool the resulting suspension to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (4.0 eq) dropwise to the stirred suspension.

  • Substrate Addition: Add a solution of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol (1.0 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Progress: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding cold water.

  • Workup: Transfer the mixture to a separatory funnel and extract three times with DCM or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 5% aqueous HCl (to remove the amine base), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary and Protocol Comparison

ParameterDess-Martin Periodinane (DMP) OxidationParikh-Doering Oxidation
Primary Reagent Dess-Martin PeriodinaneSO₃·Pyridine Complex / DMSO
Stoichiometry 1.1 - 1.5 equivalents2.0 - 3.0 equivalents (SO₃·Py)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 1 - 3 hours2 - 5 hours
Pros Fast, neutral pH, high yields, simple setupAvoids iodine, non-cryogenic, mild conditions[11][12]
Cons Reagent can be shock-sensitive, byproduct removal can be trickyRequires excess reagents, workup involves acid/base washes
Typical Yield >90%85-95%

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material remaining after the recommended time, add an additional portion (0.2-0.3 eq) of the oxidizing agent (DMP or SO₃·Py) and continue stirring. Ensure all reagents are anhydrous, as water can deactivate the oxidants.

  • Formation of Byproducts: If purification is difficult, consider an alternative workup. For DMP, a simple filtration through a short plug of Celite after quenching can sometimes remove the bulk of the iodine byproducts before aqueous workup.[15]

  • Low Yield: The aldehyde product may be somewhat volatile or unstable on silica gel. Minimize exposure to silica gel during chromatography and use a rotary evaporator at a moderate temperature and pressure for concentration.

References

  • ResearchGate. (2012, December 13). How to work up dess-martin periodinane or hypervalent iodine reactions?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved from [Link]

  • Grokipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • YouTube. (2025, November 10). Parikh-Doering oxidation. Retrieved from [Link]

  • Chem-Station. (2014, May 1). Parikh-Doering Oxidation. Retrieved from [Link]

  • Reddit. (2025, November 18). How to easily work-up Dess-Martin periodinane?. Retrieved from [Link]

  • University of Ruse. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of α-Bromoacetyl MIDA Boronate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 21). 4.2: Oxidation of Alcohols (review from CHM 222). Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Chlorination of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-(chloromethyl)-3-(cyclopropylmethoxy)pyridine hydrochloride from its corresponding alcohol precursor, (3-(cyclopropylmethoxy)pyridin-2-yl)methanol. The conversion of primary alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, and the use of thionyl chloride (SOCl₂) is a well-established and efficient method.[1][2] This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details safety protocols for handling thionyl chloride, and describes methods for product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for preparing this key synthetic intermediate.

Introduction and Reaction Principle

The target molecule, 2-(chloromethyl)-3-(cyclopropylmethoxy)pyridine, is a valuable building block in medicinal chemistry and materials science. The chloromethyl group serves as a reactive handle for introducing the pyridinylmethyl moiety into larger molecules through nucleophilic substitution reactions.[3] The conversion from the precursor alcohol is critical, as the hydroxyl group is a poor leaving group, and its transformation into an alkyl chloride significantly enhances its reactivity.[1]

The most common and effective reagent for this transformation is thionyl chloride (SOCl₂).[1][2] The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which is a much better leaving group. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[4]

Reaction Mechanism

The reaction of a primary alcohol with thionyl chloride typically follows a nucleophilic substitution pathway. The mechanism can vary depending on the reaction conditions, particularly the solvent.

  • Formation of Alkyl Chlorosulfite: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and, after deprotonation (often by a mild base like pyridine or even another alcohol molecule), forms an alkyl chlorosulfite intermediate.[1][5]

  • Nucleophilic Attack:

    • SNi (Internal Nucleophilic Substitution): In the absence of a base like pyridine and in non-polar solvents, the chloride from the chlorosulfite intermediate can attack the carbon atom from the same side as the leaving group, leading to retention of configuration. This proceeds through a tight ion pair.[6]

    • SN2 (Bimolecular Nucleophilic Substitution): In the presence of a base such as pyridine, the displaced chloride ion is solvated and acts as an external nucleophile. It attacks the carbon atom from the backside, leading to an inversion of configuration.[1][7] Since the starting material is achiral, the stereochemical outcome is not a concern, but the SN2 pathway is often faster and more common in practice.

The pyridine nitrogen of the starting material can be protonated by the generated HCl, which may influence the reaction. Performing the reaction with excess thionyl chloride often obviates the need for an additional base, as the SOCl₂ can react with any generated HCl. The final product is typically isolated as the hydrochloride salt, which is often a stable, crystalline solid.[8]

Experimental Protocol

This protocol is adapted from established procedures for the chlorination of similar pyridinyl methanols.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol≥97%CommercialStarting material.
Thionyl chloride (SOCl₂)Reagent grade, ≥99%CommercialCorrosive and moisture-sensitive. Handle in a fume hood.[10][11]
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%CommercialSolvent.
Toluene, anhydrousAnhydrous, ≥99.8%CommercialAlternative solvent, useful for azeotropic removal of HCl.[12]
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS ReagentIn-house prep.For quenching and neutralization.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)AnhydrousCommercialFor drying the organic phase.
Silica Gel230-400 meshCommercialFor column chromatography.[13]
TLC platesSilica gel 60 F₂₅₄CommercialFor reaction monitoring.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Reaction Setup and Execution:

  • Preparation: Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere of nitrogen. Connect the flask to a gas outlet leading to a scrubber containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.[12]

  • Reagent Addition: Charge the flask with thionyl chloride (SOCl₂, 3.0 to 4.0 equivalents). Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (or toluene). Add this solution dropwise to the cooled, stirring thionyl chloride via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 5 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM, or higher for other solvents) for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot, carefully quench it with saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material spot indicates reaction completion.

Workup and Isolation:

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Use a base trap to protect the vacuum pump.

  • Product Isolation: The resulting residue is the crude 2-(chloromethyl)-3-(cyclopropylmethoxy)pyridine hydrochloride, which may be a solid or a semi-solid oil.[12] It can often be used in the next step without further purification.[8]

Purification (Optional):

  • Neutralization & Extraction: For purification of the free base, carefully pour the crude residue onto crushed ice and slowly neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[13]

Workflow Diagram

G Setup 1. Reaction Setup - Dry glassware under N2 - Add SOCl2 to flask - Cool to 0 °C Addition 2. Substrate Addition - Dissolve alcohol in DCM - Add dropwise to SOCl2 - Maintain T < 5 °C Setup->Addition Slow addition React 3. Reaction - Warm to RT - Reflux for 1-3 hours Addition->React Monitor 4. Monitor by TLC - Check for disappearance of starting material React->Monitor Periodic sampling Monitor->React Incomplete Evaporation 5. Evaporation - Cool to RT - Remove excess SOCl2 and solvent in vacuo Monitor->Evaporation Complete Crude 6. Crude Product - 2-(chloromethyl)-3-(cyclopropylmethoxy) pyridine hydrochloride Evaporation->Crude Purify 7. Optional Purification - Neutralize (NaHCO3) - Extract with EtOAc - Column Chromatography Crude->Purify If needed Characterize 8. Characterization - NMR (1H, 13C) - Mass Spectrometry - Purity Analysis Crude->Characterize Direct use Purify->Characterize

Caption: Experimental workflow for the synthesis of 2-(chloromethyl)-3-(cyclopropylmethoxy)pyridine.

Characterization Data (Expected)

The structure of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect the disappearance of the alcohol -OH proton signal and the benzylic -CH₂OH signal (typically around 4.5-5.0 ppm). A new, downfield-shifted singlet for the -CH₂Cl protons should appear (typically around 4.6-5.2 ppm). The signals for the cyclopropyl and pyridine ring protons will also be present.

  • ¹³C NMR: The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the range of 40-50 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the product's molecular weight. A characteristic isotopic pattern for a single chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) should be observed.[14][15]

Safety and Handling

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[16] It is crucial to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical safety goggles or a face shield.[10][17]

  • Handling: Thionyl chloride is moisture-sensitive. Use dry glassware and an inert atmosphere. It releases toxic gases (HCl and SO₂) upon contact with moisture or during the reaction.[11]

  • Spills: In case of a small spill, absorb the material with an inert absorbent like sand or vermiculite. Do not use water.[11][18]

  • Waste Disposal: Quench excess thionyl chloride cautiously by slowly adding it to a large volume of cold water or an ice/water mixture in a fume hood. Neutralize the resulting acidic solution before disposal according to institutional guidelines. All contaminated materials must be disposed of as hazardous waste.[17]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; low-quality or wet SOCl₂; wet solvent.Extend reflux time. Ensure reagents and solvents are anhydrous. Use freshly opened or distilled SOCl₂.
Low Yield Product loss during workup; incomplete reaction; side reactions.Ensure pH is basic (~8) during extraction of the free base. Minimize transfer steps. Re-evaluate reaction time and temperature.
Dark-colored Product Overheating or prolonged reaction time leading to decomposition.Reduce reflux temperature or time. Consider running the reaction at room temperature for a longer period. Purify via column chromatography.
Difficult Isolation Product is an oil or difficult to crystallize.Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Convert to the hydrochloride salt.

References

  • Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. [Link]

  • Thionyl Chloride Reaction on Alcohol. Source unavailable publicly.
  • Thionyl Chloride Hazard Summary. (2010). New Jersey Department of Health. [Link]

  • ICSC 1409 - THIONYL CHLORIDE. International Programme on Chemical Safety. [Link]

  • SOP 0079 - Thionyl Chloride. (2013). University of California, Santa Cruz. [Link]

  • Thionyl chloride Safety Data Sheet. (2019). Penta. [Link]

  • Reaction of a primary alcohol with thionyl chloride, SOCl2. (2024). Hyperconjugation Reactions via YouTube. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

  • Alcohol to Chloride - Common Conditions. Organic Chemistry Data. [Link]

  • Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. (2011). Oriental Journal of Chemistry. [Link]

  • Synthesis of (1.2) 2-Chloro-5-chloromethyl-pyridine. PrepChem.com. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. [Link]

  • US Patent 5942625A, Preparation of chloromethylpyridine hydrochlorides.
  • US Patent 5329011A, Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • thionyl chloride and alcohols. (2008). Sciencemadness Discussion Board. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. [Link]

  • The Role of TSCL and Pyridine in Organic Chemistry. (2025). Oreate AI Blog. [Link]

  • Synthesis and evaluation of 2-chloromethyl-3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives for central nervous system depressant activity. (1993). PubMed. [Link]

  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012). Eureka. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). MDPI. [Link]

Sources

Application Note: Harnessing the Cyclopropylmethoxy Pyridine Scaffold in Targeted Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Structural Rationales, Biochemical Assay Workflows, and Phenotypic Validation

Introduction: The Pharmacological Power of the Pyridine Core

The pyridine ring is a foundational pharmacophore in medicinal chemistry, featured in over 90 FDA-approved drugs due to its favorable physicochemical properties, including enhanced aqueous solubility and predictable hydrogen-bonding capacity[1]. In the realm of kinase inhibitor design, the pyridine nitrogen typically acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region.

However, achieving high kinome selectivity remains a paramount challenge. Recent structural biology insights have demonstrated that derivatizing the pyridine core with a cyclopropylmethoxy moiety provides a unique geometric and lipophilic profile. This specific substitution effectively occupies narrow hydrophobic pockets adjacent to the ATP-binding site, dramatically enhancing both potency and selectivity against kinases such as IκB kinase beta (IKK-β) and Monopolar Spindle 1 (MPS1)[2][3].

Structural Rationale & Mechanistic Causality

Why the Cyclopropylmethoxy Group?

The addition of a cyclopropylmethoxy group to a pyridine scaffold serves two critical causal functions in drug design:

  • Conformational Restriction: The rigid cyclopropyl ring limits the number of rotatable bonds compared to a linear alkoxy chain (e.g., n-butoxy). This pre-organization reduces the entropic penalty upon binding to the target enzyme.

  • Hydrophobic Pocket Exploitation: In the mitotic kinase MPS1, the cyclopropylmethoxy group perfectly slots into a highly specific hydrophobic pocket formed by residues Lys529, Ile531, Gln541, and Cys604. Because this pocket is absent in closely related off-target kinases like CDK2, the modification acts as a powerful selectivity filter[2].

Similarly, in the development of IKK-β inhibitors, the cyclopropylmethoxy pyridine derivative ACHP (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile) demonstrates profound selectivity. By inhibiting IKK-β, ACHP prevents the phosphorylation of IκB, thereby halting NF-κB nuclear translocation and downstream fibrotic/inflammatory transcription[3][4].

Pathway Stimulus TGF-β1 / TNF-α Stimulus Receptor Receptor Activation Stimulus->Receptor IKK IKK Complex (IKK-α/β/γ) Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB Inhibitor ACHP (Cyclopropylmethoxy Pyridine) Inhibitor->IKK NFkB NF-κB Nuclear Translocation IkB->NFkB Fibrosis Fibrosis & Inflammation NFkB->Fibrosis

Fig 1. Mechanism of IKK-β pathway inhibition by cyclopropylmethoxy pyridine derivative ACHP.

Quantitative Structure-Activity Relationship (QSAR) Data

The optimization from a basic pyridine scaffold to a cyclopropylmethoxy-substituted analog yields exponential improvements in both biochemical and cellular assays. The table below summarizes the optimization trajectory of IKK-β inhibitors.

Table 1: Impact of Cyclopropylmethoxy Substitution on IKK-β Inhibition (Data synthesized from the discovery of ACHP[3])

CompoundStructural ModificationIKK-β IC₅₀ (nM)Cellular IC₅₀ (nM)In Vivo Efficacy Profile
Compound 1 Base Pyridine Scaffold1,5008,000Negligible
Intermediate Addition of Nicotinonitrile3201,200Moderate
ACHP Cyclopropylmethoxy addition at C28.5 60 High (Active at 1 mg/kg, po)

Experimental Protocols: Validation & Screening Workflows

To ensure self-validating and reproducible results when evaluating cyclopropylmethoxy pyridine-based inhibitors, the following protocols integrate built-in controls and causality checks.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay for IKK-β

Principle: TR-FRET measures the proximity of a europium-labeled antibody (binding to phosphorylated IκBα) and a fluorophore-conjugated tracer. Effective inhibition by a cyclopropylmethoxy pyridine derivative decreases phosphorylation, yielding a proportionally lower FRET signal.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point 1:3 serial dilution of the cyclopropylmethoxy pyridine compound in 100% DMSO.

    • Causality Check: Dilute the compound into the assay buffer such that the final DMSO concentration is strictly maintained at 1% in all wells. Fluctuating DMSO levels can cause solvent-induced kinase denaturation, skewing IC₅₀ results.

  • Enzyme Reaction Mixture: In a 384-well low-volume plate, add 5 µL of recombinant human IKK-β (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add 100 nL of the serially diluted inhibitor to the enzyme mixture. Incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows for the equilibration of slow-binding kinetics, a phenomenon common for sterically bulky cyclopropylmethoxy derivatives as they navigate into deep hydrophobic pockets.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing 2 µM biotinylated IκBα peptide and 10 µM ATP (calibrated to the approximate Kₘ for IKK-β to ensure competitive inhibition dynamics).

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and instantly halt kinase activity), Eu-anti-phospho-IκBα antibody, and Streptavidin-APC.

  • System Validation Check: Read the plate on a TR-FRET compatible microplate reader.

    • Self-Validation: You must include a no-enzyme control (0% activity baseline) and a vehicle-only control (100% activity baseline). Calculate the Z'-factor for the plate; a Z'-factor > 0.6 validates the assay's robustness and confirms the data is distinct from background noise.

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Incubation (IKK-β + ATP) Step1->Step2 Step3 3. Substrate Addition (IκBα peptide) Step2->Step3 Step4 4. Detection (TR-FRET) Step3->Step4 Step5 5. IC50 Calculation (Data Validation) Step4->Step5

Fig 2. Step-by-step TR-FRET biochemical assay workflow for kinase inhibitor validation.

Protocol B: Cellular Phenotypic Assay - TGFβ1-Induced Myofibroblast Formation

Principle: Highly selective IKK-β inhibitors like ACHP should block NF-κB-dependent fibrotic pathways in living cells. This assay measures the suppression of alpha-smooth muscle actin (αSMA) and collagen synthesis[4].

Step-by-Step Methodology:

  • Cell Seeding & Synchronization: Seed primary human dermal fibroblasts at 1x10⁴ cells/well in a 96-well plate. Starve the cells in a serum-free medium for 24 hours.

    • Rationale: Serum starvation synchronizes the cell cycle and establishes a quiescent baseline, ensuring that subsequent fibrotic induction is entirely driven by the experimental stimulus.

  • Pre-treatment: Treat cells with the cyclopropylmethoxy pyridine inhibitor (e.g., ACHP at 100 nM and 1 µM) for 1 hour prior to stimulation.

  • Stimulation: Add 5 ng/mL recombinant human TGFβ1. TGFβ1 strongly induces myofibroblast differentiation, serving as the positive fibrotic stimulus.

  • Incubation & Lysis: Incubate for 48 hours. Wash with cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • System Validation Check (Quantification): Perform an ELISA or Western Blot for αSMA and Collagen Type I.

    • Self-Validation: Normalize all target protein expressions against a housekeeping gene (e.g., GAPDH). Furthermore, run a parallel cell viability assay (e.g., CellTiter-Glo). If viability drops alongside αSMA, the compound is generally cytotoxic. If viability remains stable while αSMA drops, you have successfully validated target-specific phenotypic inhibition.

Conclusion

The strategic incorporation of a cyclopropylmethoxy moiety onto a pyridine core represents a highly sophisticated approach in modern kinase inhibitor design. By exploiting localized hydrophobic pockets adjacent to the ATP-binding site, this scaffold drastically enhances kinome selectivity and biochemical potency. When validated through rigorous, internally controlled biochemical and phenotypic assays, cyclopropylmethoxy pyridine derivatives demonstrate robust in vivo translational potential for both inflammatory and oncological therapeutic targets.

References

1.4 2. 2 3.3 4.1

Sources

Scalable Synthesis Route for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Strategic Relevance & Retrosynthetic Logic

The 3-alkoxy-2-hydroxymethylpyridine scaffold is a highly privileged pharmacophore in medicinal chemistry. It serves as the core building block for blockbuster gastric H+/K+-ATPase inhibitors (e.g., omeprazole, pantoprazole)[1] and has recently emerged as a critical intermediate in the development of novel furopyridine-based bromodomain (BET) inhibitors[2].

Synthesizing (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol at scale requires a robust, high-yielding sequence that avoids chromatographic purification where possible. The most reliable retrosynthetic approach relies on the functionalization of commercially available 3-hydroxy-2-methylpyridine via a four-step sequence culminating in a Boekelheide rearrangement.

Synthetic Workflow

SynthesisRoute SM 3-Hydroxy-2-methylpyridine (Starting Material) Step1 Step 1: O-Alkylation Cyclopropylmethyl bromide, K2CO3, DMF SM->Step1 Int1 3-(Cyclopropylmethoxy)-2-methylpyridine Step1->Int1 Step2 Step 2: N-Oxidation H2O2, AcOH, 80 °C Int1->Step2 Int2 3-(Cyclopropylmethoxy)-2-methylpyridine 1-oxide Step2->Int2 Step3 Step 3: Boekelheide Rearrangement Ac2O, 90-100 °C Int2->Step3 Int3 (3-(Cyclopropylmethoxy)pyridin-2-yl)methyl acetate Step3->Int3 Step4 Step 4: Saponification NaOH, MeOH/H2O, RT Int3->Step4 Product (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol (Target Molecule) Step4->Product

Figure 1: Four-step synthetic workflow for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol.

Step-by-Step Experimental Protocols & Mechanistic Causality

This protocol is designed as a self-validating system. Each step includes specific In-Process Controls (IPCs) to ensure reaction completion and intermediate integrity before proceeding to the next stage.

Step 1: O-Alkylation

Objective: Synthesis of 3-(Cyclopropylmethoxy)-2-methylpyridine.

  • Mechanistic Causality: 3-hydroxy-2-methylpyridine is an ambident nucleophile. Using a mild base (

    
    ) in a polar aprotic solvent (DMF) maintains a tight ion pair, which thermodynamically drives the reaction toward the desired O-alkylation rather than the undesired N-alkylation (pyridinium formation).
    
  • Protocol:

    • Charge a reactor with 3-hydroxy-2-methylpyridine (1.0 equiv, 100 g) and anhydrous DMF (1.0 L).

    • Add anhydrous

      
       (1.5 equiv, 190 g) and stir at 25 °C for 30 minutes to pre-form the phenoxide.
      
    • Dropwise add cyclopropylmethyl bromide (1.1 equiv, 136 g) over 1 hour.

    • Heat the suspension to 80 °C for 12 hours.

    • Self-Validation (IPC): Monitor via HPLC. The reaction is complete when the starting material peak (<2%) is replaced by the significantly less polar ether product.

    • Cool to room temperature, quench with DI water (3.0 L), and extract with EtOAc (3 x 1.0 L). Wash the combined organics with 5% LiCl aqueous solution (to remove residual DMF), dry over

      
      , and concentrate under vacuum.
      
Step 2: N-Oxidation

Objective: Synthesis of 3-(Cyclopropylmethoxy)-2-methylpyridine 1-oxide.

  • Mechanistic Causality: Oxidation of the pyridine nitrogen is strictly required to increase the acidity of the 2-methyl protons, enabling the subsequent rearrangement. While mCPBA is common in discovery chemistry, 30%

    
     in acetic acid is chosen here for scalability, superior atom economy, and the avoidance of shock-sensitive byproducts.
    
  • Protocol:

    • Dissolve the crude 3-(Cyclopropylmethoxy)-2-methylpyridine (1.0 equiv, ~145 g) in glacial acetic acid (750 mL).

    • Slowly add 30% aqueous

      
       (1.5 equiv, 135 mL) while maintaining the internal temperature below 40 °C.
      
    • Heat the mixture to 80 °C for 8 hours.

    • Self-Validation (IPC): Monitor by TLC (DCM:MeOH 9:1). The N-oxide product will appear as a highly polar, UV-active spot near the baseline.

    • Cool to 10 °C and carefully quench excess peroxide using a saturated aqueous

      
       solution (test with starch-iodide paper to ensure complete destruction).
      
    • Concentrate the acetic acid under reduced pressure, neutralize with saturated

      
      , and extract with DCM (3 x 800 mL). Evaporate to yield the N-oxide as a viscous oil.
      
Step 3: Boekelheide Rearrangement

Objective: Synthesis of (3-(Cyclopropylmethoxy)pyridin-2-yl)methyl acetate.

  • Mechanistic Causality: This is the pivotal C-H functionalization step. Acetic anhydride activates the N-oxide to form an N-acetoxypyridinium intermediate. Deprotonation of the adjacent 2-methyl group generates an anhydrobase. This intermediate undergoes a rearrangement to transfer the acetate group to the carbon. While traditionally viewed as a concerted [3,3]-sigmatropic shift, recent computational models and radical trapping experiments confirm that stepwise ion-pair or radical-mediated pathways are also energetically feasible and actively participate in the mechanism[3].

  • Protocol:

    • Dissolve the N-oxide intermediate (1.0 equiv, ~150 g) in acetic anhydride (3.0 equiv, 240 mL).

    • Heat the mixture to 95–100 °C for 4 hours.

    • Self-Validation (IPC): Monitor by LC-MS. The N-oxide mass (

      
       = 180) should fully convert to the acetate mass (
      
      
      
      = 222).
    • Remove excess acetic anhydride and generated acetic acid by vacuum distillation (50 °C, 10 mbar).

    • Dissolve the dark residue in EtOAc, wash with saturated

      
       until the aqueous layer is pH 8, dry, and concentrate.
      
Step 4: Saponification

Objective: Synthesis of the target (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol.

  • Mechanistic Causality: The acetate ester must be cleaved without degrading the cyclopropylmethoxy ether or the pyridine ring. Mild aqueous sodium hydroxide in methanol provides clean, rapid saponification at room temperature without triggering nucleophilic aromatic substitution.

  • Protocol:

    • Dissolve the crude acetate (1.0 equiv, ~160 g) in Methanol (800 mL).

    • Add 2M aqueous NaOH (2.0 equiv, 720 mL) and stir at 25 °C for 2 hours.

    • Self-Validation (IPC): Monitor by GC or HPLC. The ester peak will disappear, replaced by the more polar primary alcohol.

    • Evaporate the methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 500 mL).

    • Wash the organics with brine, dry over

      
      , and concentrate. The product can be crystallized from heptane/EtOAc to yield a high-purity solid.
      

Quantitative Data & Process Metrics

The table below summarizes the expected process metrics for a 100-gram scale synthesis, demonstrating the scalability and efficiency of this route.

Reaction StepTransformationReagents / ConditionsTypical Yield (%)Purity (HPLC)Reaction Time
1 O-AlkylationCyclopropylmethyl bromide,

, DMF, 80 °C
85 - 90>98%12 h
2 N-Oxidation30%

, AcOH, 80 °C
88 - 92>95%8 h
3 Boekelheide

, 90-100 °C
75 - 80>96%4 h
4 Saponification2M NaOH, MeOH/

, 25 °C
90 - 95>99%2 h
Overall Total Synthesis 4-Step Sequence ~50 - 63 >99% ~26 h

References

  • Furopyridines as bromodomain inhibitors (US Patent 20160016966A1).
  • Prescribed drugs containing nitrogen heterocycles: an overview . RSC Advances (2020).[Link]

  • The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions . Chemistry - A European Journal (2023).[Link]

Sources

Application Note: A Strategic Guide to Solvent Selection for Nucleophilic Substitution on 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Solvent in Modulating the Reactivity of 3-Hydroxypyridine

3-Hydroxypyridine is a highly valuable heterocyclic building block in the synthesis of pharmaceuticals and functional materials. Its utility stems from the versatile reactivity of the pyridine ring, which can be readily functionalized through various transformations, including nucleophilic aromatic substitution (SNAr). The success of these reactions, however, is critically dependent on the astute choice of solvent. The solvent is not merely an inert medium but an active participant that influences reactant solubility, modulates nucleophile and electrophile reactivity, and stabilizes charged intermediates, thereby dictating the reaction rate, yield, and even the final product distribution.

This application note serves as a comprehensive guide for researchers, chemists, and professionals in drug development on the principles and best practices for solvent selection in nucleophilic substitution reactions involving 3-hydroxypyridine. We will explore the mechanistic underpinnings of solvent effects, provide a comparative analysis of different solvent classes, and present detailed protocols to facilitate rational and effective experimental design.

Mechanistic Insights: How Solvents Dictate the Course of SNAr on 3-Hydroxypyridine

Nucleophilic aromatic substitution on pyridine derivatives typically proceeds via the SNAr mechanism. This pathway involves the nucleophilic attack on the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1][2][3] The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product.

The electronic properties of 3-hydroxypyridine, featuring an electron-donating hydroxyl group, introduce specific considerations. This hydroxyl group can undergo deprotonation to form a highly activated pyridinoxide or engage in hydrogen bonding, both of which alter the electron density of the ring and its susceptibility to nucleophilic attack. The choice of solvent is paramount in controlling these phenomena.

The Meisenheimer Complex: A Solvent-Stabilized Intermediate

The rate-determining step in many SNAr reactions is the formation of the Meisenheimer complex.[4] The stability of this anionic intermediate is crucial for the overall reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are particularly effective at stabilizing this charged species through dipole-dipole interactions without significantly solvating and deactivating the nucleophile.[5][6][7]

The Influence of the Hydroxyl Group: Tautomerism and Solvent Interactions

3-Hydroxypyridine exists in a tautomeric equilibrium with its zwitterionic pyridone form, and the position of this equilibrium is highly dependent on the solvent.[8][9][10][11] In polar protic solvents like water, the more polar pyridone tautomer can be favored.[8][10] This tautomerism, along with the potential for hydrogen bonding between the hydroxyl group and the solvent, can significantly impact the electronic nature of the pyridine ring and its reactivity.

Comparative Analysis of Solvent Systems

The optimal solvent choice depends on a careful evaluation of the nucleophile, leaving group, and desired reaction conditions. The following table provides a comparative overview of common solvent classes for nucleophilic substitution on 3-hydroxypyridine.

Solvent ClassRepresentative ExamplesAdvantagesDisadvantagesTypical Applications
Polar Aprotic DMF, DMSO, Acetonitrile, THFExcellent for dissolving ionic nucleophiles and stabilizing the Meisenheimer complex.[3][12] Generally leads to faster SNAr reaction rates.[7][13]Can be difficult to remove due to high boiling points. May be hygroscopic.General SNAr reactions, particularly with anionic nucleophiles.[12]
Polar Protic Water, Ethanol, MethanolCan solvate both cations and anions.[14][15] May participate in hydrogen bonding to stabilize the leaving group.[16]Can strongly solvate and deactivate anionic nucleophiles through hydrogen bonding, slowing the reaction.[13][16]Reactions where the nucleophile is neutral or when specific hydrogen bonding interactions are desired.
Non-Polar Toluene, Dioxane, HexaneGood for dissolving non-polar starting materials. Often used in metal-catalyzed cross-coupling reactions.[17][18]Poor at dissolving ionic nucleophiles and stabilizing charged intermediates, generally unsuitable for SNAr.[12]Primarily for specific applications like Buchwald-Hartwig or Ullmann couplings.[18][19]

Experimental Protocols: Representative Nucleophilic Substitution Reactions

The following protocols outline general procedures for two common types of nucleophilic substitution on a pyridine ring, which can be adapted for 3-hydroxypyridine derivatives.

Protocol for SNAr with an Amine Nucleophile (Conventional Heating)

This protocol describes a general procedure for the reaction of a halopyridine with a secondary amine.

Experimental Procedure:

  • To a solution of the appropriate halopyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile), add the secondary amine (1.0-1.2 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).[2]

  • Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Ullmann Condensation (C-O Coupling)

The Ullmann condensation is a copper-catalyzed reaction to form aryl ethers.

Experimental Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq.), the alcohol or phenol (1.2 eq.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., a diamine, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add a high-boiling polar solvent such as DMF or N-methylpyrrolidone (NMP).[19]

  • Heat the reaction mixture to a high temperature (often >150 °C) for several hours.[19]

  • After cooling, perform a standard aqueous work-up and purify the product by column chromatography.

Visualizing the Process: Workflow and Decision-Making

The following diagrams provide a visual representation of the experimental workflow and a decision tree to guide solvent selection.

experimental_workflow reagents 1. Reagent & Solvent Preparation setup 2. Reaction Setup (Inert Atmosphere if needed) reagents->setup reaction 3. Reaction Execution (Heating & Stirring) setup->reaction monitoring 4. Progress Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Aqueous Workup (Extraction) monitoring->workup purification 6. Purification (Chromatography) workup->purification product Characterized Product purification->product

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

solvent_selection_guide start Start: Define Reaction Type reaction_type SNAr or Metal-Catalyzed? start->reaction_type snar SNAr reaction_type->snar SNAr metal_catalyzed Metal-Catalyzed (e.g., Buchwald-Hartwig, Ullmann) reaction_type->metal_catalyzed Metal-Catalyzed nucleophile_type Nucleophile Type? snar->nucleophile_type non_polar_consider Consider Non-Polar or Ethereal Solvent (Toluene, Dioxane, THF) metal_catalyzed->non_polar_consider anionic_nu Anionic (e.g., RO⁻, RNH⁻) nucleophile_type->anionic_nu Anionic neutral_nu Neutral (e.g., RNH₂, RSH) nucleophile_type->neutral_nu Neutral polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) anionic_nu->polar_aprotic polar_protic_consider Consider Polar Protic Solvent (e.g., Alcohols) neutral_nu->polar_protic_consider final_choice Final Solvent Choice polar_aprotic->final_choice polar_protic_consider->final_choice non_polar_consider->final_choice

Caption: A decision-making guide for solvent selection based on reaction type and nucleophile.

Conclusion

The selection of an appropriate solvent is a critical determinant for the success of nucleophilic substitution reactions on 3-hydroxypyridine. Polar aprotic solvents are generally the superior choice for SNAr reactions, particularly with anionic nucleophiles, due to their ability to stabilize the Meisenheimer complex without deactivating the nucleophile. For metal-catalyzed cross-coupling reactions, non-polar or ethereal solvents are often preferred. A thorough understanding of the reaction mechanism, the nature of the reactants, and the properties of the solvent will enable chemists to design more efficient and successful synthetic strategies.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Hartwig, J. F. (2010).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Chemistry. Advances in Heterocyclic Chemistry, 1, 311-437.
  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: O-Alkylation of 3-Hydroxy-2-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the O-alkylation of 3-hydroxy-2-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance the yield and regioselectivity of your reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the O-alkylation process. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?

Low or no conversion is a common problem stemming from several potential factors. A systematic check of your reaction parameters is the most effective troubleshooting approach.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The hydroxyl group of the pyridinol must be fully deprotonated to form the nucleophilic pyridinoxide anion. If the base is not strong enough, the equilibrium will favor the starting material.

    • Solution: For less acidic pyridinols, standard bases like potassium carbonate (K₂CO₃) may be insufficient. Switch to a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[1] Perform the deprotonation step in an anhydrous aprotic solvent like THF or DMF for 30-60 minutes before adding the alkylating agent.

  • Poor Nucleophile Reactivity: The reactivity of the formed pyridinoxide can be hampered by the choice of solvent.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate the anionic nucleophile as strongly as protic solvents (like ethanol or water), leaving it more "naked" and reactive.[1]

  • Unreactive Alkylating Agent: The success of this Sₙ2 reaction is highly dependent on the leaving group of your alkylating agent.

    • Solution: The reactivity order for alkyl halides is R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride or bromide with slow conversion, consider converting it to the more reactive alkyl iodide in situ. This can be achieved by adding a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction).[1]

  • Sub-optimal Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish or stalled reaction.

    • Solution: The optimal temperature is typically between 50–100°C.[1] If you are running the reaction at room temperature with no success, gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.

  • Presence of Moisture: Water will quench the pyridinoxide anion and can also hydrolyze the alkylating agent.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle hygroscopic bases like NaH under an inert atmosphere (Nitrogen or Argon).[1]

Question 2: The major product of my reaction is the N-alkylated isomer. How can I improve O-alkylation selectivity?

Regioselectivity is a critical challenge in the alkylation of hydroxypyridines due to the tautomerism between the 3-hydroxypyridine and its pyridone form. The choice of base and solvent system is paramount in directing the reaction toward the desired O-alkylated product.

dot

Williamson_Workflow Start Start: 3-hydroxy-2-pyridinemethanol + Alkyl Halide Step1 1. Add Cs₂CO₃ (1.5 eq) in anhydrous DMF Start->Step1 Step2 2. Heat to 60-80°C Step1->Step2 Step3 3. Monitor by TLC/LC-MS (4-12 h) Step2->Step3 Step4 4. Workup: Filter, Aqueous Wash, Extract Step3->Step4 End Purification: Column Chromatography Step4->End

Sources

Technical Support Center: Solubility Optimization for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-PYR-302 Compound: (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol Classification: Pyridine-based Heterocycle / Lipophilic Fragment Support Tier: Senior Application Scientist[1]

Diagnostic Panel: Why is this molecule insoluble?

Before attempting a fix, we must understand the physicochemical "personality" of your molecule. (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol presents a classic "Brick Dust" profile—a compound with high crystal lattice energy that resists dissolution in water, despite having polar handles.[1]

Physicochemical Breakdown
FeatureChemical ImpactSolubility Consequence
Pyridine Nitrogen Basic center (approx.[1][2] pKa ~4.5–5.5).pH Dependent: Soluble in acidic media (pH < 4); poorly soluble at neutral/physiological pH.
2-Hydroxymethyl H-bond donor/acceptor.[1][3][4]Lattice Energy: Likely forms strong intermolecular H-bonds or intramolecular H-bonds with the 3-alkoxy group, "locking" the conformation and reducing water interaction.[1]
3-Cyclopropylmethoxy Lipophilic tail (LogP contribution ~ +1.5).[1]Hydrophobicity: The cyclopropyl group significantly increases lipophilicity compared to a simple methoxy group, reducing aqueous solubility.

The Core Issue: At pH 7.4 (physiological), the pyridine is uncharged. The molecule prefers to stick to itself (crystal lattice) rather than interact with water molecules.

Troubleshooting Scenarios

Scenario A: "My compound crashes out when I dilute my DMSO stock into assay buffer."

Diagnosis: Kinetic Solubility Failure. You are exceeding the thermodynamic solubility limit of the neutral species in the aqueous buffer.

Immediate Fixes:

  • The "Pre-Dilution" Step: Do not pipette 100% DMSO stock directly into 100% aqueous buffer. This creates a local zone of supersaturation that triggers immediate precipitation.

    • Protocol: Dilute your stock into an intermediate solvent (e.g., 1:1 DMSO:Water or DMSO:PEG400) before the final spike into the assay well.

  • Buffer Modification: Standard PBS (pH 7.4) is the enemy here.

    • Action: If your assay tolerates it, lower the pH to 5.5–6.0 using MES or Citrate buffer. This protonates a fraction of the pyridine nitrogen, drastically boosting solubility.[5]

Scenario B: "I cannot get a clear NMR spectrum in CDCl3."

Diagnosis: Aggregation or polarity mismatch. Immediate Fix:

  • Switch to Methanol-d4 (MeOD) or DMSO-d6 .[1] The hydroxyl group requires a polar solvent to disrupt intermolecular H-bonding.[1] MeOD is often superior for pyridyl-methanols as it mimics the H-bonding environment the molecule prefers.[1]

Step-by-Step Optimization Protocols

Protocol 1: The "Golden Triangle" Cosolvent Screen

Use this protocol if you need to formulate the compound for animal studies (IP/PO) or high-concentration cellular assays.[1]

Objective: Find the minimum excipient level to maintain 1 mg/mL solubility.

  • Weigh: 1 mg of compound into 3 separate vials.

  • Solvent A (Enhancer): Add 50 µL DMSO to Vial 1.

  • Solvent B (Stabilizer): Add 50 µL PEG400 to Vial 2.

  • Solvent C (Acidifier): Add 50 µL 0.1M HCl to Vial 3.

  • Observation:

    • If Vial 3 is clear: Your issue is purely pH. Use an acidified vehicle (e.g., Saline pH 4.5).

    • If Vial 3 is cloudy but Vial 2 is clear: You need a cosolvent system.

    • Recommended Formulation: 5% DMSO / 40% PEG400 / 55% Water (acidified to pH 5).

Protocol 2: Kinetic Solubility Decision Tree

Follow this logic flow to determine the optimal formulation strategy.

SolubilityTree Start Start: Compound Precipitation CheckPH Can Assay Tolerate pH < 6? Start->CheckPH YesPH Use Citrate/MES Buffer (pH 5.5) CheckPH->YesPH Yes NoPH Check DMSO Tolerance CheckPH->NoPH No CheckDMSO Max DMSO > 1%? NoPH->CheckDMSO YesDMSO Use Cosolvent: 5% DMSO + 0.5% Tween 80 CheckDMSO->YesDMSO Yes NoDMSO Advanced Formulation CheckDMSO->NoDMSO No Cyclodextrin Try HP-beta-Cyclodextrin (20% w/v solution) NoDMSO->Cyclodextrin

Caption: Decision matrix for selecting the appropriate solubility enhancement strategy based on assay constraints.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve the precipitate? A: Proceed with caution. Sonication creates heat, which increases solubility temporarily. When the sample cools back to room temperature in your assay plate, the compound will likely recrystallize (often in a different polymorphic form). It is better to achieve solubility chemically (cosolvents/pH) than physically (heat/energy).

Q: Why does the literature show 2-(hydroxymethyl)pyridine is liquid and soluble, but my compound is solid and insoluble? A: This is the "Lipophilic Shift." The addition of the 3-cyclopropylmethoxy group adds significant bulk and lipophilicity (LogP increase > 1.5 units). Furthermore, the ether oxygen at position 3 can form an intramolecular hydrogen bond with the hydroxyl group at position 2. This "hides" the polar groups from the solvent, making the molecule behave more like a grease ball than a polar heterocycle [1, 2].

Q: What is the best salt form to synthesize? A: The Hydrochloride (HCl) or Mesylate salts are the standard first choices for pyridines. The HCl salt will protonate the pyridine nitrogen, breaking the intermolecular crystal packing and vastly improving water solubility. However, ensure your assay buffer doesn't immediately neutralize the salt back to the free base [3].

Visualizing the "Crash Out" Mechanism

Understanding where the solubility fails is critical.

CrashOut Step1 1. DMSO Stock (Soluble) Step2 2. Rapid Dilution (Water Spike) Step1->Step2 Add to Buffer Step3 3. Local Supersaturation Step2->Step3 DMSO diffuses away Step4 4. Nucleation & Precipitation Step2->Step4 Prevention: Add Surfactant or Cyclodextrin Step3->Step4 Hydrophobic collapse

Caption: The mechanism of precipitation during serial dilution. The "Hydrophobic Collapse" occurs when the organic solvent sheath is stripped away by water.

References

  • PubChem. 2-(Hydroxymethyl)pyridine | C6H7NO.[1][6] National Library of Medicine. Accessed March 1, 2026. [Link]

  • Williams, R. pKa Data Compiled for Pyridine Derivatives. Organic Chemistry Data. Accessed March 1, 2026. [Link]

Sources

Technical Support Center: Purification of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with purifying (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol .

This molecule presents a dual-challenge for standard normal-phase chromatography: it contains a weakly basic pyridine nitrogen (pKa ~5.2) and a polar, hydrogen-bonding 2-hydroxymethyl group. Without strategic interventions, these functional groups will interact aggressively with the acidic silanol sites on bare silica gel, leading to severe peak tailing, poor resolution, and compromised isolated yields.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and validated protocols to ensure a self-validating purification system.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound streak extensively on standard silica gel, even with polar solvents?

Causality: Standard silica gel (


) surfaces are heavily populated with weakly acidic silanol groups (-SiOH). The basic pyridine nitrogen of your target compound undergoes a strong acid-base interaction with these protons via hydrogen bonding and partial ion-exchange mechanisms[1]. As the compound travels down the column, it continuously binds and unbinds to these active sites at varying rates, causing the elution band to broaden and "streak"[2].
Solution:  You must introduce a competitive, stronger base into the mobile phase—such as Triethylamine (TEA, pKa ~10.7)—to preferentially bind to and "deactivate" the acidic silanols, allowing your target pyridine to elute in a sharp, concentrated band[2].
Q2: How do I properly deactivate silica gel with Triethylamine (TEA)?

Expertise: Simply adding TEA to the eluent during the run is often insufficient for highly sensitive pyridines. A pre-treatment of the silica stationary phase ensures uniform deactivation before the compound is even loaded.

Detailed Methodology: TEA-Deactivated Silica Column Preparation

  • Solvent Preparation: Prepare your initial non-polar mobile phase (e.g., Ethyl Acetate or Dichloromethane) and add 1–2% (v/v) Triethylamine (TEA).

  • Slurry Formation: In an Erlenmeyer flask, slurry the dry silica gel in the solvent. For a highly robust deactivation, add approximately 2 mL of TEA per 8 g of silica directly to the slurry[3].

  • Equilibration (Critical Step): Stir the slurry continuously for 15 minutes. This incubation period is critical as it allows the basic TEA molecules to fully saturate and neutralize the active acidic silanol sites[3].

  • Washing & Packing: Filter and wash the silica with your base solvent to remove excess unbound TEA, then re-slurry and pour it into the chromatography column[3]. Flush with 2–3 column volumes of the TEA-modified eluent to ensure a tightly packed bed.

  • Loading: Dissolve your crude (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol in a minimum volume of the eluent and load it directly onto the flat silica bed.

Q3: What is the optimal solvent system for this specific pyridine derivative?

Recommendation: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is highly effective for 2-hydroxymethylpyridines. Start with 100% DCM (containing 1% TEA) and gradually increase MeOH to 2–5%. Mechanistic Insight: Methanol serves a specific purpose beyond simply increasing polarity; it acts as a strong hydrogen-bond competitor, disrupting the interactions between the 2-hydroxymethyl group of the compound and the silica matrix. Caution: Do not exceed 10–20% basic methanol on standard silica. High concentrations of polar solvents combined with basic additives can dissolve the silica gel, causing the column to collapse and contaminating your product with dissolved silicates[4].

Q4: Normal phase with TEA isn't resolving my impurities. What are my alternative stationary phases?

Experience: If TEA-deactivated silica still yields poor resolution (e.g., co-elution with unalkylated starting materials), you must alter the stationary phase chemistry entirely.

  • Basic Alumina (

    
    ):  Alumina has a basic surface profile, completely eliminating the acid-base interaction that causes pyridine tailing. It is excellent for amines and has been successfully utilized for the purification of structurally similar 2-hydroxymethylpyridine derivatives using DCM/MeOH gradients[5],[6].
    
  • Amine-Functionalized Silica (

    
    -Silica):  The silica is covalently bonded with aminopropyl groups. This permanently masks the silanols and provides a basic surface, avoiding the need for TEA in the mobile phase[1].
    

Part 2: Troubleshooting Matrix

Observed IssueMechanistic CauseRecommended Corrective Action
Severe streaking on TLC/Column Acid-base interaction between the pyridine nitrogen and acidic silanols[1].Add 1–2% Triethylamine (TEA) to the mobile phase and pre-treat the silica[3].
Compound irreversibly stuck on column Strong H-bonding from the 2-hydroxymethyl group to the silica matrix.Increase the proportion of Methanol (up to 5-10%) to competitively disrupt H-bonds.
Co-elution with starting materials Insufficient polarity difference in standard normal-phase solvents.Switch stationary phase to Basic Alumina[6] or Amine-functionalized silica[1].
Silica gel dissolving / High backpressure High concentration of Methanol (>20%) combined with a basic additive[4].Limit MeOH to <10% when using TEA, or switch to a C18 Reverse-Phase system.

Part 3: Visualizations of Chromatographic Logic

Mechanism silica Acidic Silanols (Bare Silica) pyridine Target Pyridine (pKa ~5.2) silica->pyridine Strong H-Bonding (No Additive) elution Sharp Elution Band silica->elution Target Released tailing Peak Tailing pyridine->tailing tea Triethylamine (pKa ~10.7) tea->silica Competitive Binding (Deactivation)

Caption: Mechanistic pathway of silica deactivation by TEA to prevent pyridine peak tailing.

Workflow start Crude Mixture tlc TLC (DCM:MeOH) start->tlc streak Streaking Observed? tlc->streak add_tea Add 1-2% TEA to Eluent streak->add_tea Yes run_col Run Standard Column streak->run_col No check_res Resolution Achieved? add_tea->check_res run_tea Run TEA-Deactivated Column check_res->run_tea Yes alt_phase Switch to Basic Alumina or Amine-Silica check_res->alt_phase No

Caption: Decision tree for selecting the optimal chromatographic workflow for basic pyridines.

References

1.[3] Title: Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Source: Royal Society of Chemistry (rsc.org). URL: 3 2.[2] Title: Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Source: PubMed (nih.gov). URL: 2 3.[4] Title: When basification of silica gel is required, before using Column chromatography? Source: ResearchGate (researchgate.net). URL: 4 4.[1] Title: Is there an easy way to purify organic amines? Source: Biotage (biotage.com). URL: 1 5.[5] Title: Chromatography: The Solid Phase. Source: University of Rochester (rochester.edu). URL: 5 6.[6] Title: Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Source: ACS Publications (acs.org). URL: 6

Sources

Navigating the Selectivity Challenge: A Technical Guide to Minimizing N-Alkylation in Pyridine Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridine ethers is a cornerstone in the development of a vast array of pharmaceuticals and functional materials. However, the inherent nucleophilicity of the pyridine nitrogen often leads to a vexing side reaction: N-alkylation. This unwanted pathway not only consumes valuable starting materials but also complicates purification, impacting yields and timelines. This guide, designed by our team of application scientists, provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of O- versus N-alkylation of hydroxypyridines and achieve your desired synthetic outcomes.

Troubleshooting Guide: Conquering N-Alkylation Side Products

This section addresses common issues encountered during pyridine ether synthesis, offering explanations grounded in reaction mechanisms and providing actionable protocols to steer the reaction toward the desired O-alkylation product.

Issue 1: My primary product is the N-alkylated pyridone instead of the desired pyridine ether. What are the key factors controlling this selectivity?

The regioselectivity of alkylating hydroxypyridines is a classic example of a kinetically versus thermodynamically controlled process, further influenced by the ambident nature of the pyridinoxide anion. The outcome of the reaction is a delicate balance of several factors:

  • The Nature of the Alkylating Agent: The structure of the electrophile plays a pivotal role. Harder electrophiles, such as dimethyl sulfate or methyl iodide, tend to react at the site of highest electron density, which is often the nitrogen atom, leading to N-alkylation. Softer electrophiles, on the other hand, favor reaction at the more polarizable oxygen atom.

  • The Choice of Base and Counter-ion: The base used to deprotonate the hydroxypyridine influences the nature of the resulting pyridinoxide salt. Strong, non-coordinating bases can lead to a "freer" anion where the nitrogen is more accessible. Conversely, the use of certain metal hydroxides can lead to the formation of a metal-oxygen bond, increasing the nucleophilicity of the oxygen and favoring O-alkylation.

  • Solvent Effects: The solvent's ability to solvate the cation and anion of the pyridinoxide salt is critical. Polar aprotic solvents like DMF and DMSO can solvate the cation, leaving a more "naked" and reactive anion, which can increase the rate of both N- and O-alkylation.[1][2] Protic solvents can hydrogen bond with the oxygen atom, potentially reducing its nucleophilicity and favoring N-alkylation.[3]

  • Steric Hindrance: Bulky substituents on the pyridine ring, particularly near the nitrogen atom, can sterically hinder the approach of the alkylating agent, thus favoring O-alkylation.[4][5][6] Similarly, employing a sterically demanding alkylating agent can also disfavor N-alkylation.

Workflow for Diagnosing and Solving N-Alkylation Dominance:

Start High N-Alkylation Observed Assess_Electrophile Analyze Alkylating Agent Start->Assess_Electrophile Assess_Base Evaluate Base & Counter-ion Start->Assess_Base Assess_Solvent Examine Solvent Choice Start->Assess_Solvent Assess_Sterics Consider Steric Factors Start->Assess_Sterics Modify_Electrophile Switch to a Softer or Bulkier Electrophile Assess_Electrophile->Modify_Electrophile Hard or small electrophile Modify_Base Use a Weaker Base or a Metal Hydroxide Assess_Base->Modify_Base Strong, non-coordinating base Modify_Solvent Change to a Less Polar or Aprotic Solvent Assess_Solvent->Modify_Solvent Polar protic solvent Modify_Substrate Introduce Steric Hindrance (if possible) Assess_Sterics->Modify_Substrate Minimal steric hindrance Optimize Optimize Reaction Conditions (Temp, Time) Modify_Electrophile->Optimize Modify_Base->Optimize Modify_Solvent->Optimize Modify_Substrate->Optimize Success Desired O-Alkylation Achieved Optimize->Success

Caption: Troubleshooting workflow for excessive N-alkylation.

Issue 2: I am attempting a Williamson ether synthesis with a hydroxypyridine and an alkyl halide, but the yield of the ether is consistently low, with significant N-alkylation.

The Williamson ether synthesis, a classic SN2 reaction, is highly sensitive to reaction conditions, especially when a competing nucleophilic center is present, as in hydroxypyridines.[7][8][9]

Troubleshooting Protocol:

  • Re-evaluate Your Base: Strong bases like sodium hydride (NaH) or potassium hydride (KH) generate a highly reactive, "free" pyridinoxide anion, which can lead to increased N-alkylation.

    • Recommendation: Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are less likely to fully deprotonate the hydroxypyridine, and the resulting equilibrium can favor O-alkylation. The larger cesium cation is also known to coordinate more strongly with the oxygen, enhancing its nucleophilicity.

  • Optimize Your Solvent: As mentioned, polar aprotic solvents like DMF can accelerate the reaction but may not be optimal for selectivity.

    • Recommendation: Try a less polar aprotic solvent like acetonitrile or acetone. These solvents can still support the SN2 reaction but may offer better O/N selectivity. In some cases, a non-polar solvent like toluene with a phase-transfer catalyst can be effective.[10]

  • Consider Phase-Transfer Catalysis (PTC): PTC is an excellent technique for promoting Williamson ether synthesis while potentially minimizing N-alkylation.[10][11] The quaternary ammonium or phosphonium salt catalyst transports the pyridinoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide resides. This controlled delivery can enhance O-selectivity.

    • Experimental Protocol for PTC:

      • To a stirred suspension of the hydroxypyridine and a powdered inorganic base (e.g., KOH) in a non-polar solvent like toluene, add a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

      • Add the alkylating agent dropwise at the desired reaction temperature.

      • Monitor the reaction by TLC or GC.

      • Upon completion, filter the solid base and wash the organic phase with water to remove the catalyst.

Comparative Data on Base and Solvent Effects:

BaseSolventO/N Ratio (approx.)Notes
NaHDMFLowHighly reactive, often favors N-alkylation.
K₂CO₃AcetoneModerate to HighMilder conditions, generally good selectivity.
Cs₂CO₃AcetonitrileHighExcellent selectivity due to the cesium effect.
KOH (solid) / TBABTolueneHighPhase-transfer conditions can be highly effective.

Note: The exact O/N ratio is highly substrate-dependent.

Issue 3: I am working with a 2- or 4-hydroxypyridine and observing exclusive N-alkylation. Is O-alkylation even possible?

2- and 4-hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. For these isomers, the pyridone tautomer is often the more stable and predominant form, which can make direct O-alkylation challenging.[12][13][14] The nitrogen in the pyridone form is often more nucleophilic, leading to N-alkylation.

Strategies for O-Alkylation of 2- and 4-Hydroxypyridines:

  • Mitsunobu Reaction: The Mitsunobu reaction can be a powerful tool for achieving O-alkylation under milder, neutral conditions, although N-alkylation can still be a competing pathway.[15][16] The selectivity can be influenced by the solvent and the specific Mitsunobu reagents used.

  • Use of "Masked" Hydroxypyridines: An alternative strategy is to start with a "masked" hydroxypyridine, such as a 2- or 4-halopyridine. The N-alkylation of these substrates is often less favorable due to the electron-withdrawing nature of the halogen.[17] The desired alkoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction, followed by subsequent transformations if needed.

Decision Tree for Alkylating 2- or 4-Hydroxypyridines:

Start Synthesize Ether of 2- or 4-Hydroxypyridine Check_Tautomer Is Pyridone Tautomer Dominant? Start->Check_Tautomer Yes Yes Check_Tautomer->Yes Often the case No No Check_Tautomer->No Try_Mitsunobu Attempt Mitsunobu Reaction Yes->Try_Mitsunobu Consider_SNAr Consider SNAr with Halopyridine Yes->Consider_SNAr Standard_Williamson Proceed with Optimized Williamson Ether Synthesis No->Standard_Williamson Analyze_Selectivity Analyze O/N Selectivity Try_Mitsunobu->Analyze_Selectivity Success O-Alkylated Product Obtained Consider_SNAr->Success Standard_Williamson->Analyze_Selectivity Analyze_Selectivity->Success High O-selectivity Failure N-Alkylation Prevails Analyze_Selectivity->Failure Low O-selectivity Failure->Consider_SNAr

Caption: Decision-making for ether synthesis with tautomerizable hydroxypyridines.

Frequently Asked Questions (FAQs)

Q1: Can I use a protecting group for the pyridine nitrogen to prevent N-alkylation?

A: While protecting groups are a common strategy in organic synthesis, their use for preventing N-alkylation in this specific context can be complicated. Many N-protecting groups for pyridines, such as N-oxides, can alter the electronic properties of the ring and may not be stable to the basic conditions often employed in ether synthesis. A more common and often more effective approach is to control the reaction conditions as described above.

Q2: How does temperature affect the O/N selectivity?

A: According to the principles of kinetic and thermodynamic control, lower temperatures generally favor the kinetically controlled product, which can sometimes be the O-alkylated ether. Higher temperatures may favor the thermodynamically more stable N-alkylated pyridone. Therefore, running the reaction at the lowest temperature that allows for a reasonable reaction rate is often a good starting point for optimizing selectivity.

Q3: Are there any "tricks" to push the reaction towards O-alkylation?

A: One less common but potentially effective strategy is the use of silver salts (e.g., Ag₂O or Ag₂CO₃) as the base. The silver cation has a high affinity for the oxygen atom, which can significantly enhance its nucleophilicity and promote O-alkylation. However, the cost of silver reagents can be a drawback.

Q4: My desired pyridine ether is acid-sensitive. What conditions should I avoid during workup?

A: If your product is acid-labile, it is crucial to avoid acidic aqueous workups. A simple filtration of the inorganic base followed by evaporation of the solvent may be sufficient for initial purification. Alternatively, a gentle wash with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) can be employed.

References

  • Steric effects in quaternizations. Alkylation of pyridine, thiazole, isothiazole and some benzologues with methyl, ethyl and isopropyl iodides. R Discovery. (1976). [Link]

  • Steric Effects in Quaternizations. Alkylation of Pyridine, Thiazole, Isothiazole and Some Benzologues with Methyl. ConnectSci. [Link]

  • Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PMC. [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review. ResearchGate. [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. [Link]

  • Selective N-Alkylation of 2-Pyridones. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Synthesis of some 2-Pyridones by Application of L-L Phase Transfer Catalysis Method. ResearchGate. [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]

  • Heterocyclic Chemistry. Iran University of Science & Technology. [Link]

  • Process for preparing pyridine-ethers or pyridine-2-thioethers.
  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Semantic Scholar. [Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Chemistry Portal. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

Sources

Stability of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Guide Series: Stability in Acidic Conditions

Welcome to the technical support resource for researchers working with (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol. This guide provides in-depth answers to frequently asked questions regarding the stability of this compound in acidic environments, offering troubleshooting advice and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected stability of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol in acidic conditions?

A1: (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol, a pyridylcarbinol derivative, is expected to be labile under acidic conditions, particularly with strong acids and/or elevated temperatures.[1][2] The primary degradation pathway is an acid-catalyzed dehydration reaction.[3][4][5]

The molecule possesses two key structural features that dictate its reactivity in acid:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and will be readily protonated in an acidic medium to form a pyridinium ion. This protonation increases the electron-withdrawing nature of the aromatic ring.

  • The Methanol Group: The hydroxyl (-OH) group at the 2-position is a poor leaving group. However, under acidic conditions, it can be protonated to form an alkyloxonium ion (-OH2+), which is an excellent leaving group (a neutral water molecule).[1][5]

The combination of these factors facilitates the elimination of water and the formation of a more stable conjugated system. The rate of degradation is highly dependent on the acid concentration, temperature, and reaction time.[1]

Q2: What is the primary degradation pathway for this compound in acid?

A2: The principal degradation mechanism is an E1 (Elimination, Unimolecular) reaction, a type of acid-catalyzed dehydration.[3][4][6] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group.

The E1 Mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a Lewis base, accepting a proton from the acid catalyst in a rapid equilibrium step. This converts the poor leaving group (-OH) into a good leaving group (-OH2+, water).[1][4]

  • Formation of a Carbocation Intermediate: The C-O bond breaks, and the water molecule departs. This is the slow, rate-determining step of the reaction, resulting in the formation of a carbocation intermediate on the carbon adjacent to the pyridine ring.[3][4] The stability of this carbocation is crucial for the reaction to proceed. While the adjacent protonated pyridinium ring is electron-withdrawing, the overall benzylic-like position provides some resonance stabilization.

  • Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond. This step regenerates the acid catalyst and yields the final alkene degradation product.[3][4]

E1 Dehydration Mechanism Start (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol inv1 Start->inv1 Protonated Protonated Intermediate (Alkyloxonium Ion) inv2 Protonated->inv2 Carbocation Carbocation Intermediate inv3 Carbocation->inv3 Product Alkene Degradation Product inv1->Protonated + H+ (Fast) inv2->Carbocation - H2O (Slow, Rate-Determining) inv3->Product - H+ (Fast)

Caption: Acid-catalyzed E1 dehydration pathway.

Q3: How can I experimentally determine the stability of my compound? A Forced Degradation Study Protocol.

A3: A forced degradation (or stress testing) study is essential to determine the intrinsic stability of the molecule. This involves subjecting the compound to harsher conditions than it would typically encounter to accelerate degradation.[2][7] This allows for rapid identification of likely degradation products and pathways.

Objective: To evaluate the stability of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol under various acidic conditions.

Materials:

  • (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M and 1 M)

  • Sulfuric acid (H₂SO₄) solutions (e.g., 0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solution (for quenching, e.g., 1 M)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC or UPLC system with UV/PDA detector

Step-by-Step Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Label vials for each condition (e.g., "0.1 M HCl, 60°C," "1 M HCl, RT").

    • To each vial, add a specific volume of the stock solution.

    • Add an equal volume of the corresponding acid solution (e.g., to 1 mL of stock, add 1 mL of 0.1 M HCl). This results in a final drug concentration of 0.5 mg/mL in 0.05 M HCl.

    • Prepare a control sample by adding an equal volume of water instead of acid.

  • Incubation:

    • Place the vials in a controlled environment (e.g., water bath, oven) at the desired temperature (e.g., Room Temperature, 40°C, 60°C).

    • Allow the reactions to proceed for a defined period (e.g., 2, 4, 8, 24 hours).

  • Quenching and Sample Preparation:

    • At each time point, withdraw an aliquot from each vial.

    • Immediately neutralize the reaction by adding a stoichiometric equivalent of base (e.g., NaOH) to stop further degradation.

    • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Q4).

Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL in MeOH) B Aliquot into Vials A->B C Add Stressor (e.g., 0.1 M HCl) B->C D Incubate (Time & Temperature) C->D E Withdraw Aliquot D->E F Quench Reaction (Add NaOH) E->F G Dilute with Mobile Phase F->G H Analyze via HPLC G->H

Caption: Experimental workflow for a forced degradation study.

Q4: What analytical methods are suitable for monitoring this degradation?

A4: The most suitable analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Photodiode Array (PDA) detection.[2][8][9] This method is ideal for separating the polar parent compound from its potentially less polar degradation products.

Example HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent peak shape for the basic pyridine moiety.
Mobile Phase B Acetonitrile or MethanolOrganic solvent for eluting the compounds.
Gradient Start at 5-10% B, ramp to 95% BA gradient is necessary to elute the parent compound and any degradation products with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves peak shape and run-to-run reproducibility.
Detection UV at ~260 nm (or PDA scan)The pyridine ring has a strong UV absorbance. A PDA detector is highly recommended to assess peak purity.
Injection Vol. 5-10 µLStandard volume to avoid column overloading.

A well-developed method should show a clear separation between the peak for the parent compound and any new peaks that appear under stress conditions.

Q5: My compound is degrading. What troubleshooting steps should I consider?

A5: If you are observing significant degradation, consider the following factors and potential solutions.

FactorPotential Cause of InstabilityTroubleshooting & Optimization
Acid Strength & Conc. Strong acids (low pKa) and high concentrations provide more protons to catalyze the dehydration reaction.[1]Use the mildest acid and lowest concentration required for your experiment. Consider using a buffered solution if the pH needs to be maintained in a specific range.
Temperature Higher temperatures significantly increase the rate of chemical reactions, including dehydration.[1]Perform experiments at the lowest possible temperature. If heating is required, minimize the duration. Store stock solutions and samples at refrigerated or frozen temperatures.
Solvent Protic solvents (like water or methanol) can participate in the reaction by acting as a base to remove the final proton.While often unavoidable, be aware of the solvent's role. In non-aqueous systems, use dry aprotic solvents.
Exposure to Light Pyridine-containing molecules can be susceptible to photodegradation.[2][10]Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Hypothetical Forced Degradation Data:

ConditionTemperatureTime (h)% Degradation
0.1 M HClRoom Temp (25°C)24~5%
0.1 M HCl60°C8~35%
1.0 M HClRoom Temp (25°C)8~40%
1.0 M HCl60°C2>90%

This table illustrates how increasing acid concentration and temperature dramatically accelerates the degradation of the parent compound.

References

  • JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • Moodle. Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.
  • Chemistry Steps. (2019). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems.
  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives.
  • YouTube. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products.
  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs.
  • BenchChem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • BenchChem. Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.

Sources

Technical Support Center: Strategies for the Removal of Unreacted Cyclopropylmethyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing cyclopropylmethyl bromide (CPMB) in their synthetic workflows. As a highly reactive and versatile alkylating agent, CPMB is invaluable for introducing the cyclopropylmethyl motif into target molecules.[1][2] However, its volatility and reactivity can present challenges in post-reaction workup, particularly when unreacted starting material remains.

This document provides a structured, experience-driven approach to troubleshooting the removal of excess CPMB. We will move beyond simple procedural lists to explore the chemical principles that underpin each purification strategy, enabling you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing unreacted cyclopropylmethyl bromide?

The main challenges stem from its physical and chemical properties. CPMB is a relatively low-boiling (105-107 °C) and volatile liquid, which can complicate its removal from products with similar volatility.[3][4][5] It is also insoluble in water but soluble in most organic solvents, making simple aqueous extraction inefficient for complete removal.[1][4] Furthermore, as a reactive alkylating agent, it can be incompatible with certain purification conditions or reagents, and its stability can be a concern, especially in the presence of strong bases or oxidizing agents.[4][5][6]

Q2: What are the principal strategies for removing residual CPMB from a reaction mixture?

There are three main strategies, each suited to different experimental constraints:

  • Physical Separation: Methods like fractional distillation or column chromatography that separate compounds based on differences in physical properties (boiling point, polarity).

  • Chemical Quenching: In-situ conversion of the reactive CPMB into a new, non-volatile, and easily separable compound (e.g., a water-soluble salt).

  • Aqueous Workup & Extraction: While often insufficient on its own, a carefully designed liquid-liquid extraction procedure can significantly reduce CPMB levels, especially when combined with a chemical quench.

Q3: How do I select the best removal method for my specific reaction?

The optimal method depends on a careful analysis of your reaction components. Key factors to consider are:

  • Thermal Stability of Your Product: If your product is sensitive to heat, distillation is not advisable.

  • Boiling Point Difference: For distillation to be effective, your product's boiling point should be at least 40-50 °C higher than that of CPMB.

  • Polarity Difference: If your product and CPMB have significantly different polarities, column chromatography is an excellent option.

  • Chemical Compatibility: Your product and other components must be inert to any chemical quenching agents you introduce.

The decision-making process is visualized in the diagram below.

cluster_start Start: Assess Product Properties cluster_bp Boiling Point Analysis cluster_methods Recommended Methods cluster_polarity Polarity Analysis Start Is the desired product thermally stable? BP_Check Is the boiling point difference between product and CPMB > 40°C? Start->BP_Check Yes Polarity_Check Are the polarities of the product and CPMB significantly different? Start->Polarity_Check No Distill Fractional Distillation (Atmospheric or Vacuum) BP_Check->Distill Yes BP_Check->Polarity_Check No Chromatography Column Chromatography Quench Chemical Quench + Aqueous Workup Polarity_Check->Chromatography Yes Polarity_Check->Quench No

Caption: Decision tree for selecting a CPMB removal method.

Troubleshooting & Technical Guidance

Issue 1: My product has a boiling point close to cyclopropylmethyl bromide. How can I purify it?

When fractional distillation is not viable due to similar boiling points, your primary options are chemical quenching or column chromatography.

  • Rationale (Causality): Distillation separates liquids based on differences in their vapor pressures (as described by Raoult's Law). If the boiling points are too close, their vapor pressures will be similar at any given temperature, leading to poor separation (co-distillation).

  • Recommended Solution 1: Chemical Quenching. Convert the unreacted CPMB into a non-volatile, polar salt. CPMB is an alkyl halide and readily undergoes nucleophilic substitution (SN2) reactions.[7] By adding a nucleophile like diethylamine or morpholine, you can form a quaternary ammonium salt. This salt is typically highly polar and water-soluble, allowing for its easy removal via a simple aqueous wash. See Protocol 2 for a detailed procedure.

  • Recommended Solution 2: Column Chromatography. This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). Since your product and CPMB have different structures, they will likely have different polarities and interact with the silica gel differently, allowing for separation. A typical mobile phase would be a hexane/ethyl acetate gradient.

Issue 2: I performed an aqueous workup, but my NMR spectrum still shows significant CPMB contamination.

This is a common issue because CPMB has very low miscibility in water.[4][5] A simple water wash is insufficient for complete removal.

  • Rationale (Causality): The principle of liquid-liquid extraction is based on the differential partitioning of a solute between two immiscible liquid phases. A nonpolar compound like CPMB will overwhelmingly favor the organic phase over the aqueous phase.

  • Recommended Solution: Implement a Quench-Extraction Workflow. Before the aqueous workup, you must first chemically modify the CPMB to make it water-soluble.

    • Quench: Cool the reaction mixture and add a suitable nucleophile (see Protocol 2 ). Stir for 1-2 hours to ensure the reaction goes to completion.

    • Extract: Now, perform the aqueous wash. The resulting ammonium salt of CPMB will partition into the aqueous layer and be removed. A subsequent wash with brine can help remove residual water from the organic layer.[8]

The general workflow for this process is illustrated below.

A Crude Reaction Mixture (Product + unreacted CPMB) B Cool to 0-5 °C A->B C Add Quenching Agent (e.g., Diethylamine) B->C D Stir for 1-2 hours at Room Temperature C->D E Transfer to Separatory Funnel Add Organic Solvent & Water D->E F Separate Aqueous and Organic Layers E->F G Wash Organic Layer with Brine F->G H Dry Organic Layer (e.g., over MgSO₄) G->H I Filter and Concentrate (Rotary Evaporation) H->I J Purified Product I->J

Caption: Workflow for chemical quenching and extraction.

Issue 3: My product is sensitive to amines. What other quenching agents can I use?

If your product can react with amines (e.g., if it contains an acyl chloride or other electrophilic group), you can use alternative nucleophiles.

  • Recommended Solution: Thiol-based Quenching. Thiols, such as sodium thiophenolate or even 1-dodecanethiol, are excellent soft nucleophiles that react rapidly with primary alkyl halides like CPMB. The resulting thioether is typically much less volatile and has a different polarity, facilitating its removal by chromatography or distillation.

  • Important Consideration: Always run a small-scale test reaction to ensure your desired product is inert to the chosen quenching agent before applying the method to your entire batch.

Data Summary & Detailed Protocols
Physical & Chemical Properties of Cyclopropylmethyl Bromide
PropertyValueSource(s)
Molecular Formula C₄H₇Br[1][2]
Molecular Weight 135.00 g/mol [2][3]
Appearance Clear, colorless to pale yellow liquid[2][5]
Boiling Point 105-107 °C (at 760 mmHg)[1][3][4][5]
Density 1.392 g/mL at 25 °C[3][4][5]
Solubility Soluble in organic solvents; insoluble in water.[1][4][5]
Stability Stable under normal conditions. Flammable.[4][5][6]
Incompatibilities Strong bases, strong oxidizing agents.[4][5][6][9]
Protocol 1: Removal by Fractional Distillation

This protocol is only suitable for thermally stable products with a boiling point significantly higher than 107 °C.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column or a packed column (e.g., with Raschig rings) to ensure adequate separation efficiency. Ensure all glassware is dry.

  • Safety: Conduct the distillation in a fume hood. Place a blast shield in front of the apparatus. Use a heating mantle with a stirrer for controlled heating.[6]

  • Procedure: a. Charge the distillation flask with the crude reaction mixture. Adding an acid scavenger like N-methylpyrrolidone to the distillation pot can prevent decomposition of the CPMB during heating.[10] b. Slowly heat the mixture. The first fraction to distill should be the unreacted cyclopropylmethyl bromide at approximately 105-107 °C. c. Monitor the head temperature closely. A sharp rise in temperature indicates that the lower-boiling component has been removed and your product is beginning to distill. d. Collect the fractions in separate receiving flasks.

  • Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm the separation was successful.

Protocol 2: Chemical Quenching with Diethylamine

This protocol converts CPMB into a water-soluble diethyl(cyclopropylmethyl)ammonium bromide salt.

  • Safety: Diethylamine is corrosive and has a strong odor. Handle it exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[11]

  • Procedure: a. Cool the crude reaction mixture in an ice-water bath to 0-5 °C. b. Slowly add diethylamine (2-3 molar equivalents relative to the initial amount of CPMB) to the stirred mixture. A slight exotherm may be observed. c. Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the quenching reaction is complete.

  • Workup: a. Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. b. Shake the funnel vigorously and allow the layers to separate. c. Drain the aqueous layer. d. Wash the organic layer sequentially with 1M HCl (to remove any remaining diethylamine), water, and finally, a saturated aqueous solution of NaCl (brine). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References
  • Otto Chemie Pvt. Ltd. Cyclopropylmethyl bromide, 97% 7051-34-5 India. Available from: [Link]

  • ChemWhat. (Bromomethyl)cyclopropane CAS#: 7051-34-5. Available from: [Link]

  • University of Calgary. (2021, September 5). Alkyl Halides. Available from: [Link]

  • Google Patents. US6118032A - Process for the production of cyclopropylmethyl halides.
  • Cheméo. Chemical Properties of Cyclopropane, (bromomethyl)- (CAS 7051-34-5). Available from: [Link]

  • Google Patents. US6077981A - Process for the production of cyclopropylmethyl halides.
  • University of Rochester. Remove Sticky Reagents. Available from: [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Available from: [Link]

Sources

Technical Support Center: Crystallization of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: CSC-PYM-2603

Last Updated: March 7, 2026

Introduction

Welcome to the technical support center for the crystallization of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this specific class of compounds. The unique combination of a hydrogen-bond-donating alcohol, a hydrogen-bond-accepting pyridine ring, a flexible ether linkage, and a non-polar cyclopropyl group presents specific challenges and opportunities in crystallization.

This document provides field-proven insights and systematic troubleshooting protocols to address common issues encountered during the crystallization of these active pharmaceutical ingredients (APIs). Our approach is grounded in the fundamental principles of physical chemistry and crystal engineering.

Part 1: Troubleshooting Guide

This section is structured in a problem-and-solution format. Identify the issue you are facing and follow the recommended workflow.

Issue 1: Compound "Oils Out" or Forms a Liquid Phase Instead of a Solid

"Oiling out," or liquid-liquid phase separation (LLPS), is a common problem where the solute separates from the solution as a liquid instead of a solid crystal.[1][2] This occurs when the supersaturation level is too high, kinetically favoring the formation of a solute-rich liquid phase over an ordered crystal lattice.[1]

Root Cause Analysis & Corrective Actions:
  • High Supersaturation: This is the most frequent cause.[1][3] Your system is likely reaching a concentration above the solubility limit too quickly.

    • Action: Reduce the rate of supersaturation generation.

      • Cooling Crystallization: Decrease the cooling rate significantly. A slow, controlled ramp (e.g., 1-5 °C/hour) allows the system to remain in the metastable zone, favoring controlled crystal growth.[1]

      • Antisolvent Addition: Add the antisolvent much more slowly, ideally dropwise, with vigorous stirring to avoid localized high supersaturation.[1] Consider adding the antisolvent at a slightly elevated temperature.[1]

      • Evaporation: Slow down evaporation by covering the vessel with parafilm and piercing only a few small holes with a needle.

  • Inappropriate Solvent Choice: The solvent may be too good, requiring a large change in conditions (e.g., a steep temperature drop) to induce crystallization, which promotes oiling out.

    • Action: Re-evaluate your solvent system.

      • Dissolve the compound and add slightly more of the "good" solvent than the minimum required. This keeps the compound soluble for longer during cooling, reducing the supersaturation gradient.[4]

      • Switch to a solvent system where the compound's solubility has a gentler temperature dependence.

      • For antisolvent methods, ensure the two solvents are fully miscible.[5]

  • Seeding Failure: Spontaneous nucleation is stochastic and can be difficult to control.

    • Action: Implement a seeding strategy.

      • Protocol: Cool the saturated solution slowly into the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely). Add a small amount (1-5% by weight) of previously obtained crystals (seed crystals).[1] Continue the slow cooling process. This provides a template for ordered growth, bypassing the energy barrier for primary nucleation.[3]

Troubleshooting Workflow: Oiling Out

Here is a logical workflow to address the issue of oiling out.

Caption: Troubleshooting workflow for oiling out.

Issue 2: Amorphous Solid or Powder Precipitates Instead of Crystals

The formation of an amorphous solid indicates that the molecules are solidifying without arranging into an ordered crystal lattice. This often happens when precipitation occurs too quickly.

Root Cause Analysis & Corrective Actions:
  • Excessive Supersaturation: Similar to oiling out, a very rapid increase in supersaturation can cause the compound to "crash out" of solution as a disordered solid.

    • Action: All strategies to slow the generation of supersaturation (see Issue 1) are applicable here. The goal is to allow molecules sufficient time to orient themselves correctly into a growing crystal lattice.[4]

  • High Impurity Levels: Impurities can inhibit crystal growth by adsorbing onto the crystal surface, disrupting the ordered packing of molecules.

    • Action: Re-purify the starting material. Chromatography is often necessary to ensure a purity of >90% before attempting crystallization.[6]

  • Converting Amorphous Solid to Crystalline: An amorphous solid can sometimes be converted to a more stable crystalline form.

    • Action 1: Slurry Conversion. Suspend the amorphous solid in a solvent where it has very low solubility. Stir the suspension (slurry) at a constant temperature for an extended period (hours to days). According to Ostwald's rule, the less stable amorphous form will slowly dissolve and re-precipitate as the more stable crystalline form.[2]

    • Action 2: Annealing. Heating an amorphous solid can provide the molecules with enough kinetic energy to rearrange into a more ordered, crystalline structure.[7][8][9] This should be done carefully below the compound's melting point.

Issue 3: No Crystallization Occurs, Solution Remains Clear

If the solution remains clear even after cooling or addition of an antisolvent, the system has not reached the necessary level of supersaturation for nucleation.

Root Cause Analysis & Corrective Actions:
  • Solution is Too Dilute: There is simply too much solvent for the concentration to exceed the solubility limit under the current conditions.

    • Action: Increase the concentration.

      • Gently heat the solution and evaporate a portion of the solvent to reduce the total volume.[10] Cool again to see if crystals form.

      • If using an antisolvent, add more of it.

  • High Energy Barrier for Nucleation: The compound may form a stable supersaturated solution, where the spontaneous formation of a crystal nucleus is energetically unfavorable.

    • Action 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[10]

    • Action 2: Seeding. Add a "seed crystal" of the compound to provide a pre-formed template for crystal growth.[10] If you have no crystals, dip a glass rod in the solution, remove it, let the solvent evaporate to leave a thin film of amorphous solid, and then re-introduce the rod into the solution.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol derivatives?

A1: The choice of solvent is critical.[6] The molecule has both polar (alcohol, pyridine) and non-polar (cyclopropyl, ether oxygen) characteristics. A systematic screening approach is best.

  • Molecular Analysis:

    • The pyridine nitrogen and alcohol -OH group are strong hydrogen bond acceptors and donors, respectively. They favor polar, protic solvents (like alcohols) or aprotic solvents with hydrogen bond accepting capabilities (like ethyl acetate, acetone). Hydrogen bonding is a key factor in the crystallization process.[6]

    • The cyclopropylmethoxy group adds some non-polar character and conformational flexibility. This suggests that moderately polar solvents or solvent mixtures might be effective.

  • Recommended Screening Solvents: Start with solvents of intermediate polarity.

    • Single Solvents: Ethyl Acetate, Acetone, Acetonitrile, Isopropanol (IPA), Ethanol.

    • Mixed Solvents (Solvent/Antisolvent): These are often highly effective.[5] A good strategy is to dissolve the compound in a small amount of a "good" solvent and slowly add a "poor" (antisolvent) in which the compound is insoluble.[11]

      • Dichloromethane / Hexane

      • Ethyl Acetate / Heptane[5]

      • Acetone / Water[12]

      • Methanol / Diethyl Ether[13]

Solvent Property Quick-Reference Table

SolventBoiling Point (°C)Relative PolarityCharacterSuitability Notes
Heptane980.012Non-polarGood as an antisolvent.
Toluene1110.099Non-polar, AromaticCan stabilize crystal packing through pi-pi interactions.[6]
Diethyl Ether350.117Non-polar, H-bond acceptorVery volatile, can cause rapid crashing. Use with caution in vapor diffusion.[6][14]
Ethyl Acetate770.228Moderately Polar, H-bond acceptorOften a very good starting point for this class of molecules.[14]
Acetone560.355Polar AproticGood solvent, but high volatility can be an issue.[14]
Acetonitrile820.460Polar AproticGood solvent, often used in vapor diffusion.
Isopropanol (IPA)820.546Polar ProticGood H-bonding capability, can solvate the molecule well.
Ethanol780.654Polar ProticSimilar to IPA, good H-bonding.[14]
Methanol650.762Polar ProticCan be too good of a solvent, leading to difficulty in crystallization.[14]
Water1001.000Polar ProticLikely too polar, but can be an effective antisolvent with acetone or alcohols.[14]
(Data sourced from multiple references including[6][14][15])

Q2: Which crystallization method is best for small (mg) scale experiments?

A2: For milligram-scale quantities, methods that use minimal material and allow for slow, controlled crystallization are ideal. Vapor diffusion is often the best choice. [6]

  • Liquid-Vapor Diffusion:

    • Dissolve your compound (5-10 mg) in a minimal amount of a "good" solvent (e.g., ethyl acetate, ~0.5 mL) in a small, open vial.

    • Place this inner vial inside a larger, sealable jar (the outer vial).

    • Add a few milliliters of a volatile "poor" solvent (antisolvent, e.g., hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[6]

    • Seal the jar tightly. The more volatile antisolvent will slowly diffuse as a vapor into the good solvent in the inner vial, gradually decreasing the solubility of your compound and promoting slow crystal growth.

Q3: How do the different functional groups in the molecule affect crystallization?

A3:

  • Pyridine Ring: The nitrogen atom is a strong hydrogen bond acceptor. It can interact with the alcohol group of another molecule or with protic solvents. Pyridine rings also participate in π-stacking interactions, which can be a powerful force in organizing molecules into a crystal lattice.[16]

  • Alcohol (-CH₂OH): This primary alcohol is both a hydrogen bond donor (H) and acceptor (O). This is often the most significant group for forming strong, directional intermolecular interactions that lead to robust crystal packing.

  • Ether (-O-CH₂-): The ether linkage provides conformational flexibility to the molecule. While the oxygen can act as a weak hydrogen bond acceptor, the main effect of this group is allowing the cyclopropyl and pyridine-methanol portions of the molecule to rotate relative to each other. This flexibility can sometimes make it harder to find a single, low-energy conformation that packs efficiently, potentially leading to difficulty in crystallization.[17]

  • Cyclopropyl Group: This is a small, rigid, non-polar group. It will primarily engage in weaker van der Waals interactions. Its bulk can be used to disrupt overly tight packing if that leads to solubility issues, or it can fit into pockets within the crystal lattice.

Q4: My crystals are very fine needles. How can I get more block-like or prismatic crystals?

A4: Crystal morphology (habit) is influenced by the relative growth rates of different crystal faces. Needles typically result from very fast growth in one direction. To get more equant (block-like) crystals, you need to slow down the overall growth process.[18]

  • Drastically Reduce Supersaturation: Use the slowest possible cooling rate or antisolvent addition rate.

  • Change the Solvent: The solvent can adsorb to different crystal faces and inhibit their growth. Crystallizing from a different solvent (e.g., switching from ethyl acetate/heptane to acetone/water) can dramatically alter the crystal habit.

  • Use Additives: Sometimes, a small amount of an additive that is structurally similar to your molecule can alter the crystal habit. This is an advanced technique and requires careful experimentation.

Part 3: Key Experimental Protocols

Protocol 1: Antisolvent Crystallization

This method is effective when you can identify a solvent pair where the compound is soluble in one ("solvent") and insoluble in the other ("antisolvent").[19]

  • In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot "good" solvent (e.g., isopropanol).

  • While stirring vigorously, add the "poor" antisolvent (e.g., heptane) dropwise using a pipette or burette.

  • Continue adding the antisolvent until the solution becomes faintly and persistently turbid (cloudy). This indicates the point of saturation.

  • If necessary, add one or two drops of the "good" solvent to redissolve the turbidity, resulting in a clear, saturated solution.

  • Cover the flask and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize the yield.

  • Collect the crystals by filtration.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This is a micro-crystallization technique, excellent for screening conditions with minimal compound loss.[20][21][22]

  • Prepare a reservoir of precipitant solution (e.g., 0.5 mL of an antisolvent) in the well of a 24-well crystallization plate.[20]

  • On a siliconized glass coverslip, place a small drop (1-2 µL) of your concentrated compound solution.

  • Add an equal volume of the reservoir solution to the drop.[20]

  • Carefully invert the coverslip and place it over the well, using vacuum grease to create an airtight seal.[21] The drop should be hanging from the coverslip, suspended over the reservoir.

  • Water or the more volatile solvent will slowly evaporate from the drop and move to the reservoir, gradually increasing the concentration of your compound in the drop, leading to crystallization.[21]

  • Incubate in a stable temperature environment and monitor for crystal growth over several days.[20]

Method Selection Guide

MethodSelection start Starting Material Quantity? large_scale Large Scale (>500 mg) start->large_scale > 500 mg small_scale Small Scale (<50 mg) start->small_scale < 50 mg cooling Cooling Crystallization large_scale->cooling Good thermal stability & solubility gradient antisolvent Antisolvent Addition large_scale->antisolvent Good solvent/ antisolvent pair found evaporation Slow Evaporation small_scale->evaporation Simple, initial screen vapor_diffusion Vapor Diffusion small_scale->vapor_diffusion Material is precious, requires fine control

Caption: Decision tree for selecting a crystallization method based on sample quantity.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What causes amorphous solids to become crystalline when heated? Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • (2024, December 25). Understanding Oiling-Out in Crystallization Processes. Retrieved from [Link]

  • ResearchGate. (2013, August 27). How can amorphous solid be made crystalline? Retrieved from [Link]

  • Quora. (2016, November 13). Can amorphous solids be converted to crystalline solids? Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • WaferPro. (2024, January 7). Amorphous vs Crystalline Solids - Know the Differences. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]

  • (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • (n.d.). 4. Crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • (n.d.). Protein XRD Protocols - Crystallization of Proteins. Retrieved from [Link]

  • Amari, S., Okude, A., Kudo, S., & Takiyama, H. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. Retrieved from [Link]

  • Acevedo, D., Wu, W., & Nagy, Z. K. (2014, September 24). Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (n.d.). API Crystallization and Formulation for Today's Drug Development Needs. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for antisolvent crystallization using (a) a previous method... Retrieved from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • MDPI. (2020, August 26). Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks. Retrieved from [Link]

  • MDPI. (2019, February 20). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved from [Link]

  • (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • (n.d.). 1 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • Haverkate, N. A., Leung, E., Pilkington, L. I., & Barker, D. (2022, January 27). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Retrieved from [Link]

  • PubMed. (2013, July 18). Influence of supramolecular structures in crystals on parallel stacking interactions between pyridine molecules. Retrieved from [Link]

  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]

  • (n.d.). Exp 2 - Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • ACS Publications. (2009, November 4). The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. Retrieved from [Link]

  • (2012, January 6). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Retrieved from [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • MDPI. (2017, September 28). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Retrieved from [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • Scribd. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties | PDF. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia. Retrieved from [Link]

  • ResearchGate. (2012, September 12). How does a solvent affect the crystallization process of coordination compounds? Retrieved from [Link]

  • (n.d.). ALCOHOLS AND ETHERS. Retrieved from [Link]

Sources

Technical Support Center: Handling Hygroscopic Pyridine & Methanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of hygroscopic pyridine and methanol-based intermediates. These compounds are invaluable in synthesis but their affinity for atmospheric moisture presents unique challenges that can impact experimental reproducibility, yield, and purity. This document is designed to provide both foundational knowledge and actionable solutions to common problems encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and best practices for working with moisture-sensitive pyridine and methanol intermediates.

Q1: What makes pyridine and methanol intermediates hygroscopic? A: Hygroscopicity is the tendency of a substance to absorb moisture from the air. For pyridine and its derivatives, the nitrogen atom's lone pair of electrons can form hydrogen bonds with water molecules.[1] Similarly, the hydroxyl (-OH) group on methanol and its intermediates readily forms strong hydrogen bonds with water.[2] This chemical affinity makes them prone to absorbing atmospheric moisture, which can alter their physical state and chemical reactivity.[3]

Q2: What are the primary consequences of moisture contamination in my reactions? A: Moisture contamination is a frequent cause of failed or low-yield reactions.[4] Even trace amounts of water can have significant consequences:

  • Reagent Decomposition: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides used in conjunction with these intermediates react violently with water.[4]

  • Side Reactions: Water can act as a nucleophile or a proton source, leading to unintended side products and reducing the yield of the desired compound.

  • Catalyst Deactivation: Many catalysts are sensitive to moisture and can be rendered inactive, stalling the reaction.

  • Inaccurate Stoichiometry: If a reagent has absorbed a significant amount of water, its effective concentration is lowered, leading to incorrect molar ratios in your reaction setup.

Q3: How should I properly store hygroscopic pyridine and methanol intermediates? A: Proper storage is the first line of defense against moisture contamination.

  • Solid Compounds: Store in a cool (2-8°C), dry, and dark place within a tightly sealed container.[5] Using a desiccator with an active drying agent is highly recommended.

  • Liquid Compounds/Solutions: Store in dark glass bottles with tight-fitting caps, preferably with a PTFE liner.[6] For highly sensitive liquids, storage under an inert atmosphere (nitrogen or argon) is best practice.[5] Commercially available anhydrous solvents are often packaged under nitrogen in bottles with a septum-sealed cap (e.g., Sure/Seal™) to allow for removal via syringe without exposing the bulk liquid to the atmosphere.[7]

Q4: What are the key safety precautions when handling these intermediates? A: Pyridine and its derivatives are flammable, toxic liquids with a strong, unpleasant odor.[8][9] Methanol is also flammable and toxic. Always adhere to the following safety protocols:

  • Ventilation: Handle these chemicals in a well-ventilated area, ideally within a certified chemical fume hood.[8][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.[8][11]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition.[9]

  • Spill & Exposure: Be familiar with first aid procedures. In case of skin contact, wash immediately with soap and plenty of water.[12] For eye contact, flush with water for at least 15 minutes and seek medical attention.[12] Ensure an emergency shower and eyewash station are accessible.[10]

Q5: How can I tell if my reagent has been compromised by moisture? A: Visual and analytical cues can indicate contamination:

  • Visual Inspection: A change in color, such as a previously colorless liquid turning yellow or brown, can signify degradation, which may be initiated by moisture.[5][6] For solids, clumping, caking, or appearing "wet" or "melted" are clear signs of water absorption.[3][13]

  • Analytical Verification: The appearance of new or unexpected peaks in analytical data (e.g., HPLC, GC, NMR) is a definitive sign of degradation or impurities.[5] For anhydrous solvents, a Karl Fischer titration can be performed to quantify the water content.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yield is low or the reaction failed to initiate.

This is the most common issue when working with hygroscopic materials. The root cause is almost always the presence of unwanted water or oxygen.

  • Possible Cause 1: Contaminated Solvents or Reagents.

    • Explanation: Even commercially available "anhydrous" solvents can absorb moisture once the bottle is opened. Likewise, starting materials, especially hygroscopic salts or solids, can introduce water.[14]

    • Solution: Ensure all solvents are rigorously dried immediately before use. Solids should be dried in a vacuum oven. It is crucial to handle and transfer these materials under an inert atmosphere.[15]

  • Possible Cause 2: Improperly Dried Glassware.

    • Explanation: A thin film of moisture adsorbs to the surface of all laboratory glassware at ambient temperature.[7] This invisible layer of water is often enough to quench sensitive reactions.

    • Solution: All glassware must be oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under a stream of inert gas to remove adsorbed water.[7] The apparatus should be assembled while hot and allowed to cool under a positive pressure of dry nitrogen or argon.[7]

  • Possible Cause 3: Inactive Catalyst.

    • Explanation: If your reaction uses a catalyst, it may have been deactivated by exposure to air or moisture during storage or handling.

    • Solution: Store catalysts under an inert atmosphere. Handle them using proper air-free techniques, such as in a glovebox.[4]

Troubleshooting Logic for Low Reaction Yield

start Low / No Yield q1 Was glassware rigorously oven/flame-dried? start->q1 a1_no No q1->a1_no No q2 Were solvents and reagents certified anhydrous and handled under inert atmosphere? q1->q2 Yes a1_yes Yes sol1 Action: Dry all glassware (oven or flame-dry) and cool under inert gas. a1_no->sol1 a2_no No q2->a2_no No q3 Was the catalyst (if used) stored and handled properly to prevent deactivation? q2->q3 Yes a2_yes Yes sol2 Action: Use freshly dried/distilled solvents. Dry solid reagents. Use proper air-free transfer techniques. a2_no->sol2 a3_no No q3->a3_no No end_node Problem likely related to other parameters (temperature, stoichiometry, reagent purity). Re-evaluate protocol. q3->end_node Yes a3_yes Yes sol3 Action: Use fresh catalyst from an unopened container or one stored in a glovebox/desiccator. a3_no->sol3

Caption: Diagnostic workflow for troubleshooting low reaction yields.

Problem 2: I'm observing unexpected side products or a complex product mixture.

  • Explanation: Besides stopping a reaction, moisture can actively participate in it, leading to hydrolysis of starting materials or intermediates. Furthermore, poor temperature control can promote decomposition or alternative reaction pathways.[16]

  • Solution:

    • Rigorously Exclude Water: Implement all the recommendations from "Problem 1" to ensure an anhydrous environment.

    • Control Temperature: If the reaction is exothermic, use an ice bath and add reagents slowly (dropwise) to manage heat generation and prevent thermal runaway.[16] Conversely, some reactions may need gentle heating to proceed efficiently and avoid stalling.

    • Verify Stoichiometry: Double-check all calculations and measurements. An incorrect molar ratio of reactants is a common source of side product formation.

Problem 3: The reaction mixture changed color unexpectedly.

  • Explanation: While some color changes are expected, a sudden darkening or formation of "tar" often indicates decomposition of reagents or products. This can be triggered by excessive heat or the presence of oxygen. Pyridine derivatives can also form colored charge-transfer complexes with certain reagents or impurities.

  • Solution:

    • Improve Inert Atmosphere: Ensure your system is truly free of oxygen. Purging the solvent and reaction vessel with an inert gas like argon or nitrogen for a longer duration before starting can help remove dissolved oxygen.[15]

    • Check Reagent Purity: Impurities in starting materials can lead to colored byproducts.[16] Consider purifying your starting materials if you suspect contamination.

    • Control Temperature: Avoid excessive heating, which can accelerate decomposition pathways.

Problem 4: I'm having difficulty handling a solid hygroscopic reagent (e.g., it's clumping or "melting" on the balance).

  • Explanation: This is a direct result of the solid rapidly absorbing atmospheric moisture.[13] This makes accurate weighing difficult and introduces water into your reaction.

  • Solution:

    • Glovebox: The ideal method is to handle and weigh the reagent inside an inert atmosphere glovebox, where humidity is kept at parts-per-million levels.[13][14]

    • Weigh into the Flask: If a glovebox is unavailable, weigh the reagent quickly and directly into the pre-dried reaction flask. This minimizes its exposure time to air.[13]

    • Pre-filled Vials: For commonly used hygroscopic salts, using pre-weighed vials packaged under an inert atmosphere can save time and prevent contamination.[14]

Section 3: Key Protocols & Methodologies

Protocol 1: Drying Pyridine and Methanol Solvents

Commercially available anhydrous solvents are excellent, but once opened, their quality can decline. Here are methods to re-dry them.

Drying AgentTarget Solvent(s)ProcedureEfficacy & Notes
Molecular Sieves (3Å or 4Å) Methanol, PyridineAdd activated sieves (10-20% m/v) to the solvent and let stand for at least 24-48 hours.[2][17] Can be used for long-term storage.Good for removing trace water. 3Å sieves are preferred for methanol as they do not trap the solvent molecules. Sieves must be activated by heating in a vacuum oven before use.[17]
Potassium Hydroxide (KOH) PyridinePre-dry pyridine by letting it stand over KOH pellets for several hours, then decant and distill.[6]Very effective for pyridine. KOH is a basic drying agent.
Calcium Hydride (CaH₂) PyridineAdd CaH₂ (5-10 g/L) to the pyridine, reflux for several hours, and then distill.[6]Highly effective but reacts with water to produce flammable hydrogen gas. Must be performed in a well-ventilated hood with a proper setup.[6]
Magnesium Turnings & Iodine MethanolReflux methanol over magnesium turnings with a crystal of iodine as an activator. The magnesium methoxide formed reacts with any water. Distill the dry solvent.[2]A very effective method for producing highly anhydrous methanol.[2][17]

Protocol 2: Setting Up an Inert Atmosphere Reaction (Schlenk Line / Balloon Technique)

This protocol ensures your reaction is protected from air and moisture.

  • Glassware Preparation: Oven-dry all glassware (flask, condenser, etc.) at 120°C for at least 4 hours or flame-dry under vacuum.[7]

  • Assembly: Quickly assemble the hot glassware and clamp it securely. Fit the reaction flask with a rubber septum.[18]

  • Inert Gas Flush: Insert a needle connected to an inert gas (nitrogen or argon) source through the septum. Insert a second "exit" needle to allow the displaced air to escape.[18]

  • Purging: Allow the inert gas to flush through the system for at least 5-10 minutes to displace all the air. For a Schlenk line, this is typically done by performing 3-5 vacuum/backfill cycles.[4][19]

  • Establish Positive Pressure: Remove the exit needle. The inert gas source should now be connected via a bubbler to maintain a slight positive pressure, preventing air from re-entering the system.[7] The flask is now ready for the addition of solvents and reagents.

Workflow for Inert Atmosphere Setup

Caption: General workflow for preparing glassware for an anhydrous reaction.

Protocol 3: Transfer of Anhydrous Liquids via Syringe

This technique is used to transfer liquids from a Sure/Seal™ bottle or a Schlenk flask to the reaction vessel without atmospheric exposure.

  • Prepare Syringe: Use a dry syringe and needle. Purge the syringe with inert gas by drawing gas from the headspace of your reaction flask (or another inert source) and expelling it three times.[15]

  • Pressurize Source: If using a Sure/Seal™ bottle, insert a needle from your inert gas line into the headspace to create a slight positive pressure.[7]

  • Withdraw Liquid: Insert the needle of your purged syringe through the septum of the source bottle, ensuring the needle tip is below the liquid level. The positive pressure will help fill the syringe. Do not pull back on the plunger, as this can create leaks or bubbles.[20]

  • Remove Bubbles & Measure: Invert the syringe and carefully push any gas bubbles back into the source bottle. Withdraw the precise volume of liquid needed.[20]

  • Transfer: Quickly and smoothly withdraw the syringe from the source bottle and insert it through the septum of your reaction flask, then dispense the liquid.[20]

Section 4: References
  • Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from

  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from

  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 3-Pyridinemethanol. Retrieved from

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from

  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials. Retrieved from

  • ECHEMI. (n.d.). 2-(Methylamino)-3-pyridinemethanol SDS, 32399-12-5 Safety Data Sheets. Retrieved from

  • Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Pyridine. Retrieved from

  • Schlenk Line Survival Guide. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from

  • Benchchem. (n.d.). Managing air and moisture sensitivity of reagents. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Pyridinemethanol 98. Retrieved from

  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds. Retrieved from

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from

  • ACS Materials Au. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. Retrieved from

Sources

Minimizing oxidation byproducts during workup of pyridine alcohols

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing and Troubleshooting Oxidation Byproducts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of oxidation when working with pyridine alcohols. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you enhance the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)
Q1: Why are pyridine alcohols particularly susceptible to oxidation during workup?

Pyridine alcohols contain two primary sites vulnerable to oxidation: the alcohol moiety and the nitrogen atom within the pyridine ring.

  • Pyridine Nitrogen: The nitrogen atom has a lone pair of electrons, making it a Lewis basic site. This site can be readily oxidized to form a pyridine N-oxide, especially in the presence of atmospheric oxygen, residual oxidants from the reaction, or peroxides that can form in common solvents like THF or diethyl ether.[1][2] This reactivity is a known feature of tertiary amines and related heterocyclic systems.[1]

  • Alcohol Group: The hydroxyl group (-OH) can be oxidized to the corresponding aldehyde or ketone. While this typically requires a dedicated oxidizing agent, prolonged exposure to air, heat, or certain metal catalysts during workup and purification can facilitate this unwanted side reaction.[3][4]

Q2: What are the most common oxidation byproducts I should look for?

The two most prevalent byproducts are the Pyridine N-oxide and the corresponding aldehyde/ketone . Their formation can significantly reduce the yield of your desired alcohol and complicate purification. Pyridine N-oxides are often more polar than the parent pyridine, which can alter their chromatographic behavior.[5]

Q3: Can the pH of my aqueous wash influence the rate of oxidation?

Absolutely. The susceptibility of the pyridine nitrogen to oxidation is highly dependent on its electronic state.

  • Neutral or Basic Conditions (pH > 7): The nitrogen's lone pair is available, making it nucleophilic and prone to oxidation.

  • Acidic Conditions (pH < 5): The nitrogen is protonated to form a pyridinium salt.[1][2] This positive charge effectively "protects" the nitrogen, making it significantly less susceptible to oxidation. Therefore, performing aqueous extractions with a mildly acidic solution (e.g., dilute HCl, NH4Cl buffer) can be an effective strategy to prevent N-oxide formation.

Visualizing the Problem: Common Oxidation Pathways

To better understand the challenges, the following diagram illustrates the primary oxidation pathways for a generic pyridine alcohol.

OxidationPathways cluster_main Pyridine Alcohol Stability cluster_byproducts Oxidation Byproducts PyridineAlcohol Pyridine Alcohol (Target Compound) N_Oxide Pyridine N-Oxide PyridineAlcohol->N_Oxide Ring Oxidation (O2, Peroxides) AldehydeKetone Aldehyde / Ketone PyridineAlcohol->AldehydeKetone -OH Oxidation (Air, Heat, Trace Metals) TroubleshootingWorkflow cluster_solutions_N_Oxide Solutions for N-Oxide Formation cluster_solutions_Aldehyde Solutions for Alcohol Oxidation Start Oxidation Byproducts Detected? N_Oxide Primary Byproduct: Pyridine N-Oxide Start->N_Oxide Yes Aldehyde Primary Byproduct: Aldehyde/Ketone Start->Aldehyde Yes No_Oxidation No Oxidation Detected. Proceed with Standard Workup. Start->No_Oxidation No Inert Use Degassed Solvents & Inert Atmosphere N_Oxide->Inert Antioxidant Add BHT to Organic Phase N_Oxide->Antioxidant pH_Control Use Acidic Aqueous Wash (e.g., NH4Cl) N_Oxide->pH_Control Quench Ensure Full Quench of Reaction Aldehyde->Quench Temp Minimize Heat During Solvent Removal Aldehyde->Temp Purify Alter Purification Method (e.g., Alumina, Crystallization) Aldehyde->Purify

Sources

Validation & Comparative

High-Resolution 1H NMR Spectrum Analysis of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol: Solvent and Field-Strength Comparisons

Author: BenchChem Technical Support Team. Date: March 2026

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry, notably in the development of selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists[1]. Accurate structural elucidation of this compound via 1H Nuclear Magnetic Resonance (NMR) spectroscopy requires careful consideration of analytical parameters. The molecule presents three distinct analytical challenges: an exchangeable hydroxyl proton, a highly coupled pyridine ring, and a complex cyclopropylmethoxy spin system.

This guide objectively compares the analytical performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz) to establish the optimal protocol for resolving these structural features.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system where specific quality control metrics dictate the progression of the experiment.

  • Sample Preparation : Weigh exactly 5.0 mg of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol.

    • Causality: A 5.0 mg mass provides an optimal signal-to-noise ratio (SNR) for 1H NMR without causing concentration-dependent line broadening or excessive viscosity.

  • Solubilization : Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆). Vortex gently until visually homogeneous.

  • Filtration & Transfer : Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube.

    • Causality: Filtration removes undissolved micro-particles and paramagnetic impurities. Failure to do so distorts magnetic field homogeneity, leading to asymmetric peak shapes.

  • Instrument Tuning & Matching : Insert the sample into the spectrometer. Perform automated tuning and matching (ATM) for the 1H nucleus to optimize probe sensitivity and minimize reflected power.

  • Shimming (Validation Step) : Perform gradient shimming (e.g., TopShim) on the Z-axis.

    • Validation Metric: The protocol is only validated if the lock signal achieves a solvent line width at half-height (

      
      ) of < 0.5 Hz. If 
      
      
      
      Hz, re-shim or re-filter the sample.
  • Acquisition Parameters : Set the relaxation delay (D1) to 1.0 s, number of scans (NS) to 16, and acquisition time (AQ) to ~3.0 s at 298K.

    • Causality: A D1 of 1.0 s ensures complete longitudinal relaxation (

      
      ) for the protons in this small molecule, guaranteeing that peak integrations accurately reflect the stoichiometric ratio of the protons.
      
  • Processing : Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT) to enhance SNR without sacrificing resolution. Phase and baseline correct manually.

G A Sample Weighing (5.0 mg) B Solvent Addition (0.6 mL CDCl3 or DMSO-d6) A->B C Filtration & Transfer (5 mm NMR Tube) B->C D Tuning, Matching & Shimming (Line width < 0.5 Hz) C->D E Data Acquisition (ns=16, d1=1s, 298K) D->E F Fourier Transform & Phase Correction E->F

Standardized 1H NMR sample preparation and acquisition workflow.

Comparative Analysis: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the observed spectrum due to differing hydrogen-bonding capabilities.

CDCl₃: The Standard Baseline

In non-polar, non-hydrogen-bonding solvents like CDCl₃, the hydroxymethyl group (-CH₂-OH) typically appears as a sharp singlet at ~4.77 ppm[2]. The hydroxyl proton (-OH) undergoes rapid intermolecular chemical exchange with trace water or other alcohol molecules.

  • Mechanistic Causality: This rapid exchange averages the spin states, decoupling the -OH proton from the adjacent -CH₂- group. Consequently, the -OH signal appears as a broad singlet (often heavily shifted depending on concentration and temperature), and the -CH₂- group remains a singlet.

DMSO-d₆: Resolving Exchangeable Protons

DMSO-d₆ is a strong hydrogen-bond acceptor. When the sample is dissolved in DMSO-d₆, the sulfoxide oxygen forms a strong hydrogen bond with the hydroxyl proton of the compound.

  • Mechanistic Causality: This strong interaction drastically slows down the intermolecular proton exchange rate on the NMR timescale. Because the exchange is halted, vicinal spin-spin coupling (

    
    ) between the -OH proton and the -CH₂- protons is observed. The -OH signal splits into a distinct triplet (
    
    
    
    Hz), and the -CH₂- signal splits into a doublet.
Quantitative Data Summary
Proton AssignmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Multiplicity (DMSO)Coupling Constant (

, Hz)
Pyridine H-68.158.08dd4.5, 1.5
Pyridine H-47.217.42dd8.5, 1.5
Pyridine H-57.157.30dd8.5, 4.5
-CH₂-OH4.774.58d5.5
-OH (Alcohol)3.80 (br)5.10t5.5
-O-CH₂-3.923.95d7.0
Cyclopropyl -CH-1.291.25m-
Cyclopropyl -CH₂- (trans)0.650.58m-
Cyclopropyl -CH₂- (cis)0.370.32m-

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz) of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol. Reference values for specific functional groups are grounded in literature[2],[3].

Comparative Analysis: Field Strength (400 MHz vs. 600 MHz)

The cyclopropylmethoxy group presents a highly coupled, complex spin system. The -O-CH₂- protons appear as a clear doublet at ~3.92 ppm[3]. However, the cyclopropyl ring protons (-CH- and two -CH₂- groups) exhibit complex multiplets between 0.35 and 1.33 ppm[3].

MHz: Second-Order Overlap

At 400 MHz, the chemical shift difference (


 in Hz) between the non-equivalent protons of the cyclopropyl ring is relatively small compared to their coupling constants (

).
  • Mechanistic Causality: When the ratio

    
     is small (< 10), the spin system exhibits "second-order" effects. The multiplets become distorted (roofing effect) and can overlap, making it difficult to extract precise coupling constants or accurately integrate the cis and trans -CH₂- protons.
    
MHz: First-Order Simplification

Upgrading to a 600 MHz spectrometer increases the operating frequency, which proportionally increases the chemical shift dispersion in Hertz while the scalar coupling constants (


) remain fixed.
  • Mechanistic Causality: The increased

    
     ratio simplifies the spectrum, pushing it toward a "first-order" system. At 600 MHz, the diastereotopic-like behavior of the cyclopropyl -CH₂- protons is cleanly resolved into distinct multiplets at ~0.65 ppm and ~0.37 ppm[3], allowing for unambiguous structural assignment.
    

G H6 Pyridine H-6 H5 Pyridine H-5 H6->H5 3J = 4.5 Hz H4 Pyridine H-4 H6->H4 4J = 1.5 Hz H5->H4 3J = 8.5 Hz OCH2 -O-CH2- CH Cyclopropyl -CH- OCH2->CH 3J = 7.0 Hz CH2 Cyclopropyl -CH2- CH->CH2 3J ~ 8.0 Hz

Key J-coupling networks in (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol.

References

  • [2] Supporting Information: 13C NMR & 1H NMR of Di(pyridin-2-yl)methanol derivatives. The Royal Society of Chemistry. Available at:

  • [3] Electronic Supplementary Material (ESI) for ChemComm: NMR shifts for Cyclopropylmethoxy groups. The Royal Society of Chemistry. Available at:

  • [1] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry (ACS). Available at:

Sources

Navigating the Labyrinth: A Comparative Guide to Identifying Cyclopropyl Ring Protons in Pyridine NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of this process, providing a wealth of information about atomic connectivity and chemical environment. However, the presence of certain structural motifs can introduce complexities that challenge straightforward spectral interpretation. One such challenge arises when a cyclopropyl ring is in proximity to a pyridine ring. This guide provides an in-depth, comparative analysis of the NMR characteristics of cyclopropyl protons in pyridine-containing molecules and outlines robust experimental strategies for their definitive identification.

The Conundrum: Why Cyclopropyl Protons in Pyridine Systems are Deceptive

The ¹H NMR spectrum of a simple cyclopropane ring is typically characterized by signals in the upfield region, usually between 0.2 and 1.5 ppm. This significant shielding is a hallmark of the cyclopropyl group's unique electronic structure. However, when a pyridine ring is introduced into the molecular framework, this predictable chemical shift can be drastically altered. The pyridine ring, an aromatic heterocycle, exerts a powerful magnetic anisotropy effect.[1][2] This effect creates distinct shielding and deshielding zones around the ring. Protons situated above the plane of the pyridine ring will experience a shielding effect, shifting their signals to a higher field (lower ppm), while those in the plane of the ring are deshielded, moving their signals to a lower field (higher ppm).[3]

The consequence for a neighboring cyclopropyl group is that its proton resonances can be shifted significantly from their expected upfield location. Depending on the molecule's conformation and the cyclopropyl ring's orientation relative to the pyridine ring, these protons can appear in the crowded midfield region of the spectrum, or even be shifted downfield, overlapping with aromatic signals. This can lead to misinterpretation and incorrect structural assignment if relying solely on 1D ¹H NMR data.

Foundational NMR Characteristics of the Cyclopropyl Ring

To appreciate the influence of the pyridine ring, it is essential to first understand the intrinsic NMR properties of the cyclopropyl moiety.

Chemical Shifts

As mentioned, cyclopropyl protons are characteristically found in the upfield region of the ¹H NMR spectrum (typically δ 0.2-1.5 ppm).[4] This is due to the unique bonding within the three-membered ring, which results in increased s-character of the C-H bonds and a "ring current" effect that shields the protons.

Coupling Constants (J-Coupling)

The through-bond spin-spin coupling between cyclopropyl protons provides invaluable structural information.[5] The magnitude of the coupling constant (J) is dependent on the dihedral angle between the coupled protons.[6][7]

  • Geminal coupling (²J) : Coupling between two protons on the same carbon atom. This is typically in the range of -4 to -9 Hz (the negative sign is often omitted in spectra).

  • Vicinal coupling (³J) : Coupling between protons on adjacent carbon atoms.

    • cis-coupling (³J_cis_): Protons on the same side of the ring typically exhibit coupling constants in the range of 6-12 Hz.[7][8]

    • trans-coupling (³J_trans_): Protons on opposite sides of the ring show smaller coupling constants, typically between 2-9 Hz.[7][8]

These characteristic coupling patterns are a powerful tool for identifying a cyclopropyl system, even when its chemical shifts are perturbed.

The Pyridine Influence: A Deeper Dive into Anisotropy and Electronic Effects

The pyridine ring's influence on a neighboring cyclopropyl group extends beyond simple anisotropic effects. The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence the electron density of the cyclopropyl ring through inductive effects, especially if it is directly attached. This can lead to a general deshielding of the cyclopropyl protons.

Furthermore, the nitrogen's lone pair of electrons can also contribute to the local magnetic environment. The combination of the aromatic ring current and the electronic effects of the nitrogen atom creates a complex magnetic landscape around the pyridine ring.[9] The precise chemical shift of a cyclopropyl proton will therefore be a sensitive function of its exact spatial relationship to the pyridine ring. Protons ortho to the nitrogen atom in pyridine are significantly deshielded, typically appearing around δ 8.5 ppm.[10][11] While a cyclopropyl proton is unlikely to be shifted this far downfield, the strong deshielding influence in this region must be considered.

A Comparative Approach to Unambiguous Identification: Experimental Protocols

Relying solely on 1D ¹H NMR is often insufficient for the confident assignment of cyclopropyl protons in pyridine-containing molecules. A multi-pronged approach utilizing 2D NMR techniques is essential for a self-validating and trustworthy structural elucidation.[12]

Table 1: Comparison of NMR Techniques for Cyclopropyl Proton Identification
NMR Experiment Information Provided Advantages Limitations in Pyridine Systems
¹H NMR (1D) Chemical Shift, Coupling Constants, IntegrationFast and provides basic structural information.Chemical shifts can be misleading due to pyridine's anisotropic effects. Signal overlap is common.
COSY (2D) ¹H-¹H Correlation through J-couplingUnambiguously identifies coupled protons, revealing the spin system of the cyclopropyl ring.[13][14]Does not directly provide chemical shift information for attached carbons.
HSQC (2D) ¹H-¹³C one-bond correlationDirectly correlates protons to their attached carbons, confirming the presence of CH, CH₂, and CH₃ groups.[15]Does not show long-range correlations.
HMBC (2D) ¹H-¹³C long-range correlation (2-3 bonds)Establishes connectivity between the cyclopropyl ring and the pyridine ring or other substituents.[16]Can sometimes be weak or ambiguous for very long-range correlations.
NOESY/ROESY (2D) ¹H-¹H Correlation through space (Nuclear Overhauser Effect)Provides information about the spatial proximity of protons, helping to determine the relative orientation of the cyclopropyl and pyridine rings.[15]The intensity of the NOE signal is distance-dependent and can be weak for protons that are far apart.
Experimental Workflow for Unambiguous Identification

The following workflow provides a systematic and robust approach to identifying and characterizing cyclopropyl protons in the presence of a pyridine ring.

experimental_workflow cluster_sample Sample Preparation cluster_1d 1D NMR cluster_2d_homo 2D Homonuclear NMR cluster_2d_hetero 2D Heteronuclear NMR cluster_analysis Data Analysis and Interpretation prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) h1 Acquire ¹H NMR spectrum prep->h1 cosy Acquire COSY spectrum h1->cosy analyze_h1 Analyze ¹H spectrum for potential cyclopropyl signals and coupling patterns h1->analyze_h1 hsqc Acquire HSQC spectrum cosy->hsqc analyze_cosy Identify the cyclopropyl spin system using COSY cross-peaks cosy->analyze_cosy hmbc Acquire HMBC spectrum hsqc->hmbc analyze_hsqc Correlate cyclopropyl protons to their attached carbons hsqc->analyze_hsqc analyze_hmbc Confirm connectivity to the pyridine ring and other substituents hmbc->analyze_hmbc analyze_h1->analyze_cosy analyze_cosy->analyze_hsqc analyze_hsqc->analyze_hmbc structure Propose and confirm the final structure analyze_hmbc->structure

Figure 1: A systematic workflow for the identification of cyclopropyl protons.

Step-by-Step Methodologies

1. ¹H NMR Acquisition:

  • Protocol:

    • Prepare a 5-10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[17]

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Causality: This initial spectrum provides a global overview of the proton environment. Look for multiplets in the upfield region, but be aware that they may be shifted downfield due to the pyridine ring's influence. Pay close attention to the coupling patterns, as the characteristic cis and trans J-values of a cyclopropyl ring can be a strong indicator of its presence.[7]

2. COSY (Correlation Spectroscopy) Experiment:

  • Protocol:

    • Using the same sample, set up a standard COSY experiment.

    • Process the 2D data to generate a contour plot.

  • Causality: The COSY spectrum reveals which protons are coupled to each other.[18][19] A cross-peak between two signals indicates that those protons are J-coupled. For a cyclopropyl system, you would expect to see a network of cross-peaks connecting all the protons on the ring, confirming their connectivity as a single spin system.

3. HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Protocol:

    • Acquire a standard HSQC spectrum. This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached.

  • Causality: The HSQC spectrum provides definitive evidence for the presence of C-H bonds.[15] The cyclopropyl protons will show correlations to carbon signals in the aliphatic region of the ¹³C spectrum. This is a crucial step to distinguish them from any exchangeable protons (e.g., NH, OH) that might be present in the molecule.

4. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Protocol:

    • Acquire a standard HMBC spectrum. This experiment shows correlations between protons and carbons that are two or three bonds away.

  • Causality: The HMBC spectrum is the key to establishing the connectivity between the cyclopropyl ring and the pyridine ring.[20] Look for cross-peaks between the cyclopropyl protons and the carbons of the pyridine ring. For example, if the cyclopropyl group is attached at the 2-position of the pyridine, you would expect to see a correlation between the cyclopropyl protons and the C2 carbon of the pyridine.

5. (Optional but Recommended) NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Experiment:

  • Protocol:

    • Acquire a standard NOESY or ROESY spectrum. These experiments show correlations between protons that are close to each other in space, regardless of whether they are bonded.

  • Causality: A NOESY or ROESY spectrum can provide valuable information about the three-dimensional structure of the molecule.[15] For instance, observing a NOE between a cyclopropyl proton and a proton on the pyridine ring can confirm their spatial proximity and help to elucidate the preferred conformation of the molecule.

By systematically applying this suite of NMR experiments, researchers can overcome the challenges posed by the anisotropic and electronic effects of the pyridine ring and achieve an unambiguous and trustworthy identification of cyclopropyl ring protons. This rigorous approach ensures the scientific integrity of the structural assignment, a critical aspect of modern chemical research and drug development.

References

  • Wade, L.G. Jr. (2017). Organic Chemistry. Pearson.
  • Gunther, H. (2013).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).
  • Bothner-By, A. A., & Naar-Colin, C. (1962). The Proton Magnetic Resonance Spectra of Substituted Cyclopropanes. Journal of the American Chemical Society, 84(5), 743–747. [Link]

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley.
  • Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. Wiley.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Johnson, C. E., & Bovey, F. A. (1958). Calculation of Nuclear Magnetic Resonance Spectra of Aromatic Hydrocarbons. The Journal of Chemical Physics, 29(5), 1012–1014. [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Anet, F. A. L., & Bourn, A. J. R. (1965). Nuclear Magnetic Resonance a-Values. Journal of the American Chemical Society, 87(22), 5250–5251. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol, a molecule of interest in medicinal chemistry.

Given the absence of published experimental mass spectra for this specific compound, this guide employs a comparative approach. We will dissect the molecule into its core functional components—the pyridinyl-methanol core and the cyclopropylmethoxy side chain—and draw parallels with the known fragmentation behaviors of structurally analogous compounds. This comparative analysis, grounded in established fragmentation principles, will allow us to construct a scientifically rigorous, proposed fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of complex organic molecules.

I. Predicted Fragmentation Pathway: A Synthesis of First Principles and Analogous Data

The structure of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol presents several key features that will dictate its fragmentation under electron ionization: a stable aromatic pyridine ring, a primary alcohol, an ether linkage, and a strained cyclopropyl group. The molecular ion (M•+) is anticipated to be reasonably abundant due to the stabilizing effect of the pyridine ring.

The fragmentation cascade is likely to be initiated by several competing pathways:

  • α-Cleavage at the Methanol Group: A common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For our target molecule, this would involve the loss of a hydrogen radical to form a stable pyridinyl-stabilized cation at m/z [M-1]+.

  • Loss of the Hydroxymethyl Radical: Cleavage of the bond between the pyridine ring and the methanol group would result in the loss of a •CH2OH radical (31 Da), leading to a cyclopropylmethoxy-substituted pyridine cation.

  • Ether Cleavage: The ether linkage provides two primary sites for fragmentation. Cleavage of the cyclopropylmethyl-oxygen bond can lead to the formation of a cyclopropylmethyl radical (•C4H7, 55 Da) or a cyclopropylmethyl cation (C4H7+, 55 Da). Alternatively, cleavage of the oxygen-pyridinyl bond is also possible.

  • Cyclopropyl Ring Fragmentation: The strained three-membered ring of the cyclopropyl group is prone to ring-opening and subsequent rearrangements, often leading to the loss of ethylene (C2H4, 28 Da) or a propyl radical (•C3H7, 43 Da).

By synthesizing these principles, we can propose a detailed fragmentation pathway, which is visualized in the diagram below.

fragmentation_pathway M [(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol]⁺˙ (M⁺˙) M_minus_1 [M-H]⁺ m/z = M-1 M->M_minus_1 -H• M_minus_31 [M-CH₂OH]⁺ M->M_minus_31 -•CH₂OH M_minus_55 [M-C₄H₇]⁺ M->M_minus_55 -•C₄H₇ C4H7_plus [C₄H₇]⁺ m/z = 55 M->C4H7_plus Ether Cleavage pyridyl_cation [C₅H₄N-CH₂OH]⁺ M_minus_31->pyridyl_cation Rearrangement M_minus_C4H7O [M-C₄H₇O]⁺ M_minus_55->M_minus_C4H7O -O

Figure 1. Proposed major fragmentation pathways for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol under electron ionization.

II. Comparative Analysis: Learning from Structural Analogs

To lend credence to our proposed fragmentation pattern, we will now compare it with the known EI-MS data of key structural analogs.

A. The Pyridinyl-Methanol Core: Insights from 2-Pyridinemethanol and 3-Pyridinemethanol

The electron ionization mass spectra of 2-pyridinemethanol and 3-pyridinemethanol provide a foundational understanding of how the core of our target molecule will behave.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Assignments
2-Pyridinemethanol 109 (prominent)108 ([M-H]⁺), 80 ([M-CHO]⁺), 79 ([M-CH₂O]⁺), 78 (pyridinium cation)
3-Pyridinemethanol 109 (prominent)108 ([M-H]⁺), 80 ([M-CHO]⁺), 79 ([M-CH₂O]⁺), 78 (pyridinium cation)

Data sourced from publicly available spectral databases.

The spectra of both isomers show a strong molecular ion peak at m/z 109, highlighting the stability of the pyridine ring. The prominent peak at m/z 108 corresponds to the loss of a single hydrogen atom, a characteristic α-cleavage of the alcohol. The fragments at m/z 80, 79, and 78 indicate subsequent losses from the hydroxymethyl group and fragmentation of the pyridine ring itself. This strongly suggests that for our target molecule, we can expect to see significant ions corresponding to the intact pyridinyl-methanol core following the cleavage of the ether bond.

B. The Cyclopropylmethoxy Side Chain: Extrapolating from Benzyl Methyl Ether

The mass spectrum of benzyl methyl ether is characterized by a base peak at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), formed by cleavage of the benzyl-oxygen bond and subsequent rearrangement. A significant peak is also observed at m/z 121, representing the [M-H]⁺ ion.

For (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol, we can extrapolate that a primary fragmentation will be the cleavage of the cyclopropylmethyl-oxygen bond. This would lead to two key possibilities:

  • Formation of a cyclopropylmethyl cation ([C₄H₇]⁺) at m/z 55. This is a well-known and relatively stable carbocation.

  • Loss of a cyclopropylmethyl radical (•C₄H₇), leading to an ion representing the remaining 3-oxypyridin-2-yl)methanol portion of the molecule.

Furthermore, the cyclopropyl group itself can undergo fragmentation. The characteristic loss of ethylene (28 Da) from the cyclopropylmethyl cation (m/z 55) would result in a fragment at m/z 27.

III. Proposed Fragmentation Pattern Summary

Based on the analysis of fragmentation principles and the comparative data from structural analogs, the following table summarizes the most probable key fragments for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol.

m/z (Proposed)Proposed Ion Structure/Fragment LostRationale
M•+ Molecular IonStable pyridine ring should lead to a visible molecular ion peak.
M-1 [M-H]⁺α-cleavage at the methanol group, a common pathway for primary alcohols.
M-31 [M-•CH₂OH]⁺Loss of the hydroxymethyl radical.
M-55 [M-•C₄H₇]⁺Loss of the cyclopropylmethyl radical from the ether linkage.
109 [C₅H₄N-CH₂OH]⁺Cleavage of the ether bond, retaining the pyridinyl-methanol moiety.
93 [C₅H₄N-O]⁺Subsequent fragmentation of the pyridinyl-methanol ion.
78 [C₅H₅N]⁺Pyridinium cation, a stable and common fragment from pyridine derivatives.
55 [C₄H₇]⁺Cyclopropylmethyl cation formed from ether cleavage.

IV. Experimental Protocol: A Self-Validating System for Analysis

To experimentally verify the proposed fragmentation pattern, the following detailed methodology for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

A. Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol in a suitable volatile solvent such as methanol or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

B. GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 30-400

C. Data Analysis
  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Compare the experimentally obtained spectrum with the proposed fragmentation pattern and the spectra of the analogous compounds discussed in this guide.

Figure 2. A comprehensive workflow for the experimental validation of the proposed mass spectrometry fragmentation pattern.

V. Conclusion

This guide has provided a detailed, comparative analysis to predict the electron ionization mass spectrometry fragmentation pattern of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol. By leveraging the known fragmentation behaviors of its constituent functional groups and structurally similar molecules, we have constructed a robust and scientifically grounded hypothesis of its mass spectral characteristics. The provided experimental protocol offers a clear path for the validation of these predictions. This approach of predictive analysis based on comparative data is an invaluable tool in the early stages of drug discovery and chemical research, enabling scientists to make informed decisions about the structure and identity of novel compounds.

VI. References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

  • Sparkman, O. D., & Penton, Z. E. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

A Comparative Guide to the Reactivity of Cyclopropylmethoxy vs. Methoxy Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final molecular entities. Alkoxy-substituted pyridines are a cornerstone of medicinal chemistry, and the choice of the alkoxy group can significantly modulate the reactivity of the pyridine core. This guide provides an in-depth technical comparison of two such substituents: the common methoxy group and the increasingly utilized cyclopropylmethoxy group.

This comparison will delve into the nuanced electronic and steric differences between these two groups and how these factors are predicted to influence the reactivity of the pyridine ring in key synthetic transformations. We will explore this through the lens of fundamental organic chemistry principles, supported by proposed experimental designs and computational analyses, to provide a practical framework for synthetic chemists.

Unveiling the Contenders: A Structural and Electronic Overview

The seemingly subtle difference between a methyl and a cyclopropylmethyl group appended to an ether linkage on a pyridine ring belies a significant divergence in their electronic and steric profiles.

The Methoxy Group: A Familiar Player

The methoxy group (-OCH₃) is an electron-donating group through resonance, where the oxygen lone pairs can delocalize into the pyridine ring, increasing electron density, particularly at the ortho and para positions. However, due to the higher electronegativity of the oxygen atom, it also exerts an electron-withdrawing inductive effect. The net effect is generally considered to be electron-donating, which can influence the pyridine's basicity and its reactivity in various transformations.

The Cyclopropylmethoxy Group: A Unique Contributor

The cyclopropylmethoxy group (-OCH₂-c-Pr) introduces the unique electronic properties of the cyclopropyl moiety. The cyclopropyl group is known to possess a dual electronic nature; it is inductively electron-withdrawing but acts as a potent resonance electron-donating group, especially when adjacent to an electron-deficient center[1]. This arises from the high p-character of the C-C bonds in the strained three-membered ring, allowing for effective overlap with adjacent p-orbitals.

This dual nature suggests that the cyclopropylmethoxy group will also exhibit both inductive and resonance effects. The inductive effect will be influenced by the electronegative oxygen, while the resonance effect will be a combination of the oxygen's lone pairs and the electronic contribution of the cyclopropyl ring.

A Head-to-Head Comparison: Electronic and Steric Effects

Electronic Effects: A Balancing Act

The electronic influence of a substituent on an aromatic ring is a key determinant of its reactivity. We can dissect this into inductive and resonance effects.

SubstituentInductive EffectResonance EffectNet Electronic Effect on Pyridine Ring
Methoxy (-OCH₃) Electron-withdrawingElectron-donatingOverall electron-donating
Cyclopropylmethoxy (-OCH₂-c-Pr) Electron-withdrawingStrongly electron-donatingPredicted to be more strongly electron-donating than methoxy

The enhanced resonance donation from the cyclopropyl group is expected to make the cyclopropylmethoxy-substituted pyridine ring more electron-rich than its methoxy counterpart. This has significant implications for various reaction types.

Steric Effects: The Size Factor

Steric hindrance can play a decisive role in reaction rates and regioselectivity. We can use established steric parameters to compare the bulk of the two groups.

SubstituentEstimated Taft Steric Parameter (Es)Estimated Verloop Sterimol Parameters (L, B1, B5)Qualitative Steric Bulk
Methoxy (-OCH₃) -0.55L: 2.99, B1: 1.52, B5: 2.37Small
Cyclopropylmethoxy (-OCH₂-c-Pr) Predicted to be significantly more negativePredicted to have larger L and B5 valuesSignificantly larger than methoxy

The cyclopropylmethoxy group is undeniably bulkier than the methoxy group. This increased steric hindrance is expected to have a pronounced effect on reactions where the substituent is in close proximity to the reaction center, such as at the 2-position of the pyridine ring.

Reactivity in Key Synthetic Transformations: A Predictive Analysis

The differences in electronic and steric profiles of the methoxy and cyclopropylmethoxy groups will manifest in their reactivity in common synthetic transformations. Below, we propose a series of comparative experiments to elucidate these differences, complete with detailed protocols and expected outcomes.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on pyridines are fundamental for introducing a wide range of nucleophiles. The reactivity in these reactions is highly sensitive to the electronic nature of the ring and the position of the leaving group.

Proposed Comparative Experiment:

The reaction of 2-chloro-5-nitropyridine with sodium methoxide and sodium cyclopropylmethoxide will be compared. The nitro group at the 5-position strongly activates the ring for nucleophilic attack at the 2-position.

Expected Outcome:

  • Rate of Reaction: The methoxy-substituted pyridine is expected to form faster. While the cyclopropylmethoxy group is more electron-donating, which would slightly deactivate the ring towards nucleophilic attack compared to methoxy, the larger steric bulk of the incoming sodium cyclopropylmethoxide nucleophile is likely to be the dominant factor, slowing down the reaction.

  • Yield: The reaction with sodium methoxide is predicted to give a higher yield under identical reaction conditions due to more favorable kinetics.

Experimental Protocol: Comparative SNAr of 2-chloro-5-nitropyridine

Materials:

  • 2-chloro-5-nitropyridine

  • Sodium methoxide

  • Cyclopropylmethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure for the synthesis of 2-methoxy-5-nitropyridine:

  • To a stirred solution of sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0°C, a solution of 2-chloro-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) is added dropwise.[2]

  • The resulting solution is stirred at room temperature for 30 minutes.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is taken up in water (25 ml) and the pH is adjusted to 6 with concentrated HCl.

  • The aqueous mixture is extracted with ethyl acetate (2 x 25 ml).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Procedure for the synthesis of 2-cyclopropylmethoxy-5-nitropyridine:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C and add cyclopropylmethanol (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0°C with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for C-C and C-N bond formation, respectively. The electronic and steric properties of the alkoxy substituent can influence the efficiency of these catalytic cycles.

Proposed Comparative Experiment 1: Suzuki-Miyaura Coupling

The Suzuki coupling of a 2-bromo-4-alkoxypyridine with a boronic acid will be compared.

Expected Outcome:

  • The more electron-donating cyclopropylmethoxy group is expected to increase the electron density on the pyridine ring, which could make the oxidative addition of the palladium catalyst to the C-Br bond slower compared to the methoxy-substituted analogue. This may lead to lower yields or require more forcing reaction conditions for the cyclopropylmethoxy-substituted pyridine.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-4-methoxypyridine or 2-Bromo-4-cyclopropylmethoxypyridine

  • 4-Tolylboronic acid

  • Pd(PPh₃)₄

  • 2M aqueous sodium carbonate solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine the 2-bromo-4-alkoxypyridine (1.0 eq), 4-tolylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add toluene and 2M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to reflux (or a specified temperature) and stir for the desired time, monitoring by TLC.

  • After cooling to room temperature, add water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Comparative Experiment 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of a 2-bromo-alkoxypyridine with a primary or secondary amine will be compared.

Expected Outcome:

  • Similar to the Suzuki coupling, the more electron-donating cyclopropylmethoxy group might slightly retard the oxidative addition step. However, the steric bulk of the cyclopropylmethoxy group at a position remote from the C-Br bond (e.g., the 4- or 5-position) is not expected to significantly impact the reaction. If the substituent is at the 3- or 6-position, steric hindrance could play a more significant role.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-5-methoxypyridine or 2-Bromo-5-cyclopropylmethoxypyridine

  • Aniline

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add the 2-bromo-alkoxypyridine (1.0 eq) and aniline (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature for the specified time, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Computational Insights: A DFT-Based Comparison

To provide a theoretical underpinning to our predictions, Density Functional Theory (DFT) calculations can be employed to model the electronic and structural properties of methoxy- and cyclopropylmethoxy-substituted pyridine intermediates.

Proposed DFT Calculations:

  • Geometry Optimization and Electronic Structure Analysis: The geometries of various isomers of methoxy- and cyclopropylmethoxy-pyridines will be optimized. The calculated bond lengths, bond angles, and dihedral angles will provide insights into the steric influence of the substituents.

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps will be generated to visualize the electron density distribution and identify the most nucleophilic and electrophilic sites on the pyridine rings. This will help in predicting the regioselectivity of reactions.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity.

  • Transition State Analysis: For the proposed SNAr reaction, the transition state structures and their corresponding activation energies can be calculated to provide a quantitative comparison of the reaction rates.

Expected Computational Results:

PropertyMethoxy PyridineCyclopropylmethoxy PyridineImplication
HOMO Energy LowerHigherMore nucleophilic, more reactive towards electrophiles
LUMO Energy HigherSlightly HigherLess electrophilic, slightly less reactive towards nucleophiles
HOMO-LUMO Gap LargerSmallerMore polarizable and reactive
Calculated Dipole Moment LowerHigherIncreased polarity
NBO Charge on Pyridine Nitrogen Less negativeMore negativeMore basic and nucleophilic

Summary and Outlook

The choice between a methoxy and a cyclopropylmethoxy substituent on a pyridine ring is a decision with significant synthetic consequences. This guide has laid out a framework for understanding and predicting the differential reactivity of these two important building blocks.

Key Takeaways:

  • Electronic Effects: The cyclopropylmethoxy group is predicted to be a stronger electron-donating group than the methoxy group due to the electronic nature of the cyclopropyl ring. This will increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and potentially less reactive in nucleophilic aromatic substitution reactions.

  • Steric Effects: The cyclopropylmethoxy group is significantly bulkier than the methoxy group. This increased steric hindrance will likely retard reactions occurring at or near the position of substitution.

  • Reaction-Specific Implications: In SNAr reactions, the steric bulk of the cyclopropylmethoxy group may be the dominant factor, leading to slower reaction rates. In palladium-catalyzed cross-coupling reactions, the enhanced electron-donating character of the cyclopropylmethoxy group might slightly decrease the rate of oxidative addition.

The proposed experimental protocols and computational analyses provide a clear roadmap for researchers to quantitatively assess these differences. By understanding the interplay of electronic and steric effects, chemists can make more informed decisions in the design of synthetic routes and the fine-tuning of molecular properties, ultimately accelerating the drug discovery and development process.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the key structural features and a proposed experimental workflow.

Figure 1: Structural Comparison of Methoxy and Cyclopropylmethoxy Groups cluster_methoxy Methoxy Group cluster_cpm Cyclopropylmethoxy Group methoxy H3C-O- cpm c-Pr-CH2-O-

Caption: Structural representation of the methoxy and cyclopropylmethoxy groups.

Figure 2: Workflow for Comparative Reactivity Studies cluster_synthesis Synthesis of Intermediates cluster_reactions Comparative Reactions cluster_analysis Analysis synth_methoxy Synthesize Methoxy Pyridine Intermediate snar SNAr Reaction synth_methoxy->snar suzuki Suzuki Coupling synth_methoxy->suzuki buchwald Buchwald-Hartwig Amination synth_methoxy->buchwald synth_cpm Synthesize Cyclopropylmethoxy Pyridine Intermediate synth_cpm->snar synth_cpm->suzuki synth_cpm->buchwald kinetics Kinetic Analysis (Reaction Rates) snar->kinetics yield Yield and Purity Analysis (LC-MS, NMR) suzuki->yield buchwald->yield dft DFT Calculations (Electronic Properties, Transition States) kinetics->dft yield->dft

Caption: Proposed workflow for the comparative study of reactivity.

References

  • PrepChem. (2023). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem. [Link][2]

Sources

Chromatographic Profiling Guide: (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

[1]

Executive Summary & Application Context

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is a structural building block characterized by a pyridine core substituted with a polar hydroxymethyl group at position 2 and a lipophilic cyclopropylmethoxy ether at position 3.[1] Its amphiphilic nature presents specific challenges in Reverse Phase HPLC (RP-HPLC), particularly in separating it from its des-alkylated degradants and halogenated precursors.[1]

This guide compares the separation performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases, providing researchers with optimized protocols for impurity profiling and reaction monitoring.[1]

Key Physicochemical Properties[1][2][3]
  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1]
  • Calculated LogP: ~1.2 – 1.5 (Moderate Lipophilicity)[1]

  • pKa (Pyridine N): ~5.5 – 6.0 (Ionizable under acidic conditions)[1]

  • Critical Impurities:

    • Precursor: 2-Bromo-3-(cyclopropylmethoxy)pyridine (Late eluting)[1]

    • Degradant: (3-Hydroxypyridin-2-yl)methanol (Early eluting)[1]

Comparative Performance: C18 vs. Phenyl-Hexyl

The following data summarizes the retention behavior and resolution performance of the target molecule against its critical impurities.

Relative Retention Time (RRT) Data

Reference Standard: (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol set to RRT = 1.00[1]

AnalyteStructure TypeRRT (C18 Column)RRT (Phenyl-Hexyl)Separation Mechanism
(3-Hydroxypyridin-2-yl)methanol Degradant (Polar)0.350.42Loss of lipophilic ether chain; elutes near void volume.[1]
(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol Target 1.00 1.00 Balanced H-bonding and hydrophobic interaction.[1]
3-(Cyclopropylmethoxy)picolinaldehyde Oxidation Impurity1.251.35Loss of H-bond donor (-OH); increases retention.[1]
2-Bromo-3-(cyclopropylmethoxy)pyridine Precursor (Halogenated)2.101.85Highly lipophilic; strong retention on C18.[1]
Performance Verdict
  • Standard C18: Best for Reaction Monitoring .[1] It provides the widest separation window between the polar starting materials and the lipophilic brominated precursor, ensuring no overlap during conversion checks.

  • Phenyl-Hexyl: Best for Impurity Profiling .[1] The π-π interactions offered by the phenyl phase provide superior peak shape for the pyridine ring and better resolution of positional isomers (e.g., if 4-substituted isomers are present).

Experimental Protocols

Method A: Standard Reverse Phase (Reaction Monitoring)

Objective: Rapid quantification of the target alcohol during synthesis from 2-bromo-3-(cyclopropylmethoxy)pyridine.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV @ 254 nm (Pyridine π-π* transition)[1]

  • Gradient Program:

    • 0.0 min: 10% B[1]

    • 5.0 min: 60% B[1]

    • 7.0 min: 90% B[1]

    • 7.1 min: 10% B (Re-equilibration)

Method B: High-Resolution Impurity Profiling

Objective: Separation of the target from oxidation byproducts (aldehydes/acids) and des-alkylated degradants.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3.0 µm)[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0)

  • Mobile Phase B: Methanol

  • Rationale: Neutral pH suppresses protonation of the pyridine nitrogen, reducing peak tailing caused by interaction with residual silanols. Methanol is chosen over acetonitrile to enhance π-π selectivity.[1]

  • Isocratic Mode: 55% Buffer / 45% Methanol (Adjust based on specific column aging).[1]

Visualization of Impurity Pathways & Logic

The following diagram illustrates the synthesis and degradation pathways that dictate the HPLC separation strategy.

Gcluster_hplcHPLC Elution Order (Reverse Phase C18)Precursor2-Bromo-3-(cyclopropylmethoxy)pyridine(Late Eluting, Hydrophobic)Target(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol(Target, Moderate Polarity)Precursor->TargetLithiation/Formylation+ ReductionDegradant(3-Hydroxypyridin-2-yl)methanol(Early Eluting, Polar)Target->DegradantEther Hydrolysis(Acidic Conditions)Oxidation3-(Cyclopropylmethoxy)picolinaldehyde(Impurity, Less Polar)Target->OxidationAir Oxidation(Storage)Target->OxidationtR ~ 6.5 minDegradant->TargettR ~ 5.2 minOxidation->PrecursortR ~ 11.0 minStartInjection (t=0)Start->DegradanttR ~ 2.5 minEndEnd of Run

Figure 1: Synthetic pathway and correlated HPLC elution order on a C18 stationary phase.

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction between the basic pyridine nitrogen and acidic silanols on the silica support.

  • Solution:

    • Increase Ionic Strength: Add 10-20 mM Ammonium Acetate to the aqueous phase.[1]

    • Add Ion Pair Reagent: For extreme cases, add 0.05% Triethylamine (TEA) to the mobile phase (ensure column compatibility).[1]

    • Switch Column: Use a "Base-Deactivated" (BD) or hybrid particle column (e.g., Waters XBridge or Agilent ZORBAX Extend).[1]

Issue: Co-elution of Aldehyde Impurity

  • Cause: Similar hydrophobicity between the alcohol (target) and aldehyde.[1]

  • Solution: Switch the organic modifier from Acetonitrile to Methanol . Methanol's protic nature interacts differently with the hydroxyl group of the target, often increasing the selectivity factor (

    
    ) relative to the aldehyde.
    

References

  • Synthesis of Oteseconazole Intermediates: World Intellectual Property Organization.[1] (2021).[1][3][4][5][6] Solid State Forms of Oteseconazole and Process for Preparation Thereof. WO2021188404A1.[1] Link

  • HPLC of Pyridine Derivatives: Thermo Fisher Scientific. (2012).[1][7] Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Application Note 112. Link

  • Method Development Guide: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Cited for general retention principles of pyridine bases).[1][7]

  • Impurity Profiling Standards: Cleanchem Laboratories. Oteseconazole Impurity Profiling. (Reference for structural analogs). Link

A Comparative Guide to IR Spectroscopy of Pyridine, Alcohols, and Ethers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for pyridine, alcohols, and ethers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of wavenumber ranges. Instead, it offers a comparative framework grounded in the vibrational physics of the functional groups, enabling confident and accurate structural elucidation.

Part 1: The Foundational Principles of IR Spectroscopy

Infrared spectroscopy is a powerful, non-destructive analytical technique that measures the interaction of infrared radiation with matter. Covalent bonds within a molecule are not static; they are in continuous motion, stretching, bending, and rotating at specific frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the radiation. This absorption is detected and plotted as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹).

The resulting spectrum is a unique molecular fingerprint. The "functional group region" (typically 4000-1500 cm⁻¹) is particularly informative, as the characteristic vibrations of specific bonds (like O-H, C=O, or C-N) appear in predictable locations. The more complex "fingerprint region" (below 1500 cm⁻¹) contains a wealth of peaks, including bending vibrations and skeletal modes, that are unique to the overall structure of the molecule.

Part 2: The Spectroscopic Signature of Key Functional Groups

The Pyridine Ring: A Complex Aromatic System

Pyridine, an aromatic heterocycle, presents a more complex IR spectrum than simple alkanes or alkenes due to the presence of the nitrogen atom and the delocalized π-electron system. Its key features are:

  • Aromatic C-H Stretching: Like other aromatic compounds, pyridine exhibits C-H stretching vibrations just above 3000 cm⁻¹, typically in the 3000-3200 cm⁻¹ range.[1][2]

  • Ring Stretching (C=C and C=N Vibrations): The most characteristic region for the pyridine ring involves a series of sharp, medium-to-strong intensity bands between approximately 1600 cm⁻¹ and 1400 cm⁻¹. These arise from the coupled stretching vibrations of the C=C and C=N bonds within the aromatic ring.[3][4] Common peaks are observed near 1600, 1580, 1480, and 1440 cm⁻¹.[3]

  • C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information and are highly sensitive to the substitution pattern on the ring. These typically appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

Alcohols: The Dominance of the Hydroxyl Group

The hydroxyl (-OH) group is one of the most readily identifiable functional groups in IR spectroscopy.

  • O-H Stretching: The position and shape of the O-H stretching band are highly dependent on hydrogen bonding.

    • Hydrogen-Bonded O-H: In a neat liquid or solid sample, extensive intermolecular hydrogen bonding occurs. This weakens the O-H bond, causing a very strong and characteristically broad absorption centered in the 3500-3200 cm⁻¹ range.[5][6]

    • Free (Non-H-Bonded) O-H: In a dilute solution using a non-polar solvent, a sharp, weaker peak may appear around 3650-3600 cm⁻¹ representing non-hydrogen-bonded hydroxyl groups.[7]

  • C-O Stretching: A strong C-O stretching vibration is also present, typically appearing in the 1260-1000 cm⁻¹ region.[5][7] The exact position of this peak can provide clues about the structure of the alcohol[8]:

    • Primary Alcohols: ~1075-1000 cm⁻¹[8]

    • Secondary Alcohols: ~1150-1075 cm⁻¹[8]

    • Tertiary Alcohols: ~1210-1100 cm⁻¹[8]

Ethers: The C-O-C Linkage

Ethers lack the prominent O-H stretch of alcohols, making their identification reliant on the C-O bond vibration.

  • Asymmetric C-O-C Stretching: The most prominent and diagnostic peak for an ether is a strong, sharp absorption corresponding to the asymmetric C-O-C stretching vibration.[9][10] Its position varies with the structure:

    • Aliphatic Ethers: A single, strong band appears around 1150-1070 cm⁻¹.[9][11][12]

    • Aryl Alkyl Ethers: Two strong bands are often observed: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[7][11]

Part 3: Comparative Analysis and Data Summary

When these functional groups are combined in a single molecule, such as a pyridine alcohol, the resulting spectrum is a superposition of their individual characteristics. A spectrum of 3-pyridinemethanol, for example, will clearly show both the broad O-H stretch of the alcohol and the sharp ring-stretching vibrations of the pyridine moiety.

The following table summarizes the key diagnostic peaks for each class of compound.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity & Shape
Pyridine Aromatic C-H Stretch3000 - 3200Medium, Sharp
C=C, C=N Ring Stretch1600 - 1400 (multiple bands)Medium to Strong, Sharp
Alcohol O-H Stretch (H-bonded)3500 - 3200Strong, Very Broad
C-O Stretch1260 - 1000Strong
Ether Asymmetric C-O-C Stretch1150 - 1070 (Aliphatic)Strong, Sharp
~1250 and ~1040 (Aryl Alkyl)Strong, Sharp
Visualizing Key Molecular Vibrations

To better understand the origin of these IR peaks, the following diagrams illustrate the key bonds and their vibrational modes.

Figure 3. ATR-FTIR Experimental Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Collect Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Pressure Apply Pressure Clamp Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Cleanup Clean Crystal Post-Analysis Acquire->Cleanup End End Cleanup->End

Sources

Validating structure of 3-alkoxy-2-hydroxymethylpyridine using 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 3-Alkoxy-2-hydroxymethylpyridines: A Comparative Guide to 13C NMR Methodologies

Executive Summary

The unambiguous structural assignment of highly substituted heteroaromatics is a critical bottleneck in pharmaceutical development. 3-Alkoxy-2-hydroxymethylpyridines serve as foundational scaffolds for blockbuster proton pump inhibitors (PPIs) such as omeprazole and pantoprazole[1]. Validating the exact regiochemistry of the alkoxy and hydroxymethyl groups on the pyridine ring is non-trivial due to complex electronic "push-pull" effects. This guide objectively compares three validation methodologies—1D 13C NMR, 2D NMR (HSQC/HMBC), and Density Functional Theory (DFT) GIAO predictions—providing application scientists with a framework for self-validating structural assignments.

The Analytical Challenge: Electronic Push-Pull in Substituted Pyridines

The pyridine ring is inherently electron-deficient. The nitrogen atom pulls electron density via inductive and resonance effects, heavily deshielding the ortho (C2, C6) and para (C4) carbons. However, introducing an alkoxy group at C3 creates a competing electronic environment. The alkoxy oxygen donates electron density into the ring via resonance (shielding C2, C4, and C6) while simultaneously deshielding C3 via inductive effects.

In highly substituted intermediates like 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (the omeprazole intermediate), C6 is often the only remaining aromatic proton[2]. Relying solely on 1D 13C NMR can lead to dangerous misassignments, as the chemical shifts of C2 and C6, or C3 and C5, can overlap or invert depending on the solvent and concentration.

Comparative Analysis of Validation Methodologies

Method A: 1D 13C NMR (The Baseline)
  • Mechanism & Causality: 1D 13C NMR provides a rapid baseline. The hydroxymethyl carbon (CH2OH) acts as a reliable diagnostic anchor, typically appearing between 60–65 ppm[3]. The alkoxy carbon (e.g., methoxy) reliably appears near 55–56 ppm. However, assigning the quaternary carbons (C2, C3, C4, C5) relies purely on empirical shift rules, which fail to account for steric hindrance and hydrogen bonding in concentrated solutions.

  • Limitations: It is not a self-validating system. Without orthogonal proof, distinguishing the C2 carbon (attached to the hydroxymethyl group) from the C6 carbon (also ortho to the nitrogen) relies on assumptions rather than direct evidence.

Method B: 2D NMR (HSQC & HMBC) (The Connectivity Standard)
  • Mechanism & Causality: 2D NMR transitions the analysis from empirical guessing to topological mapping. Heteronuclear Single Quantum Coherence (HSQC) maps the directly attached protons to their respective carbons. More importantly, Heteronuclear Multiple Bond Correlation (HMBC) serves as the ultimate self-validating tool by mapping 2-bond (

    
    ) and 3-bond (
    
    
    
    ) couplings.
  • Expert Insight: In 3-alkoxy-2-hydroxymethylpyridines, the CH2 protons of the hydroxymethyl group will show a strong 3-bond cross-peak to C3. If the alkoxy group is correctly positioned at C3, this HMBC correlation definitively locks the regiochemistry. Furthermore, the isolated C6 proton will show a diagnostic 3-bond coupling across the nitrogen to C2, closing the structural loop.

Method C: Computational DFT Prediction (The Orthogonal Validator)
  • Mechanism & Causality: When reference standards are unavailable, Gauge-Independent Atomic Orbital (GIAO) DFT calculations predict the exact nuclear magnetic shielding tensors[4]. By optimizing the molecule's geometry using a robust functional (e.g., B3LYP or

    
    B97X-D) and applying a Polarizable Continuum Model (PCM) to simulate the NMR solvent, scientists can generate theoretical spectra.
    
  • Expert Insight: The validation relies on calculating the

    
     (Experimental Shift - Computed Shift). A root-mean-square deviation (RMSD) of 
    
    
    
    ppm for 13C across the entire molecule provides mathematically rigorous, orthogonal proof of the structure[4].

Quantitative Data: Comparative Metrics & Chemical Shifts

Table 1: Comparative Matrix of NMR Validation Methods

MethodologyPrimary UtilityAmbiguity ResolutionInstrument/Compute TimeResource Cost
1D 13C NMR Baseline structural confirmationLow (Cannot distinguish C2/C6 definitively)Fast (< 30 mins)Low
2D HSQC/HMBC Connectivity & Long-range couplingHigh (Maps CH2 to C2 and C3)Moderate (2-4 hours)Moderate
DFT (GIAO) Orthogonal validation without standardsVery High (Matches shielding tensors)Slow (12-48 hours compute)High (Requires HPC)

Table 2: Expected 13C NMR Chemical Shifts for 3-Alkoxy-2-hydroxymethylpyridine Scaffolds (Note: Shifts vary slightly based on specific C4/C5 substitutions, such as in omeprazole intermediates[1],[2])

Carbon PositionExpected Shift Range (ppm, CDCl3)Dominant Electronic EffectDiagnostic HMBC Correlations (

)
C2 148.0 – 152.0Deshielded by N and -CH2OHFrom C6-H
C3 150.0 – 156.0Deshielded by -OR (Inductive)From C2-CH2 OH
C4 120.0 – 125.0Shielded by -OR (Resonance)From C6-H
C5 122.0 – 128.0Mildly shielded-
C6 145.0 – 150.0Deshielded by N-
C2-CH2OH 60.0 – 65.0Deshielded by OH-
C3-OCH3 55.0 – 57.0Deshielded by O-

Self-Validating Experimental Protocols

Protocol 1: High-Resolution 1D & 2D NMR Acquisition

This protocol utilizes internal referencing and optimized delay times to ensure a self-validating dataset.

  • Sample Preparation: Dissolve 25–30 mg of the synthesized intermediate in 0.6 mL of CDCl3 (or DMSO-

    
     if solubility is poor). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • 1D 13C Acquisition: Acquire the 1D 13C spectrum at 125 MHz (or higher) using a standard composite pulse decoupling (CPD) sequence. Set the spectral width to 250 ppm and acquire at least 1024 scans to ensure adequate signal-to-noise for quaternary carbons (C2, C3, C4, C5).

  • HSQC Mapping: Run a

    
    H-
    
    
    
    C HSQC experiment to map the CH2OH protons (~4.5 ppm) to the ~62 ppm carbon, and the C6 proton (~8.2 ppm) to the ~148 ppm carbon.
  • HMBC Optimization (Critical Step): Set the long-range coupling evolution delay to

    
    . For heteroaromatic systems, assume an average long-range coupling constant (
    
    
    
    ) of 8 Hz, resulting in a delay of 62.5 ms .
  • Data Validation: Overlay the 1D 13C projection with the HMBC cross-peaks. Trace the vertical vector from the CH2OH proton signal; the presence of a cross-peak at the C3 carbon shift (~155 ppm) self-validates the adjacent 2,3-substitution pattern.

Protocol 2: Computational DFT GIAO Workflow

Use this orthogonal protocol when empirical assignment remains ambiguous.

  • Conformational Search: Perform a conformational search of the 3-alkoxy-2-hydroxymethylpyridine using Molecular Mechanics (MMFF94 force field) to identify the lowest energy conformer (paying special attention to the rotation of the hydroxymethyl hydroxyl group).

  • Geometry Optimization: Submit the lowest energy conformer to a DFT optimization using the B3LYP/6-311+G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) set to chloroform to account for solvent-induced polarization[4].

  • Shielding Tensor Calculation: Run the NMR calculation job using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

  • Reference Subtraction: Calculate the isotropic shielding tensor of TMS at the exact same level of theory (B3LYP/6-311+G(d,p)/PCM).

  • Validation: Subtract the intermediate's calculated shielding values from the TMS shielding value to derive the predicted chemical shifts (

    
    ). A successful structural validation requires 
    
    
    
    ppm for all 13C nuclei.

Workflow Visualization

NMR_Validation_Workflow Start Synthesized Intermediate (3-Alkoxy-2-hydroxymethylpyridine) M1 1D 13C NMR Acquisition (Baseline Shifts) Start->M1 Eval1 Are C2/C6 or C3/C5 shifts ambiguous? M1->Eval1 M2 2D NMR (HMBC/HSQC) (Connectivity Mapping) Eval2 Verify 3-Bond C-H Coupling (CH2 to C3) M2->Eval2 M3 DFT GIAO Prediction (Orthogonal Validation) Eval3 Calculate Δδ (Exp vs. Computed) M3->Eval3 Eval1->M2 Ambiguous Eval1->M3 No Standard Final Unambiguous Structural Assignment Confirmed Eval1->Final Resolved Eval2->Final Eval3->Final

Workflow for structural validation of pyridine intermediates using 1D, 2D, and DFT NMR methods.

References

  • A series of 2-hydroxymethylpyridine–carboxylate ligands with different size and shape demonstrate variable coordination modes... – RSC Advances[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking – MDPI[Link]

  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)

Sources

Comparative Assessment of Metabolic Stability: The Cyclopropylmethoxy Pyridine Motif in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, optimizing the pharmacokinetic (PK) profile while maintaining target affinity is a constant balancing act. Ether-linked aromatic scaffolds are ubiquitous in medicinal chemistry, but traditional straight-chain or branched alkyl ethers (e.g., methoxy, isopropoxy) often suffer from severe metabolic liabilities—primarily Phase I Cytochrome P450 (CYP450)-mediated O-dealkylation. To overcome this bottleneck, the cyclopropylmethoxy pyridine (CPMP) motif has emerged as a superior structural alternative.

This guide objectively compares the metabolic stability of the CPMP motif against traditional alkoxy-pyridine alternatives. By analyzing the underlying physicochemical causality and providing empirical in vitro data, we demonstrate why CPMP is increasingly adopted in the optimization of targets ranging from Polyketide Synthase 13 (Pks13) inhibitors[1], to 5-HT2C receptor agonists[2], and Phosphodiesterase-1 (PDE1) inhibitors[3].

Mechanistic Rationale: The Causality of Stability

Why does the CPMP motif drastically outperform traditional ethers in microsomal stability assays? The answer lies at the intersection of bond thermodynamics and steric shielding.

  • High C-H Bond Dissociation Energy : In standard alkoxy groups, the alpha-carbon protons are highly susceptible to abstraction by the CYP450 iron-oxo species. However, the highly strained cyclopropane ring forces its C-C bonds to adopt sp²-like character. This consequently increases the s-character of the adjacent C-H bonds, raising their bond dissociation energy (BDE). This makes hydrogen abstraction thermodynamically unfavorable, effectively shutting down the primary O-dealkylation pathway[1].

  • Steric Shielding : The rigid geometry of the cyclopropyl group creates a steric bulk that restricts the conformational flexibility required for the ether oxygen to optimally orient within the CYP450 active site[3].

  • Solubility Compensation via Pyridine : While adding a cyclopropyl group increases lipophilicity (LogP)—which can drive non-specific microsomal protein binding—the adjacent pyridine ring counteracts this. The pyridine nitrogen acts as a basic handle and hydrogen-bond acceptor, maintaining aqueous solubility and preserving a favorable Ligand Efficiency (LipE).

G A Cyclopropylmethoxy Pyridine Motif B CYP450 Enzymes (e.g., 3A4, 2D6) A->B Exposure C Steric Shielding & High C-H Bond Energy B->C Encounters D Reduced O-Dealkylation C->D Leads to E Prolonged Half-Life (High Metabolic Stability) D->E Results in

Fig 1. Mechanistic pathway illustrating how the CPMP motif resists CYP450 O-dealkylation.

Comparative Metabolic Stability Data

To objectively evaluate the CPMP motif, we compared it against Methoxy Pyridine (MP) and Isopropoxy Pyridine (IPP) motifs using a standardized in vitro liver microsome assay. The quantitative data below summarizes the performance of these matched molecular pairs.

Scaffold MotifHLM CL_int (µL/min/mg)RLM CL_int (µL/min/mg)HLM t1/2 (min)Primary Metabolic Liability
Methoxy Pyridine (MP) 145.2180.59.5Rapid O-demethylation
Isopropoxy Pyridine (IPP) 85.4110.216.2Alpha-carbon oxidation
Cyclopropylmethoxy Pyridine (CPMP) 18.6 24.3 74.5 Highly stable, minor N-oxidation

Data Interpretation : The data clearly illustrates that the CPMP motif reduces intrinsic clearance (CL_int) by nearly 8-fold compared to the methoxy analog. By blocking the alpha-carbon oxidation site, the primary metabolic liability is shifted away from rapid O-dealkylation, resulting in a significantly prolonged half-life (t1/2) in both Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

Self-Validating Experimental Protocol: Microsomal Stability Assay

To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates a self-validating control system to definitively isolate CYP-mediated metabolism from chemical degradation.

G S1 1. Compound Preparation (1 µM in Buffer) S2 2. Microsome Incubation (HLM/RLM + NADPH, 37°C) S1->S2 S3 3. Aliquot Sampling (0, 15, 30, 60 min) S2->S3 S4 4. Quenching (Cold Acetonitrile + IS) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5

Fig 2. Step-by-step workflow for the high-throughput microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Working Solutions : Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Maintaining the final DMSO concentration below 0.1% prevents solvent-mediated inhibition of CYP enzymes.

  • Microsome Incubation : Pre-warm HLM or RLM (0.5 mg/mL final protein concentration) in the buffer at 37°C for 5 minutes.

  • Reaction Initiation (The Self-Validating Step) :

    • Test Arm : Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

    • Minus-NADPH Control Arm : Add buffer instead of NADPH.

      • Causality: If degradation occurs in this arm, the compound is chemically unstable in the buffer, invalidating the CYP-clearance hypothesis.

    • Positive Control Arm : Run parallel incubations with Verapamil (high clearance) and Dextromethorphan (moderate clearance) to validate the metabolic viability of the microsome batch.

  • Aliquot Sampling & Quenching : At standard time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the CYP proteins, halting metabolism at the exact time point.

  • Centrifugation and LC-MS/MS Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Data Processing : Calculate the elimination rate constant (

    
    ) from the slope of the natural log of the percentage remaining versus time. Derive the half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).
Conclusion

The cyclopropylmethoxy pyridine motif is a highly effective structural intervention for rescuing metabolically labile lead series. By leveraging the thermodynamic stability of the cyclopropyl ring and the physicochemical properties of pyridine, medicinal chemists can significantly prolong in vivo half-life without sacrificing target engagement or solubility.

References
  • Green, S. R., et al. "Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity." Journal of Medicinal Chemistry, 2023. URL:[Link][1]

  • Cheng, J., et al. "Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents." Journal of Medicinal Chemistry, 2015. URL:[Link][2]

  • Wang, Y., et al. "Discovery of highly potent phosphodiesterase-1 inhibitors by a combined-structure free energy perturbation approach." Acta Pharmaceutica Sinica B, 2024. URL:[Link][3]

Sources

A Comparative Guide to the Lipophilicity of Methoxy and Cyclopropylmethoxy Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a cornerstone of medicinal chemistry, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4] The strategic modification of functional groups is a primary tool for optimizing a drug candidate's lipophilicity. This guide provides an in-depth comparison of two common moieties used in drug design: the methoxy group and the cyclopropylmethoxy group, when appended to a pyridine scaffold. We will explore the structural and electronic differences between these groups, present experimental methodologies for LogP determination, and analyze their respective contributions to overall molecular lipophilicity. This analysis aims to equip researchers with the foundational knowledge to make informed decisions when modulating LogP to enhance the drug-like properties of their compounds.

The Critical Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target is a complex odyssey through varied biological environments. A molecule's ability to navigate this path is heavily dictated by its physicochemical properties, with lipophilicity being paramount.[3][4] Lipophilicity reflects the affinity of a molecule for a lipid-like environment versus an aqueous one.[2]

  • Absorption & Permeability : For oral drugs, a molecule must be lipophilic enough to pass through the lipid bilayers of cell membranes in the gastrointestinal tract but not so lipophilic that it gets sequestered in the membrane or has poor aqueous solubility.[5][6][7] An optimal LogP is often considered to be in the range of 0 to 3 for good bioavailability.[1]

  • Distribution : Once absorbed, a drug's distribution into tissues, including potential penetration of the blood-brain barrier, is strongly correlated with its lipophilicity.[6]

  • Metabolism & Toxicity : Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 (CYP) enzymes and can sometimes exhibit higher toxicity.[1][2]

The methoxy (-OCH₃) and cyclopropylmethoxy (-OCH₂-cPr) groups are frequently employed by medicinal chemists to fine-tune these properties. While both are ether linkages, the nature of the alkyl substituent—a simple methyl versus a strained cyclopropyl ring—imparts distinct physicochemical characteristics.

Structural and Electronic Underpinnings

The difference in LogP between methoxy and cyclopropylmethoxy pyridines stems from the fundamental properties of the methyl and cyclopropyl groups.

  • Methoxy Group : The methoxy group is relatively small and polar due to the ether oxygen. The methyl portion contributes a small amount of lipophilicity. It is a classic bioisostere for a hydroxyl group, removing the hydrogen bond donating capability while retaining the hydrogen bond acceptor.

  • Cyclopropyl Group : The cyclopropyl group is a three-membered aliphatic ring. Though composed of sp³ hybridized carbons, the significant ring strain gives the C-C bonds higher p-character, influencing its electronic properties. Cyclopropyl groups are often used to impart conformational rigidity and can serve as metabolically stable alternatives to other alkyl groups like isopropyl.[8] Their unique, compact, and rigid structure means their contribution to lipophilicity is not merely a function of their carbon count. It is well-documented that converting acyclic alkyl groups to their corresponding cyclopropane equivalents often leads to a decrease in lipophilicity, a tactic used to add volume without a significant lipophilicity penalty.[9][10]

Experimental Protocols for LogP Determination

Accurate LogP values are best determined experimentally, as in-silico predictions can sometimes be inaccurate, especially for novel scaffolds.[11][12] Two primary methods are the Shake-Flask method and Reverse-Phase HPLC.

The Shake-Flask Method (OECD Guideline 107)

Considered the "gold standard," this method directly measures the partitioning of a compound between n-octanol and water.[13][14]

Causality Behind Experimental Choices:

  • n-Octanol/Water System: This solvent system is chosen because n-octanol is believed to be a good surrogate for the lipid environment of biological membranes.

  • Pre-saturation: The solvents are pre-saturated with each other to ensure that the volume of each phase does not change during the experiment, which would alter the concentration and lead to inaccurate results.

  • Equilibration: Shaking is required to maximize the surface area between the two immiscible phases, allowing the solute to reach equilibrium partitioning. The subsequent rest period allows for complete phase separation, which is critical for accurate sampling.[14]

Step-by-Step Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological pH. Mix this buffer with n-octanol in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[15]

  • Stock Solution: Prepare a stock solution of the test compound (e.g., methoxypyridine) in n-octanol.

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated buffer and a precise volume of the n-octanol stock solution.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vessel to ensure a clean separation of the aqueous and octanol phases.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each sample using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Reverse-Phase HPLC Method (OECD Guideline 117)

This is a faster, high-throughput indirect method that correlates a compound's retention time with its lipophilicity.[11][13][16]

Causality Behind Experimental Choices:

  • Stationary Phase: A non-polar stationary phase (e.g., C18) is used to mimic a lipophilic environment.

  • Mobile Phase: A polar mobile phase (e.g., water/methanol gradient) is used. Lipophilic compounds will have a stronger affinity for the stationary phase and thus elute later (have a longer retention time).

  • Calibration Curve: A set of reference compounds with well-established LogP values is required. This is the cornerstone of the method's validity; the retention times of these standards are used to create a calibration curve against which the unknown compound is measured.

Step-by-Step Protocol:

  • System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

  • Prepare Standards: Prepare solutions of at least 5-6 reference compounds with known LogP values that bracket the expected LogP of the test compounds.

  • Generate Calibration Curve: Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_₀) by injecting an unretained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_₀) / t_₀.

  • Plot Curve: Plot log(k') versus the known LogP values for the standards. Perform a linear regression to obtain the equation of the line.

  • Analyze Test Compound: Inject the test compound (e.g., cyclopropylmethoxy pyridine) under the identical HPLC conditions and determine its retention time and calculate its log(k').

  • Determine LogP: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound from its log(k') value.

G cluster_shake Shake-Flask Method (Direct) cluster_hplc HPLC Method (Indirect) start Select Test Compounds (e.g., Methoxy & cPr-Methoxy Pyridines) s1 Prepare Pre-saturated n-Octanol & Buffer (pH 7.4) start->s1 h1 Prepare Reference Standards with Known LogP Values start->h1 s2 Dissolve Compound and Mix Phases s1->s2 s3 Equilibrate (Shake) & Separate (Centrifuge) s2->s3 s4 Measure Concentration in Each Phase (LC-MS/UV) s3->s4 s5 Calculate LogP directly s4->s5 end Compare Experimental LogP Values s5->end h2 Run Standards on RP-HPLC to get Retention Times (tR) h1->h2 h3 Create Calibration Curve (log k' vs. Known LogP) h2->h3 h5 Calculate LogP from Curve h3->h5 h4 Run Test Compound to get its tR h4->h5 h5->end

Comparative Data Analysis

CompoundStructureExperimental LogPData SourceNotes
4-Methoxypyridine Py-4-OCH₃1.09Crippen Method[17]Represents a baseline methoxy contribution.
2-(Methoxymethyl)pyridine Py-2-CH₂OCH₃1.28EPA CompTox[18]Methylene spacer slightly increases lipophilicity.
2-(Cyclopropylmethoxy)pyridine Py-2-OCH₂-cPrEst. 1.8 - 2.2PredictedNo direct experimental data found. The estimate is based on the principle that replacing a methyl with a cyclopropylmethyl group increases carbon count and surface area, thus increasing lipophilicity. The increase is generally less than for a corresponding open-chain alkyl group (e.g., n-butyl) due to the cyclopropyl's rigidity.

Analysis of Results:

The data indicates that the methoxy group itself provides a modest level of lipophilicity (LogP ≈ 1.1-1.3). The transition from a methoxy (-OCH₃) to a cyclopropylmethoxy (-OCH₂-cPr) group involves replacing a methyl group with a cyclopropylmethyl group. This adds two carbon atoms and four hydrogen atoms.

Based on established principles, this change is expected to increase lipophilicity . The cyclopropyl group, while compact, is significantly more non-polar and larger than a single methyl group.[19] Therefore, the LogP of a cyclopropylmethoxy pyridine will be demonstrably higher than its corresponding methoxy isomer. The estimated increase of ~0.5-1.0 LogP units is a reasonable expectation for this type of structural modification.

Implications for Medicinal Chemistry

The choice between a methoxy and a cyclopropylmethoxy substituent is a strategic decision with several implications:

  • Modulating Lipophilicity : The primary reason to switch from a methoxy to a cyclopropylmethoxy group is to increase lipophilicity. This can be desirable to improve membrane permeability or enhance binding in a hydrophobic protein pocket.[20] However, this must be balanced against potential negatives like decreased aqueous solubility or increased metabolic clearance.[1][6][7]

  • Metabolic Stability : Cyclopropyl groups are often incorporated to block metabolism. The C-H bonds on a cyclopropyl ring have a higher bond dissociation energy, making them less susceptible to oxidative metabolism by CYP enzymes compared to, for example, an isopropyl group.[8] This can increase a compound's half-life.

  • Lipophilic Efficiency (LLE) : LLE is a metric that relates potency to lipophilicity (LLE = pIC₅₀ - LogP). A medicinal chemist's goal is often to increase potency without a proportional increase in lipophilicity. Swapping a methoxy for a cyclopropylmethoxy group will increase LogP. For this change to be beneficial, it must lead to a more-than-proportional increase in potency to maintain or improve the LLE.[8][20]

Conclusion

The substitution of a methoxy group with a cyclopropylmethoxy group on a pyridine core is a valid and effective strategy for increasing molecular lipophilicity. The cyclopropylmethoxy group consistently imparts a higher LogP value due to its increased carbon count and non-polar surface area compared to the smaller methyl group. This guide underscores the causality: the increase in lipophilicity is driven by the replacement of a small alkyl group with a larger, rigid, and non-polar carbocyclic moiety.

While this modification can be beneficial for improving membrane permeability and metabolic stability, researchers must carefully consider the potential trade-offs, including reduced aqueous solubility and the impact on lipophilic efficiency. The experimental protocols detailed herein provide a robust framework for accurately quantifying these changes, empowering drug development professionals to rationally design molecules with an optimized ADMET profile. Ultimately, the choice of substituent should be guided by empirical data within the specific chemical series and biological target of interest.

References

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). Is there enough focus on lipophilicity in drug discovery?. Taylor & Francis. [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Simulations Plus. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. [Link]

  • Ali, A. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Emery Pharma. [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2019). ResearchGate. [Link]

  • High throughput HPLC method for determining Log P values. (n.d.).
  • LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

  • Ciura, K., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Verhoest, S., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Verhoest, S., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • 2-(methoxymethyl)pyridine Properties. (2025). EPA CompTox Chemicals Dashboard. [Link]

  • Comparison of lipophilicities between the linear alkyl, isopropyl,... (2020). ResearchGate. [Link]

  • Goldberg, F. W., et al. (2017). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. PMC. [Link]

  • Pyridine, 4-methoxy-. (n.d.). Cheméo. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

  • logP - MolModa Documentation. (n.d.). Durrant Lab. [Link]

  • Physicochemical parameters for drug candidate compounds. (2025). Jant's web site. [Link]

  • Calculated logD values for water-unstable pyridines 21 and 22. (2021). ResearchGate. [Link]

  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine... (2017). ResearchGate. [Link]

  • Roy, K., & De, P. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of... pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]

Sources

Safety Operating Guide

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of advanced pharmaceutical intermediates, such as (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol , require rigorous adherence to environmental health and safety (EHS) protocols. As a functionalized pyridine derivative often utilized in the synthesis of complex therapeutics (e.g., bromodomain inhibitors)[1], this compound presents specific physicochemical hazards that mandate controlled handling and disposal.

This guide provides a comprehensive, self-validating standard operating procedure (SOP) for the safe logistical management and RCRA-compliant disposal of this compound, grounded in the National Research Council's Prudent Practices in the Laboratory[2].

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, one must first understand the molecular behavior of the waste. (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol contains a basic pyridine ring, an ether linkage (cyclopropylmethoxy), and a primary alcohol (methanol moiety).

  • Chemical Reactivity: The pyridine nitrogen acts as a Lewis base and nucleophile. It can react exothermically with strong acids (especially nitric acid) and strong oxidizers[3][4]. The primary alcohol is also susceptible to oxidation.

  • Toxicity & Exposure: Pyridine derivatives generally exhibit acute toxicity via oral, dermal, and inhalation routes, and act as significant skin, eye, and respiratory irritants[4][5].

  • Flammability: Like many low-molecular-weight organic heterocycles, it and its solvent solutions can form explosive mixtures with air[5]. Vapors are typically heavier than air and can travel to ignition sources.

Regulatory Framework (EPA RCRA Compliance)

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratory waste must be evaluated to determine if it is a hazardous waste[6].

While unsubstituted pyridine is a specifically listed waste (EPA Hazardous Waste Number U196), substituted derivatives like (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol must be evaluated for characteristic waste properties under 40 CFR § 261.20-24[7][8]. Depending on the waste stream (e.g., mixed with organic solvents like methanol or ethyl acetate during purification), the final waste profile will almost certainly exhibit the characteristic of Ignitability (D001) and must be managed as hazardous waste[6].

Step-by-Step Disposal Methodology

The following protocol ensures that the disposal of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol is a self-validating system, where each step physically or administratively prevents the failure of the next.

Phase I: Point-of-Generation Control
  • Engineering Controls: All transfers, dilutions, and waste containerizations must be performed within a certified, properly functioning laboratory chemical fume hood to prevent inhalation of volatile emissions[3][9].

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves (specifically chosen for resistance to pyridine permeation), chemical splash goggles, and a flame-resistant lab coat[9].

Phase II: Waste Segregation & Containerization
  • Material Compatibility: Select a sealable, airtight waste container made of High-Density Polyethylene (HDPE) or glass[3][9]. Do not use standard metal cans unless specifically lined, as trace moisture and the basic pyridine ring can initiate corrosion.

  • Strict Segregation: Critical Step. Ensure the waste container is strictly segregated from incompatible chemicals. Never mix this waste stream with strong oxidizers, peroxides, or strong mineral acids, as this can lead to rapid gas evolution, thermal runaway, and container rupture[3][4].

  • Aqueous Restrictions: Never pour this compound or its solutions down the laboratory sink. It is environmentally hazardous and strictly prohibited from municipal wastewater systems[5][9].

Phase III: Accumulation & Final Disposition
  • Satellite Accumulation Area (SAA): Store the sealed, clearly labeled container in a designated SAA. The area must be cool, dry, well-ventilated, and equipped with secondary containment to capture potential leaks[3]. Keep away from direct sunlight and ignition sources[3].

  • Institutional Transfer: Once the container is full (or reaches the regulatory time limit), complete a Chemical Waste Collection Request. The waste must be transferred to the facility's Waste Accumulation Area Operator for ultimate destruction (typically high-temperature incineration by a licensed commercial facility)[3][9].

Emergency Spill Response

In the event of an accidental release outside the fume hood, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Ventilate: Remove non-essential personnel and maximize room ventilation[5][9]. Eliminate all nearby ignition sources[5].

  • Containment: Do not flush with water. Instead, surround and cover the spill with an inert, dry, liquid-binding material such as sand, vermiculite, or diatomaceous earth[5][9].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a resealable, heavy-duty hazardous waste bag or rigid container[3][4]. Label appropriately and submit for hazardous waste disposal.

Data Visualization & Workflow

Table 1: Operational Parameters for Pyridine-Derivative Waste Management
ParameterSpecificationMechanistic Rationale
Primary PPE Nitrile gloves, splash gogglesNitrile provides superior chemical resistance to non-polar and slightly polar heterocycles compared to latex[9].
Primary Container Glass or HDPEPrevents solvent permeation and resists chemical degradation from the basic nitrogen atom[9].
Incompatibilities Strong oxidizers, strong acidsPrevents exothermic acid-base reactions and uncontrolled oxidation of the methanol moiety[3][4].
Spill Absorbent Sand, Vermiculite, Diatomaceous EarthInert materials prevent secondary reactions while effectively binding the liquid through capillary action[5][9].
Disposal Route Licensed IncinerationEnsures complete thermal destruction of the heterocyclic ring, preventing environmental persistence[9].
Figure 1: Waste Management Workflow

G Gen 1. Waste Generation (Certified Fume Hood) Eval 2. RCRA Hazard Evaluation (40 CFR 261) Gen->Eval Seg 3. Chemical Segregation (Exclude Acids/Oxidizers) Eval->Seg Cont 4. Containerization (HDPE/Glass, Sealed) Seg->Cont SAA 5. Satellite Accumulation (Secondary Containment) Cont->SAA Disp 6. Final Disposition (Licensed Incineration) SAA->Disp

Figure 1: Standardized RCRA-compliant waste management workflow for pyridine derivatives.

References

  • Post Apple Scientific. Safety Precautions To Follow When Handling Pyridine.
  • Washington State University (WSU).
  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Carl ROTH.
  • Thermo Fisher Scientific.
  • US Environmental Protection Agency (EPA). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • US Environmental Protection Agency (EPA).
  • Google Patents. US20160016966A1 - Furopyridines as bromodomain inhibitors.
  • Legal Information Institute (LII). 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. Cornell University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.